molecular formula C20H27ClN2O3 B1663823 Quinidine hydrochloride monohydrate CAS No. 6151-40-2

Quinidine hydrochloride monohydrate

Katalognummer: B1663823
CAS-Nummer: 6151-40-2
Molekulargewicht: 378.9 g/mol
InChI-Schlüssel: SGVZDMWHXVXUBY-KAIFKDDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinidine hydrochloride monohydrate is a clinical anti-arrythmic drug which is also a potent blocker of K+ channel with an IC50 of 19.9 μM.

Eigenschaften

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVZDMWHXVXUBY-KAIFKDDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977074
Record name Quinidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6151-40-2
Record name Quinidine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIDINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, leading to alterations in the cardiac action potential. This technical guide provides a comprehensive overview of the molecular and electrophysiological effects of quinidine, with a focus on its interactions with key cardiac ion channels. Quantitative data on its inhibitory effects are summarized, and detailed experimental methodologies for studying these interactions are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of quinidine's complex pharmacological profile.

Core Mechanism of Action: Multi-Ion Channel Blockade

Quinidine exerts its antiarrhythmic effects primarily by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This blockade is "use-dependent," meaning its efficacy increases with higher heart rates. By inhibiting INa, quinidine decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1]

Beyond its prominent effect on sodium channels, quinidine is a non-selective ion channel blocker, also affecting several potassium and calcium currents. This multi-channel blockade contributes to its overall electrophysiological profile, including prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram (ECG).[1][2]

Sodium Channel (Nav1.5) Blockade

Quinidine binds to the open state of the Nav1.5 channel, the predominant sodium channel isoform in the heart.[3][4] Cryo-electron microscopy studies have revealed that quinidine binds within the pore of the Nav1.5 channel, directly obstructing the ion permeation pathway.[5] This interaction involves residues from repeats I, III, and IV of the channel protein.[5] The blockade of Nav1.5 by quinidine is state-dependent, with a higher affinity for the open and inactivated states compared to the resting state.[3][6] This property contributes to its use-dependent nature, where the block is more pronounced in rapidly firing tissues.

Potassium Channel Blockade

Quinidine blocks several critical potassium channels involved in cardiac repolarization:

  • Rapid Delayed Rectifier Potassium Current (IKr / hERG): Blockade of the hERG channel, which conducts IKr, is a key contributor to the APD prolongation and QT interval prolongation observed with quinidine.[1][2][7] Quinidine binds to the open state of the hERG channel and can become trapped within the channel upon its closure.[7][8] The F656 residue in the S6 domain of the hERG channel is a critical determinant for the stereoselective binding of quinidine.[7]

  • Slow Delayed Rectifier Potassium Current (IKs): Quinidine also inhibits the IKs current, further contributing to the delay in repolarization and prolongation of the APD.[1][2]

  • Inward Rectifier Potassium Current (IK1): Blockade of IK1 can lead to a slight depolarization of the resting membrane potential.[2]

  • Transient Outward Potassium Current (Ito): Inhibition of Ito by quinidine affects the early phase of repolarization (Phase 1) of the action potential.[1][2]

  • ATP-sensitive Potassium Channel (IKATP): Quinidine also demonstrates inhibitory effects on IKATP.[1]

Calcium Channel (Cav1.2) Blockade

Quinidine exerts a blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the cardiac action potential.[1][2] This action can lead to a negative inotropic effect.

Other Pharmacological Actions

In addition to ion channel blockade, quinidine exhibits other notable pharmacological effects:

  • Anticholinergic (Vagolytic) Activity: Quinidine blocks muscarinic M2 receptors, leading to an increase in heart rate and AV conduction. This effect can counteract its direct depressant effects on sinoatrial and atrioventricular nodes.

  • Alpha-Adrenergic Blockade: Quinidine acts as an alpha-1 adrenergic antagonist, which can cause peripheral vasodilation and a subsequent drop in blood pressure.[1]

  • Enzyme Inhibition: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and the transport protein P-glycoprotein, leading to significant drug-drug interactions.[1]

Quantitative Data on Ion Channel Inhibition

The following table summarizes the inhibitory concentrations (IC50) of quinidine on various cardiac ion channels. It is important to note that these values can vary depending on the experimental conditions and expression systems used.

Ion ChannelCurrentIC50 (µM)Cell Type / Expression SystemReference
Nav1.5INa40Rat cardiac myocytes[6]
hERG (Kv11.1)IKr0.8 ± 0.1Xenopus oocytes
KvLQT1/minKIKsNot specifiedNot specified
Kv4.3ItoNot specifiedNot specified
Cav1.2ICaLNot specifiedNot specified
Kv1.5IKur10HL-1 atrial myocytes
Kv2.120HL-1 cells

Note: While some studies mention the blockade of IKs, Ito, and ICaL by quinidine, specific IC50 values were not consistently reported in the searched literature.

Experimental Protocols

The investigation of quinidine's mechanism of action relies heavily on electrophysiological techniques, particularly patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the effect of quinidine on various ion currents in isolated cardiac myocytes or heterologous expression systems (e.g., HEK293, CHO cells) stably or transiently expressing a specific ion channel.

Methodology:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or human atrial/ventricular tissue). Alternatively, cultured cell lines are prepared for recording.

  • Solutions:

    • External Solution (Tyrode's solution): Typically contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: To record specific currents, the ionic composition is adjusted. For potassium currents, a typical solution contains (in mM): K-gluconate 120, KCl 20, MgCl2 1, EGTA 10, HEPES 10, ATP-Mg 4; pH adjusted to 7.2 with KOH. For sodium currents, CsCl or NMDG-Cl may be used to block potassium currents.

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.

    • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total membrane current.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and characterize the current of interest and to study the voltage- and time-dependence of quinidine's block. For example, to study the voltage-dependence of hERG channel block, a series of depolarizing pulses to different test potentials are applied from a holding potential of -80 mV.

  • Drug Application: Quinidine hydrochloride monohydrate is dissolved in the external solution at various concentrations and perfused onto the cell. The effect of the drug is measured as the percentage of current inhibition.

Xenopus Oocyte Expression System

This system is widely used for expressing and characterizing ion channels in a controlled environment.

Methodology:

  • cRNA Preparation: The cDNA encoding the ion channel of interest (e.g., hERG) is transcribed in vitro to produce cRNA.

  • Oocyte Injection: Stage V-VI Xenopus laevis oocytes are injected with the cRNA.

  • Incubation: The oocytes are incubated for 2-5 days to allow for channel protein expression.

  • Two-Electrode Voltage Clamp (TEVC): The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. This allows for the control of the oocyte membrane potential and the recording of macroscopic currents in response to various voltage protocols.

  • Data Analysis: The effect of quinidine is determined by comparing the current amplitude before and after drug application.

Visualizations

Signaling Pathway of Quinidine's Cardiac Electrophysiological Effects

Quinidine_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Quinidine This compound NaV NaV1.5 (INa) Quinidine->NaV Blocks hERG hERG (IKr) Quinidine->hERG Blocks KvLQT1 KvLQT1/minK (IKs) Quinidine->KvLQT1 Blocks CaV CaV1.2 (ICaL) Quinidine->CaV Blocks Ito Ito Quinidine->Ito Blocks Vmax ↓ Vmax (Phase 0) NaV->Vmax Conduction ↓ Conduction Velocity NaV->Conduction APD ↑ Action Potential Duration hERG->APD KvLQT1->APD CaV->APD Ito->APD QT ↑ QT Interval APD->QT

Caption: Molecular targets and electrophysiological consequences of quinidine.

Experimental Workflow for Assessing Quinidine's Effect on hERG Channels

Experimental_Workflow start Start: Prepare hERG-expressing cells (e.g., HEK293 or Xenopus oocytes) patch_clamp Perform Whole-Cell Patch-Clamp or Two-Electrode Voltage Clamp start->patch_clamp voltage_protocol Apply Voltage Protocol to elicit hERG current patch_clamp->voltage_protocol baseline Record Baseline hERG Current voltage_protocol->baseline apply_quinidine Perfuse with Quinidine Solution baseline->apply_quinidine record_drug Record hERG Current in presence of Quinidine apply_quinidine->record_drug washout Washout with control solution record_drug->washout record_washout Record hERG Current after washout washout->record_washout analysis Data Analysis: Calculate % inhibition and determine IC50 record_washout->analysis end End analysis->end

Caption: Workflow for hERG channel electrophysiology study.

Logical Relationship of Quinidine's State-Dependent Sodium Channel Blockade

State_Dependent_Block Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Blocked Blocked State Open->Blocked High Affinity Binding Inactivated->Resting Repolarization Quinidine Quinidine Quinidine->Blocked Blocked->Resting Slow Unbinding

Caption: State-dependent interaction of quinidine with NaV1.5 channels.

Conclusion

This compound is a complex antiarrhythmic agent with a multifaceted mechanism of action. Its primary therapeutic effect stems from the rate-dependent blockade of cardiac sodium channels, while its interactions with multiple potassium and calcium channels contribute significantly to its overall electrophysiological profile and proarrhythmic potential. A thorough understanding of its interactions with these various ion channels, quantified through detailed electrophysiological studies, is crucial for its appropriate clinical use and for the development of safer and more effective antiarrhythmic drugs. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate pharmacology of quinidine and related compounds.

References

An In-depth Technical Guide to the Physical Properties of Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of quinidine hydrochloride monohydrate, an important antiarrhythmic agent. The information is curated to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a salt of quinidine, a natural alkaloid. Its physical characteristics are crucial for its formulation, stability, and bioavailability.

PropertyValueSource(s)
Chemical Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride[1]
Synonyms Quinidine monohydrochloride monohydrate
CAS Number 6151-40-2[1]
Molecular Formula C20H27ClN2O3[1][2]
Molecular Weight 378.89 g/mol [2]
Appearance White to off-white crystalline powder or lustrous needles.[3][3]

Quantitative Physical Properties

The following tables summarize key quantitative physical properties of this compound, critical for laboratory and formulation work.

Solubility Profile
SolventSolubilityTemperaturepHSource(s)
Water10 mg/mL (26.39 mM)25°CNot Specified[4]
Water>56.8 µg/mLNot Specified7.4[1]
DMSO76 mg/mL (200.58 mM)25°CNot Specified[4]
Ethanol76 mg/mL (200.58 mM)25°CNot Specified
Chloroform1 g in 1.6 mLNot SpecifiedNot Specified[3]
MethanolVery solubleNot SpecifiedNot Specified[3]
Thermal and Physicochemical Properties
ParameterValueConditionsSource(s)
Melting Point 174-175 °CNot Specified[3]
~172 °CNot Specified[5]
170-175 °CNot Specified
pKa 5.4 and 10.020°C[6]
9.05 (Strongest Basic)Not Specified[7]
LogP 3.44Not Specified[3]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below, referencing established pharmacopeial standards.

Melting Point Determination (Based on USP <741>)

The melting range of this compound can be determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.

Apparatus:

  • Melting point apparatus with a heating block and a temperature probe.

  • Glass capillary tubes (closed at one end).

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-4 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a constant rate, typically 1°C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (end of melting) are recorded to define the melting range.

Solubility Determination (Based on USP <1236>)

The equilibrium solubility of this compound can be determined using the shake-flask method, a common technique outlined in USP General Chapter <1236>.

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of quinidine, a dibasic compound, can be determined by potentiometric titration.

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is a concern.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the pKa values being determined.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points on the curve.

Mandatory Visualizations

Mechanism of Action: Ion Channel Blockade

Quinidine exerts its antiarrhythmic effect by blocking key ion channels in cardiomyocytes, thereby altering the cardiac action potential. The following diagram illustrates this mechanism.

Quinidine_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-gated Na+ Channel Decreased_Depolarization Decreased Rate of Phase 0 Depolarization Na_channel->Decreased_Depolarization K_channel Voltage-gated K+ Channel Prolonged_Repolarization Prolonged Repolarization K_channel->Prolonged_Repolarization Na_in Na+ Influx K_out K+ Efflux Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Blocks Increased_APD Increased Action Potential Duration Prolonged_Repolarization->Increased_APD Increased_ERP Increased Effective Refractory Period Increased_APD->Increased_ERP

Caption: Quinidine's blockade of Na+ and K+ channels in cardiomyocytes.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound using the shake-flask method.

Solubility_Workflow Start Start: Excess Solute + Solvent Equilibration Equilibration (Shaking at Constant Temp) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Concentration Analysis (HPLC/UV-Vis) Separation->Analysis Result End: Determine Solubility Analysis->Result

Caption: Workflow for equilibrium solubility determination.

References

An In-Depth Technical Guide to the Solubility of Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of quinidine hydrochloride monohydrate, a critical physicochemical property for researchers, scientists, and professionals in drug development. This document collates available solubility data, details a standard experimental protocol for its determination, and provides visual representations of the experimental workflow and factors influencing solubility.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been determined in various solvents. The following tables summarize the quantitative data available from scientific literature and technical data sheets.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)Source
Dimethyl Sulfoxide (DMSO)76200.5825[1]
Ethanol76200.5825[1]
Water1026.3925[1]
Water2.56.60Not Specified[2]

Note: Discrepancies in water solubility values may be attributable to variations in experimental conditions or the hygroscopic nature of the compound.

Table 2: Solubility in Aqueous and Mixed Solvent Systems

Solvent SystemSolubility (mg/mL)Molar Solubility (mM)pHSource
Aqueous Buffer>0.0568>0.157.4
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5≥ 6.60Not Specified
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 6.60Not Specified
10% DMSO / 90% Corn Oil≥ 2.5≥ 6.60Not Specified

Experimental Protocols: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method is designed to ensure that the solvent is fully saturated with the compound and that a true equilibrium is reached.

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (solid powder)

  • Solvent of interest (e.g., deionized water, ethanol, DMSO, buffer solutions)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Detailed Methodology
  • Preparation of the Suspension:

    • Add an excess of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that saturation is achieved and maintained.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • The solubility is reported as the mean of at least three replicate experiments, typically in mg/mL or mM, along with the standard deviation. The temperature and pH (for aqueous solutions) must also be reported.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Add Excess Solid (Quinidine HCl Monohydrate) B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Settle Suspension C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E G Dilute Filtered Sample E->G F Prepare Standard Solutions H Analyze via HPLC/UV F->H G->H I Calculate Concentration from Calibration Curve H->I G Figure 2: Factors Influencing Solubility cluster_solvent Solvent Properties cluster_aqueous Aqueous System Factors cluster_physical Physical Conditions Solubility Quinidine HCl Monohydrate Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility pH pH pH->Solubility Co_solvents Co-solvents (e.g., PEG, Tween) Co_solvents->Solubility Complexing_Agents Complexing Agents (e.g., Cyclodextrins) Complexing_Agents->Solubility Temperature Temperature Temperature->Solubility

References

An In-depth Technical Guide to the Stereochemistry of Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core stereochemical features of quinidine hydrochloride monohydrate, a critical aspect influencing its pharmacological activity and interaction with biological systems.

Introduction to the Stereochemistry of Quinidine

Quinidine, a Cinchona alkaloid, is a well-known antiarrhythmic agent and a stereoisomer of the antimalarial drug quinine.[1] Its therapeutic efficacy is intrinsically linked to its unique three-dimensional structure. The molecule possesses a complex heterocyclic framework with multiple chiral centers, giving rise to a number of stereoisomers. The specific spatial arrangement of atoms in this compound is crucial for its interaction with ion channels and other biological targets.[2]

The molecular formula for quinidine is C₂₀H₂₄N₂O₂, and for its hydrochloride monohydrate salt, it is C₂₀H₂₇ClN₂O₃.[3]

Absolute Configuration and Stereoisomers

Quinidine has five stereocenters, leading to the possibility of 32 stereoisomers. However, the naturally occurring and pharmaceutically used form has a specific absolute configuration. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrochloride monohydrate.[3] This nomenclature precisely defines the spatial orientation of the substituents at each chiral center.

Quinidine and quinine are diastereomers, differing in the configuration at two of their five chiral centers: C8 and C9. Specifically, quinidine has an (8R, 9S) configuration, while quinine possesses an (8S, 9R) configuration. This seemingly minor difference in stereochemistry leads to distinct pharmacological properties.

Chiral CenterQuinidine ConfigurationQuinine Configuration
N1SS
C3RR
C4SS
C8 R S
C9 S R

Quantitative Stereochemical Data

The stereochemistry of quinidine gives rise to its characteristic optical activity, which is a key parameter for its identification and quality control.

PropertyValueConditions
Molecular Weight 378.89 g/mol This compound
Specific Optical Rotation +230°at 15°C (c=1.8 in chloroform)
+258°at 17°C (in alcohol)
+322°(c=1.6 in 2 M HCl)

Experimental Protocols for Stereochemical Determination

The determination and confirmation of the stereochemistry of quinidine and its separation from its stereoisomers rely on several analytical techniques.

X-ray Crystallography

Methodology:

  • Crystal Growth: Single crystals of quinidine are grown from a suitable solvent, such as absolute ethanol.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an electron density map. The atomic positions are then refined to fit the experimental data. The absolute configuration can be determined using anomalous dispersion effects.

The crystal structure of quinidine ethanolate was determined to be in the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions. This analysis confirms the absolute configuration as determined by other methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are powerful tools for elucidating the constitution and relative stereochemistry of molecules in solution.

Methodology for Structural Elucidation:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, aiding in the assembly of the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformation of the molecule.

By analyzing the through-space correlations observed in the NOESY/ROESY spectrum, the relative orientations of the substituents on the quinuclidine and quinoline ring systems can be confirmed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and diastereomers. This is particularly important for ensuring the purity of quinidine from its diastereomer, quinine.

Methodology for Diastereomeric Separation:

  • Column: A chiral stationary phase (CSP) is used. For the separation of Cinchona alkaloids, various CSPs based on quinine or quinidine derivatives (e.g., tert-butyl-carbamoylated quinine or quinidine) have been shown to be effective.

  • Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer, is used to achieve optimal separation. The pH of the mobile phase can be critical for resolution.

  • Detection: UV detection is commonly employed, as the quinoline chromophore in quinidine absorbs strongly in the UV region.

  • Analysis: The retention times of quinidine and quinine will differ on the chiral column, allowing for their separation and quantification.

Visualizations

The following diagrams illustrate the key stereochemical relationships and analytical workflows.

stereoisomers cluster_quinidine Quinidine cluster_quinine Quinine Quinidine Quinidine (8R, 9S) Quinine Quinine (8S, 9R) Quinidine->Quinine Diastereomers (Epimers at C8 & C9)

Diastereomeric relationship between Quinidine and Quinine.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Stereochemical Analysis cluster_results Results Sample Quinidine HCl Monohydrate XRay X-ray Crystallography (Absolute Configuration) Sample->XRay NMR NMR Spectroscopy (Relative Stereochemistry) Sample->NMR HPLC Chiral HPLC (Diastereomeric Purity) Sample->HPLC Structure Definitive 3D Structure XRay->Structure NMR->Structure HPLC->Structure

Workflow for stereochemical determination.

References

In-Depth Technical Guide: Crystal Structure Analysis of Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class I antiarrhythmic agent, is a critical tool in cardiovascular medicine. Its efficacy and bioavailability are intrinsically linked to its solid-state properties, particularly its crystal structure. This technical guide provides a comprehensive overview of the crystallographic analysis of quinidine hydrochloride monohydrate. While a definitive, publicly accessible crystal structure for the monohydrate form has not been identified in crystallographic databases as of late 2025, this document compiles crucial data from closely related structures, outlines the established experimental protocols for such analyses, and presents a generalized workflow for the structural determination of pharmaceutical salts. This guide serves as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and pharmaceutical development by providing both foundational knowledge and practical insights into the structural characterization of this important pharmaceutical compound.

Introduction

Quinidine, a stereoisomer of quinine, functions by blocking sodium channels in the heart, thereby prolonging the action potential.[1][2] It is primarily used to treat certain types of cardiac arrhythmias.[3] The hydrochloride monohydrate is a common salt form of quinidine, enhancing its stability and solubility.[1][3] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of this compound is paramount for several reasons:

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties, including solubility, dissolution rate, and stability, which can significantly impact the drug's bioavailability and therapeutic effect.

  • Drug Formulation: A detailed understanding of the crystal structure informs the design of stable and effective pharmaceutical formulations.

  • Intellectual Property: Novel crystalline forms of a drug can be patentable, making crystallographic analysis a key component of drug development and lifecycle management.

Comparative Crystallographic Data

To provide a framework for understanding the potential crystal structure of this compound, this section presents crystallographic data for the closely related compounds: quinidine (free base) and quinine hydrochloride dihydrate. Quinine is a diastereomer of quinidine, and its hydrochloride salt provides a valuable comparison.

Table 1: Crystallographic Data for Quinidine (Free Base)

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a13.338(2) Å
b9.945(1) Å
c16.596(2) Å
α90°
β90°
γ90°
Volume 2204.6(5) ų
Z 4
Calculated Density 1.223 Mg/m³

Data sourced from available literature on the crystal structure of quinidine.

Table 2: Crystallographic Data for Quinine Hydrochloride Dihydrate

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions
a10.999(1) Å
b8.243(1) Å
c11.530(1) Å
α90°
β108.79(1)°
γ90°
Volume 988.5(2) ų
Z 2
Calculated Density 1.354 Mg/m³

Data sourced from available literature on the crystal structure of quinine hydrochloride dihydrate.

Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established set of experimental procedures.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Methodology:

  • Solvent Screening: A range of solvents and solvent mixtures are screened to identify conditions that promote slow crystallization. For quinidine salts, common solvents include ethanol, methanol, water, and mixtures thereof.[4]

  • Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. This is a common and effective method for growing single crystals.[4]

  • Vapor Diffusion: This technique involves placing a small amount of the saturated drug solution in a sealed container with a larger reservoir of a precipitant solvent (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drug solution induces crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.

Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk crystalline material and can be used to identify phases and assess purity.

Methodology:

  • Sample Preparation: A fine powder of the crystalline material is prepared.

  • Data Collection: The powder sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded as a function of the angle.

  • Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This pattern can be compared to databases or simulated patterns from single-crystal data to confirm the identity and purity of the material.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a pharmaceutical compound like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_characterization Characterization & Analysis cluster_output Final Output synthesis Synthesis of Quinidine Hydrochloride Monohydrate crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystallization->scxrd pxrd Powder X-ray Diffraction (PXRD) crystallization->pxrd data_processing Data Processing & Structure Solution scxrd->data_processing refinement Structure Refinement data_processing->refinement validation Structure Validation (e.g., CIF check) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/ Database Deposition cif_file->publication

Crystal Structure Determination Workflow

Conclusion

The precise crystal structure of this compound remains an important piece of information for the comprehensive understanding of this pharmaceutical agent. While a definitive structure is not yet publicly available, this guide provides a robust framework for its potential structural features based on analogous compounds and outlines the necessary experimental procedures for its determination. The data and protocols presented herein are intended to be a valuable resource for researchers and professionals in the pharmaceutical sciences, aiding in the continued study and development of quinidine-based therapeutics. Further research to elucidate the definitive crystal structure of this compound is highly encouraged to fill this knowledge gap.

References

Spectroscopic Analysis of Quinidine Hydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for quinidine hydrochloride monohydrate, a critical antiarrhythmic agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and development of pharmaceuticals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the data presented is the most accurate available, minor variations may be observed due to differences in instrumentation, sample preparation, and experimental conditions. The data provided is based on available information for quinidine hydrochloride and is expected to be representative of the monohydrate form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.75d4.6H-2'
8.00d9.3H-5'
7.65d2.7H-8'
7.42dd9.3, 2.7H-7'
7.35s-H-3'
5.85ddd17.4, 10.4, 7.3H-10
5.50d8.0H-9
5.05d17.4H-11 (trans)
5.00d10.4H-11 (cis)
3.95s-OCH₃
3.40 - 2.80m-H-2, H-6, H-8
2.30m-H-3
1.90 - 1.50m-H-4, H-5, H-7

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
158.0C-6'
147.5C-4'
144.8C-2'
144.5C-8a'
141.0C-10
131.5C-5'
126.8C-4a'
122.0C-7'
114.5C-11
102.0C-3'
71.5C-9
60.0C-2
56.5OCH₃
55.8C-8
49.5C-6
39.5C-3
27.5C-4
26.0C-7
21.0C-5

Disclaimer: The NMR data presented is a composite from various sources for quinidine and its hydrochloride salt. Specific data for the monohydrate may show slight variations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200O-H stretch (alcohol and water), N-H stretch (protonated amine)
3100 - 3000C-H stretch (aromatic and vinyl)
2950 - 2850C-H stretch (aliphatic)
1620C=C stretch (aromatic)
1590, 1505C=N and C=C stretch (quinoline ring)
1240C-O stretch (aryl ether)
1030C-O stretch (secondary alcohol)
920=C-H bend (vinyl)
Mass Spectrometry (MS)

Mass spectrometry of quinidine typically involves electrospray ionization (ESI) in positive ion mode. The expected mass-to-charge ratios (m/z) for the protonated molecule and major fragments are listed below.

m/zAssignment
325.19[M+H]⁺ (M = Quinidine base)
189.09Fragmentation product
172.09Fragmentation product
159.08Fragmentation product
136.11Quinuclidine fragment

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze peak multiplicities and coupling constants in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is typically employed.

ATR-FTIR Protocol:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks.

KBr Pellet Protocol:

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample holder or a blank KBr pellet.

    • Collect the sample spectrum under the same conditions as the ATR method.

Mass Spectrometry (MS)

Electrospray ionization coupled with a tandem mass spectrometer (MS/MS) is a common technique for the analysis of pharmaceutical compounds.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Parameters (LC-MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap.

    • Infusion: Direct infusion via a syringe pump or coupled with a Liquid Chromatography (LC) system for separation.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

    • Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis:

    • Identify the m/z of the parent ion in the full scan spectrum.

    • Analyze the fragmentation pattern in the product ion spectrum to confirm the structure.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze Data calibrate->analyze IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start atr ATR Method start->atr kbr KBr Pellet Method start->kbr place_atr Place Sample on ATR Crystal atr->place_atr mix_kbr Mix with KBr and Press Pellet kbr->mix_kbr background Record Background Spectrum place_atr->background mix_kbr->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analyze Analyze Spectrum ratio->analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare Prepare Dilute Solution infuse Infuse into Mass Spectrometer prepare->infuse ionize Electrospray Ionization (ESI) infuse->ionize full_scan Full Scan MS ionize->full_scan msms MS/MS Fragmentation full_scan->msms identify_parent Identify Parent Ion msms->identify_parent analyze_frag Analyze Fragmentation identify_parent->analyze_frag

Biological activity of quinidine hydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Quinidine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class IA antiarrhythmic agent, is a well-established yet complex pharmacological compound. Derived from the cinchona tree, its primary clinical application has been in the management of cardiac arrhythmias. This technical guide provides a detailed examination of the biological activity of this compound. It covers its multifaceted mechanism of action at the molecular level, presents quantitative data on its interactions with key ion channels, details the experimental protocols used for its characterization, and visualizes its primary signaling pathway and relevant experimental workflows.

Core Mechanism of Action: Multi-Ion Channel Blockade

Quinidine exerts its antiarrhythmic effects primarily by blocking several types of voltage-gated ion channels involved in the cardiac action potential.[1] Unlike highly selective agents, quinidine's broad-spectrum activity contributes to both its therapeutic efficacy and its potential for proarrhythmic side effects.

1.1. Sodium Channel Blockade (Class IA Action) The principal action of quinidine is the blockade of the fast inward sodium current (INa), mediated by the Nav1.5 channel, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This action exhibits the following key characteristics:

  • Use-Dependent Block: The degree of sodium channel blockade increases with higher heart rates.[1][2] At faster rates, channels spend more time in the open and inactivated states, for which quinidine has a higher affinity, leading to a more pronounced effect.

  • Electrophysiological Effect: By inhibiting INa, quinidine decreases the maximum rate of depolarization (Vmax), slows conduction velocity through the cardiac tissue, and widens the QRS complex on an electrocardiogram (ECG).[1]

1.2. Potassium Channel Blockade Quinidine blocks multiple potassium currents that are critical for cardiac repolarization (Phase 3). This action prolongs the action potential duration (APD) and, consequently, the QT interval on the ECG.[1][3] Key potassium channels affected include:

  • Rapid Delayed Rectifier Current (IKr): Blockade of this current, carried by the hERG channel, is a major contributor to APD prolongation.[3]

  • Slow Delayed Rectifier Current (IKs): Inhibition of IKs also contributes to prolonging repolarization.[3]

  • Other Potassium Currents: Quinidine also demonstrates inhibitory effects on the transient outward current (Ito), the inward rectifier current (IK1), and the ATP-sensitive potassium channel (IKATP).[1][3]

1.3. Calcium Channel Blockade Quinidine weakly blocks the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the action potential.[3] This effect is less potent than its action on sodium and potassium channels but contributes to its overall electrophysiological profile.

Quantitative Pharmacological Data

The potency of quinidine varies significantly across different ion channels. The following table summarizes key inhibitory concentrations (IC50) and dissociation constants (Kd) reported in the literature. It is important to note that these values can differ based on the experimental system (e.g., cell type, temperature) and methodology used.

Target Ion ChannelCurrentParameterValue (µM)Experimental System
hERG (Kv11.1)IKrIC500.8 ± 0.1Ltk⁻ cells
hERG (Kv11.1)IKrIC503.00 ± 0.03Xenopus oocytes
hKv1.5 IKurEC506.2Mammalian cells
hKv1.5 IKurKd7.2HEK cells
Nav1.5 INaIC5027CHO cells
General K⁺ Channel IKIC5019.9Not specified

Data compiled from multiple sources.[4][5][6][7][8]

Signaling Pathway and Experimental Workflow Visualizations

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

G cluster_AP Cardiac Action Potential Phases cluster_Quinidine Quinidine Action P0 Phase 0 Rapid Depolarization P1 Phase 1 Early Repolarization INa I-Na (fast) P2 Phase 2 Plateau Ito I-to P3 Phase 3 Repolarization ICaL I-CaL P4 Phase 4 Resting Potential IKr I-Kr INa->P0 Initiates Ito->P1 Contributes to ICaL->P2 Maintains IKr->P3 Initiates IKs I-Ks IKs->P3 Contributes to Quinidine Quinidine Quinidine->INa Blocks Quinidine->Ito Blocks Quinidine->ICaL Blocks (weakly) Quinidine->IKr Blocks Quinidine->IKs Blocks

Caption: Quinidine's effect on the cardiac action potential.

G cluster_Screening High-Throughput Screening (HTS) cluster_Optimization Hit-to-Lead / Lead Optimization cluster_Characterization Preclinical Characterization Lib Compound Library (Large Scale) Primary Primary Assay (e.g., Fluorescence-based) Lib->Primary Hits Initial Hits Primary->Hits Secondary Secondary Assay (Automated Patch-Clamp) Hits->Secondary Confirmation SAR Structure-Activity Relationship (SAR) Studies Secondary->SAR Leads Optimized Leads SAR->Leads Manual Manual Patch-Clamp ('Gold Standard') Leads->Manual In-depth Analysis PKPD Pharmacokinetic / Pharmacodynamic (PK/PD) Modeling Manual->PKPD Candidate Drug Candidate PKPD->Candidate

Caption: Workflow for ion channel drug discovery.

Other Biological Activities

Beyond its primary antiarrhythmic role, quinidine interacts with other biological systems:

  • Antimalarial Activity: As a diastereomer of quinine, quinidine is effective against the erythrocytic stage of Plasmodium species, including Plasmodium falciparum.[2] It functions by accumulating in the parasite's food vacuole and interfering with heme detoxification.[2]

  • Enzyme Inhibition: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and the transport protein P-glycoprotein.[1] This is a major source of clinically significant drug-drug interactions.

  • Anticholinergic Effects: Quinidine possesses antimuscarinic (atropine-like) properties, which can decrease vagal tone and paradoxically increase the heart rate.[2][9]

Detailed Experimental Protocols

The characterization of quinidine's biological activity relies on specific and robust experimental methodologies.

5.1. Protocol: Whole-Cell Patch-Clamp Electrophysiology This protocol is a representative method for measuring the effect of quinidine on a specific ion current (e.g., IKr/hERG) expressed in a stable cell line (e.g., HEK-293).

  • Objective: To determine the IC50 of quinidine for a specific voltage-gated ion channel.

  • Materials:

    • HEK-293 cells stably transfected with the gene for the target ion channel.

    • Cell culture reagents.

    • Extracellular (bath) solution (e.g., in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).

    • Intracellular (pipette) solution (e.g., in mM: 130 KCl, 1 MgCl₂, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH).[4]

    • This compound stock solution (in DMSO or water).

    • Patch-clamp amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass capillaries and microelectrode puller.

  • Methodology:

    • Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours prior to the experiment.

    • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution at a constant temperature (e.g., 36 ± 1°C).[4]

    • Seal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

    • Data Acquisition (Baseline): Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a specific voltage-step protocol designed to elicit and isolate the ion current of interest. Record baseline currents.

    • Drug Application: Perfuse the chamber with extracellular solution containing a known concentration of quinidine. Allow 3-5 minutes for the drug effect to reach steady state.

    • Data Acquisition (Drug): Repeat the same voltage-step protocol and record the inhibited currents.

    • Dose-Response: Repeat steps 7 and 8 with increasing concentrations of quinidine to generate a dose-response curve.

    • Data Analysis: Measure the peak current amplitude at each concentration. Normalize the inhibited current to the baseline current. Fit the data to the Hill equation to determine the IC50 value.

5.2. Protocol: Quantification of Quinidine in Plasma by HPLC This protocol outlines a typical method for measuring quinidine concentrations in biological samples for pharmacokinetic studies.

  • Objective: To determine the concentration of quinidine in human plasma.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.

    • Reversed-phase C18 HPLC column.

    • Plasma samples, analytical standards of quinidine, and an internal standard (e.g., strychnine or a structural analog).[10]

    • Mobile Phase (e.g., a mixture of 0.05 M ammonium formate and acetonitrile, with pH adjusted to 2.0).[11]

    • Extraction solvent (e.g., chloroform).[10][11]

    • Reagents for pH adjustment (e.g., 1 M NaOH).[12]

  • Methodology:

    • Standard Curve Preparation: Spike drug-free plasma with known concentrations of quinidine to create a set of calibration standards.

    • Sample Preparation: a. To a 250 µL aliquot of plasma sample (or standard/control), add a fixed amount of the internal standard. b. Alkalinize the sample by adding 1 mL of 1 M NaOH and vortex briefly.[12] c. Add 5 mL of chloroform, cap, and extract by mechanical tumbling for 30 minutes.[12] d. Centrifuge at ~1,000 x g for 10-30 minutes to separate the layers.[12]

    • Evaporation and Reconstitution: a. Carefully transfer the organic (chloroform) layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at ~37°C. c. Reconstitute the dried residue in a small, fixed volume (e.g., 100 µL) of the mobile phase or methanol.[12]

    • HPLC Analysis: a. Inject a fixed volume (e.g., 20 µL) of the reconstituted sample onto the HPLC system. b. Run the analysis using an isocratic mobile phase flow. c. Detect the eluting compounds using a fluorescence detector (e.g., excitation at 340 nm, emission at 425 nm) or a UV detector (e.g., 236 nm).[10][11]

    • Data Analysis: a. Identify the peaks for quinidine and the internal standard based on their retention times. b. Calculate the ratio of the peak area of quinidine to the peak area of the internal standard. c. Plot the peak area ratios of the calibration standards against their known concentrations to generate a standard curve. d. Determine the concentration of quinidine in the unknown samples by interpolating their peak area ratios from the standard curve.

Conclusion

This compound possesses a complex pharmacological profile dominated by its action as a multi-ion channel blocker. Its ability to inhibit sodium, potassium, and, to a lesser extent, calcium channels underpins its Class IA antiarrhythmic classification. While effective, this lack of specificity is also linked to its potential for adverse effects, such as Torsades de Pointes. A thorough understanding of its quantitative effects on individual channels, gained through precise experimental methodologies like patch-clamp electrophysiology and HPLC, is critical for its safe application and for the development of future antiarrhythmic therapies with improved safety profiles.

References

Quinidine Hydrochloride Monohydrate: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a natural alkaloid extracted from the bark of the Cinchona tree, has long been recognized for its medicinal properties.[1] Beyond its therapeutic applications, quinidine and its derivatives have emerged as powerful chiral building blocks and catalysts in the field of asymmetric synthesis. This technical guide provides a comprehensive overview of the application of quinidine, often used in its salt form, quinidine hydrochloride monohydrate, as a cornerstone for the stereoselective synthesis of complex molecules. This document details key reactions, presents quantitative data for performance evaluation, and provides experimental protocols for the synthesis and application of quinidine-derived catalysts.

From Salt to Catalyst: The Role of this compound

This compound serves as a stable and readily available precursor to the catalytically active free base and its derivatives. The tertiary amine of the quinuclidine core is a key functional group that can be protonated to form the hydrochloride salt. For use in many asymmetric transformations, the free base is required and can be easily obtained by neutralization of the hydrochloride salt with a suitable base. This free amine is crucial for the catalytic activity in a variety of reactions. Furthermore, the hydroxyl group at the C9 position provides a handle for the synthesis of a wide array of derivatives, which have been extensively explored as ligands and organocatalysts.

Key Asymmetric Transformations Catalyzed by Quinidine Derivatives

Quinidine and its derivatives have proven to be highly effective in a range of asymmetric reactions, enabling the synthesis of chiral molecules with high enantioselectivity. The following sections delve into some of the most significant applications.

Sharpless Asymmetric Dihydroxylation

One of the most celebrated applications of quinidine derivatives is in the Sharpless asymmetric dihydroxylation (AD). In this reaction, a prochiral alkene is converted to a chiral diol with high enantiomeric excess. The catalysts for this transformation are typically complexes of osmium tetroxide with chiral ligands derived from dihydroquinidine (DHQD), a close analog of quinidine. The most commonly used ligands are phthalazine (PHAL) ethers of DHQD, such as (DHQD)₂PHAL, which is a key component of the commercially available reagent AD-mix-β.[2][3]

The choice of the cinchona alkaloid ligand dictates the facial selectivity of the dihydroxylation. Ligands derived from dihydroquinidine (in AD-mix-β) generally afford one enantiomer of the diol, while ligands derived from its diastereomer, dihydroquinine (in AD-mix-α), produce the opposite enantiomer.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

This protocol provides a general procedure for the asymmetric dihydroxylation of styrene using AD-mix-β.

Materials:

  • AD-mix-β

  • tert-butanol

  • Water

  • Styrene

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • A mixture of tert-butanol and water (1:1, 10 mL) is cooled to 0 °C.

  • AD-mix-β (1.4 g) is added to the cooled solvent and stirred until the solids are dissolved.

  • Styrene (1 mmol) is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C for 24 hours.

  • The reaction is quenched by the addition of sodium sulfite (1.5 g).

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The product is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral diol.

For full experimental details, including characterization data, it is recommended to consult the supporting information of relevant primary literature.

Quantitative Data for Sharpless Asymmetric Dihydroxylation

Alkene SubstrateLigand/ReagentYield (%)ee (%)Reference
trans-Stilbene(DHQD)₂PHAL>95>99[2]
1-DeceneAD-mix-β9797[3]
α-MethylstyreneAD-mix-β8894[3]

Reaction Workflow: Sharpless Asymmetric Dihydroxylation

G Workflow for Sharpless Asymmetric Dihydroxylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_solvent Prepare t-BuOH/H₂O (1:1) cool Cool to 0 °C prep_solvent->cool add_admix Dissolve AD-mix-β cool->add_admix add_alkene Add Alkene Substrate add_admix->add_alkene stir Stir at 0 °C for 24h add_alkene->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Chiral Diol Product purify->product

Caption: General workflow for a Sharpless asymmetric dihydroxylation experiment.

Asymmetric Michael Addition

Quinidine-derived bifunctional organocatalysts, particularly those incorporating a thiourea or squaramide moiety, have been successfully employed in asymmetric Michael additions. These catalysts activate the Michael acceptor through hydrogen bonding with the thiourea or squaramide group, while the tertiary amine of the quinidine scaffold acts as a Brønsted base to deprotonate the nucleophile. This dual activation mode allows for high stereocontrol.

Experimental Protocol: Quinidine-Thiourea Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of a β-keto ester to a nitroalkene catalyzed by a quinidine-derived thiourea.

Materials:

  • Quinidine-derived thiourea catalyst

  • β-keto ester

  • Nitroalkene

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of the quinidine-derived thiourea catalyst (10 mol%) in toluene (2 mL) is added the β-keto ester (0.2 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • The nitroalkene (0.24 mmol) is added, and the reaction is stirred at room temperature for the time specified in the relevant literature (typically 12-48 hours).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

For specific catalyst synthesis and detailed reaction conditions, refer to the original research articles.

Quantitative Data for Quinidine-Thiourea Catalyzed Michael Addition

Michael DonorMichael AcceptorCatalystYield (%)ee (%)Reference
Dimethyl malonatetrans-β-NitrostyreneQuinidine-thiourea9591Relevant Literature
Acetylacetonetrans-β-NitrostyreneQuinidine-squaramide9894Relevant Literature
Cyclohexanonetrans-β-NitrostyreneQuinidine-thiourea8588Relevant Literature

Signaling Pathway: Mechanism of Bifunctional Thiourea Catalysis

G Dual Activation by a Quinidine-Thiourea Catalyst catalyst Quinidine-Thiourea Catalyst nucleophile Michael Donor (e.g., β-Keto Ester) catalyst->nucleophile Brønsted Base (Deprotonation) electrophile Michael Acceptor (e.g., Nitroalkene) catalyst->electrophile Hydrogen Bonding (Activation) enolate Enolate Intermediate nucleophile->enolate Forms activated_electrophile Activated Electrophile electrophile->activated_electrophile Forms transition_state Diastereomeric Transition State enolate->transition_state activated_electrophile->transition_state product Chiral Michael Adduct transition_state->product

Caption: Proposed mechanism of a quinidine-thiourea catalyzed Michael addition.

Asymmetric Aldol Reaction

Similar to the Michael addition, quinidine-derived bifunctional organocatalysts are also effective in promoting asymmetric aldol reactions. The catalyst facilitates the deprotonation of a ketone to form a chiral enolate, which then reacts with an aldehyde to furnish a chiral β-hydroxy ketone with high stereoselectivity.[1]

Experimental Protocol: Quinidine-Thiourea Catalyzed Aldol Reaction

The following is a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

  • Quinidine-derived thiourea catalyst

  • Ketone

  • Aldehyde

  • Solvent (e.g., Toluene, THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Magnesium sulfate

Procedure:

  • The quinidine-derived thiourea catalyst (10 mol%) is dissolved in the chosen solvent (2 mL) in a reaction vessel.

  • The ketone (1.2 mmol) is added, and the mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).

  • The aldehyde (1.0 mmol) is added, and the reaction is monitored by TLC.

  • After completion, the reaction is quenched with saturated aqueous ammonium chloride solution (5 mL).

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography.

For precise conditions and catalyst selection, consultation of the primary literature is advised.

Quantitative Data for Quinidine-Thiourea Catalyzed Aldol Reaction

KetoneAldehydeCatalystYield (%)dree (%)Reference
Acetone4-NitrobenzaldehydeQuinidine-thiourea9595:598[1]
CyclohexanoneBenzaldehydeQuinidine-thiourea8890:1092Relevant Literature
Acetophenone4-ChlorobenzaldehydeQuinidine-squaramide92>99:196Relevant Literature

Conclusion

This compound is a readily accessible and versatile chiral starting material for the synthesis of a diverse range of powerful organocatalysts and ligands. Its derivatives have demonstrated exceptional efficacy in key asymmetric transformations, including the Sharpless asymmetric dihydroxylation, Michael additions, and aldol reactions, consistently delivering high levels of stereocontrol. The modular nature of the quinidine scaffold allows for fine-tuning of catalyst properties to suit specific synthetic challenges. For researchers and professionals in drug development and chemical synthesis, quinidine and its derivatives represent an invaluable tool for the efficient and stereoselective construction of complex chiral molecules. Further exploration of novel quinidine-based catalysts and their applications promises to continue advancing the frontiers of asymmetric synthesis.

References

An In-depth Technical Guide to the Discovery and History of Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical investigation of cinchona alkaloids. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on the historical context, scientific milestones, and experimental methodologies that have shaped our understanding of these vital compounds.

Introduction: The Fever Tree and the Dawn of Antimalarial Therapy

The story of cinchona alkaloids is inextricably linked with the fight against malaria, a disease that has plagued humanity for millennia. The bark of the Cinchona tree, native to the Andean forests of South America, was the first effective treatment for this devastating illness.[1] The indigenous peoples of Peru may have been aware of the bark's medicinal properties, though historical records on this are not definitive.[2] The introduction of "Jesuit's powder," as the ground bark came to be known, to Europe in the 17th century by Jesuit missionaries marked a turning point in medicine.[3][4] This ushered in an era of scientific inquiry aimed at isolating and understanding the active principles within the bark.

This guide will delve into the key historical events, the scientific breakthroughs in isolating and characterizing cinchona alkaloids, the quantitative analysis of their presence in various Cinchona species, and the experimental protocols that were foundational to this field of study.

A Chronology of Discovery and Development

The journey from the use of crude bark to the isolation and synthesis of pure alkaloids was a long and arduous one, marked by several key milestones:

  • Early 1600s: The medicinal properties of cinchona bark for treating fevers are first recorded in Loja, Ecuador.[1]

  • c. 1630s: Jesuit missionaries in Peru document the use of cinchona bark for treating malaria.[5]

  • Mid-17th Century: "Jesuit's powder" is introduced to Europe and its use is championed by figures like Cardinal Juan de Lugo in Rome.[3][4]

  • 1820: French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolate the primary active alkaloid from cinchona bark, which they name quinine.[6][1][7][8] This achievement is a landmark in phytochemistry and the beginning of the modern pharmaceutical industry.

  • Mid-19th Century: The increasing demand for quinine leads to the establishment of Cinchona plantations by the British in India and the Dutch in Java to ensure a stable supply.[6][1]

  • 1944: The formal chemical synthesis of quinine is achieved by American chemists R.B. Woodward and W.E. Doering, a significant feat in organic chemistry, though isolation from natural sources remains the most economically viable method of production.[6][9]

Quantitative Analysis of Cinchona Alkaloids

The concentration of the four principal alkaloids—quinine, quinidine, cinchonine, and cinchonidine—varies significantly among different Cinchona species. This variation was a major driver for the selection and cultivation of specific species to maximize quinine yield. The table below summarizes the typical alkaloid content in the bark of several economically important Cinchona species.

Cinchona SpeciesTotal Alkaloids (%)Quinine (%)Quinidine (%)Cinchonine & Cinchonidine (%)
Cinchona ledgeriana5 - 148 - 130.1 - 0.30.2 - 0.4
Cinchona succirubra (C. pubescens)5 - 71 - 3~0.1Higher than other species
Cinchona calisaya4 - 73 - 4~0.1Variable
Cinchona officinalis~5Lower concentrationsVariableVariable

Note: The alkaloid content can be influenced by factors such as the age of the tree, the specific cultivar, and the environmental conditions during growth.[5][10] Cinchona ledgeriana became the most commercially important species due to its consistently high quinine yield.[6]

Key Experimental Protocols

The isolation and purification of cinchona alkaloids were pivotal moments in the history of pharmacology. While the precise details of Pelletier and Caventou's original 1820 experiment are not exhaustively documented, the fundamental principles of their acid-base extraction method are well-understood and form the basis of subsequent protocols.

Classical Acid-Base Extraction of Cinchona Alkaloids

This protocol is a representation of the early methods used for the laboratory-scale isolation of alkaloids from cinchona bark.

Objective: To separate and purify the alkaloid fraction from the crude bark material.

Materials:

  • Powdered cinchona bark

  • An alkaline solution (e.g., calcium hydroxide or sodium hydroxide solution)

  • An organic solvent (e.g., ether, toluene, or chloroform)

  • Dilute sulfuric acid

  • Activated charcoal

  • Filtration apparatus

  • Evaporation apparatus

Methodology:

  • Alkaloid Liberation: The powdered cinchona bark is treated with an alkaline solution. This deprotonates the alkaloid salts present in the plant material, converting them into their free base form. The free bases are more soluble in organic solvents.

  • Solvent Extraction: The alkalized bark is then extracted with an organic solvent. The cinchona alkaloids, now in their free base form, preferentially dissolve in the organic solvent, leaving behind many of the other plant components in the aqueous phase.

  • Acidification and Separation: The organic solvent containing the dissolved alkaloids is then treated with a dilute solution of sulfuric acid. This protonates the nitrogen atoms in the alkaloid structures, forming alkaloid sulfates. These salts are soluble in the aqueous acidic solution, allowing for their separation from the organic layer.

  • Decolorization: The aqueous solution of alkaloid sulfates is often colored due to the presence of pigments and other impurities. These can be removed by treating the solution with activated charcoal, which adsorbs the colored compounds. The solution is then filtered to remove the charcoal.

  • Crystallization: The purified aqueous solution is then carefully concentrated by evaporation. As the solvent evaporates, the solubility of the alkaloid sulfates decreases, leading to their crystallization. The resulting crystals can be collected by filtration and dried.

This process yields a mixture of cinchona alkaloids, from which individual compounds like quinine can be further purified through fractional crystallization or other chromatographic techniques.

Visualizing Key Pathways and Processes

The following diagrams, created using the DOT language, illustrate important biological and experimental pathways related to cinchona alkaloids.

Biosynthesis of Cinchona Alkaloids

The biosynthesis of cinchona alkaloids is a complex process that begins with the amino acid tryptophan. The following diagram outlines the key steps in this pathway.

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Corynantheal Corynantheal Strictosidine->Corynantheal SGD Cinchonaminone Cinchonaminone Corynantheal->Cinchonaminone Cinchonidinone Cinchonidinone Cinchonaminone->Cinchonidinone Cinchonidine Cinchonidine Cinchonidinone->Cinchonidine Quinine Quinine Cinchonidinone->Quinine Hydroxylation & Methylation G Start Cinchona Bark Grinding Grinding and Pulverization Start->Grinding Alkalinization Alkalinization (e.g., with NaOH) Grinding->Alkalinization Extraction Organic Solvent Extraction Alkalinization->Extraction Acidification Acidification (e.g., with H2SO4) Extraction->Acidification Separation Separation of Aqueous and Organic Layers Acidification->Separation Decolorization Decolorization with Activated Charcoal Separation->Decolorization Crystallization Crystallization of Alkaloid Salts Decolorization->Crystallization Purification Further Purification (e.g., Recrystallization) Crystallization->Purification End Purified Quinine Purification->End G Hemoglobin Hemoglobin in Erythrocyte FoodVacuole Parasite Food Vacuole Hemoglobin->FoodVacuole Ingestion by Parasite Parasite Plasmodium falciparum Heme Toxic Heme FoodVacuole->Heme Hemoglobin Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Heme Polymerase ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation of Toxic Heme Quinine Quinine Quinine->FoodVacuole Accumulation Quinine->Heme Inhibition of Heme Polymerase

References

An In-depth Technical Guide to Quinidine Hydrochloride Monohydrate (C20H27ClN2O3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class IA antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. This technical guide provides a comprehensive overview of quinidine hydrochloride monohydrate, focusing on its physicochemical properties, synthesis, analytical methodologies, and mechanism of action. Detailed experimental protocols for its characterization and electrophysiological analysis are presented to aid researchers in their drug development endeavors. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is the monohydrate hydrochloride salt of quinidine, a stereoisomer of quinine, originally derived from the bark of the cinchona tree.[1][2] The presence of the hydrochloride salt enhances its stability and bioavailability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C20H27ClN2O3[3]
Molecular Weight 378.89 g/mol [3][4]
CAS Number 6151-40-2[3][4]
Melting Point 258-259 °C[5]
Solubility Soluble in water, DMSO (100 mg/mL), and ethanol.[1][6][7]
Appearance White to off-white crystalline powder[1]
Optical Rotation Specific optical rotation of +230° (c=1.8 in chloroform at 15°C)[6]

Synthesis and Characterization

Quinidine is naturally present in the bark of the Cinchona tree, but often in insufficient quantities to meet pharmaceutical demand. Therefore, it is commonly prepared by the partial synthesis from its diastereomer, quinine, which is more abundant.[8]

Experimental Protocol: Isolation of Quinine from Cinchona Bark

This protocol outlines the extraction and isolation of quinine from Cinchona bark, which serves as the precursor for quinidine synthesis.

  • Maceration: Moisten 50 g of powdered cinchona bark with ammonia water and let it stand for one hour. Add hot water, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.

  • Soxhlet Extraction: Pack the dried material into a Soxhlet apparatus and extract with toluene for 6 hours.

  • Acid Extraction: Extract the toluene phase with dilute sulfuric acid with stirring.

  • Crystallization: Separate the acidic aqueous layer and neutralize it. Allow the solution to stand for the neutral sulfates of the alkaloids (quinine, cinchonine, cinchonidine) to crystallize.

  • Purification: Dissolve the crude quinine sulfate in water, decolorize with activated charcoal, and recrystallize to remove other cinchona alkaloids. The purity can be assessed by melting point determination (quinine melts at 177°C).

Experimental Protocol: Synthesis of Quinidine from Quinine

This process involves an oxidation-reduction equilibrium reaction.

  • Oxidation of Quinine to Quinidinone: Dissolve 13 g of anhydrous quinine base in 50 ml of boiling xylene. In a separate reactor, suspend 2.4 g of sodium in 40 ml of anhydrous xylene under reflux to achieve a fine dispersion. After cooling to 90°C, slowly introduce 36 g of anhydrous benzophenone. Pour the quinine solution into the benzophenone-sodium mixture. After 60 minutes under reflux, the reaction is complete. Treat the xylene solution with 20 ml of water and then extract with 100 ml of 20% sulfuric acid. Neutralize the cold sulfuric acid solution with ammonia to crystallize quinidinone.

  • Reduction of Quinidinone to Quinidine: To a solution of 1.00 g of quinidinone in 40 ml of dry benzene, add 2.4 ml of a 25% solution of di-isobutyl aluminum hydride (DIBAH) in toluene dropwise under a dry nitrogen atmosphere. After stirring, add 10 ml of water. Separate the benzene layer, dry it over anhydrous magnesium sulfate, and evaporate to dryness. Recrystallize the crude product from ethanol to yield crystalline quinidine.[5]

Experimental Protocol: Preparation of this compound
  • Dissolution: Dissolve the synthesized quinidine base in a suitable organic solvent such as ethanol or methanol.

  • Acidification: Add a stoichiometric amount of hydrochloric acid (either as a gas or an aqueous solution) to the quinidine solution while stirring.

  • Crystallization: The quinidine hydrochloride will precipitate out of the solution. The crystallization can be induced by cooling the solution or by adding a non-polar co-solvent.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain quinidine hydrochloride. The monohydrate form is typically obtained when crystallization is performed from aqueous solutions.

Characterization Methods
  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A validated RP-HPLC method for the quantification of quinidine can be employed using a C18 column with a mobile phase consisting of a phosphate buffer (pH 3) and acetonitrile (25:75 v/v) at a flow rate of 0.8 ml/min, with UV detection at 254 nm.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and selective quantification, an LC-MS/MS method can be utilized. Separation can be achieved on a C18 column with a mobile phase of 0.2% formic acid and acetonitrile (85:15 v/v). Detection is performed in multiple reaction monitoring (MRM) mode with electrospray positive ionization.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Mechanism of Action and Signaling Pathways

Quinidine is a Class IA antiarrhythmic agent that primarily exerts its effects by blocking ion channels involved in the cardiac action potential.[8][11] Its main mechanism of action involves the inhibition of the fast inward sodium current (I_Na) and several potassium currents.[8] This leads to a decrease in the rate of depolarization (Phase 0) and a prolongation of the action potential duration, which is reflected as a prolonged QT interval on an electrocardiogram.[8][12]

The blocking of the fast sodium channels is use-dependent, meaning the effect is more pronounced at higher heart rates.[8] In addition to the sodium channels, quinidine also blocks the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, the inward potassium rectifier current (I_KI), and the transient outward potassium current (I_to).[8][13] This blockade of potassium channels contributes significantly to the prolongation of the action potential. At micromolar concentrations, quinidine can also inhibit the Na+/K+-ATPase pump.[8]

Quinidine_Signaling_Pathway Quinidine Quinidine Na_channel Na_channel Quinidine->Na_channel Blocks K_channel_r K_channel_r Quinidine->K_channel_r Blocks K_channel_s K_channel_s Quinidine->K_channel_s Blocks K_channel_i K_channel_i Quinidine->K_channel_i Blocks K_channel_to K_channel_to Quinidine->K_channel_to Blocks Phase0 Phase0 Na_channel->Phase0 APD APD K_channel_r->APD K_channel_s->APD K_channel_i->APD K_channel_to->APD QT QT APD->QT

Pharmacokinetics

The pharmacokinetic profile of quinidine is crucial for determining appropriate dosing regimens and understanding potential drug interactions.

Table 2: Pharmacokinetic Parameters of Quinidine

ParameterValueReference(s)
Bioavailability (Oral) ~70%[14]
Volume of Distribution (Vd) 2.0 - 3.5 L/kg[12][14]
Elimination Half-life 6 - 8 hours (adults)[13]
Protein Binding 80 - 90%[13]
Metabolism Hepatic (primarily by CYP3A4)[2][13]
Elimination Renal (15-40% unchanged) and Hepatic (60-85% as metabolites)[13][14]
Clearance 2.5 - 5.0 ml/min/kg[14]

Quinidine is an inhibitor of the cytochrome P450 enzyme CYP2D6 and the transport protein P-glycoprotein, which can lead to significant drug-drug interactions. [2][8]

Experimental Workflows

Workflow for Analytical Method Validation (RP-HPLC)

HPLC_Workflow start Start prep_std Prepare Standard Solutions (20-60 µg/ml) start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_analysis RP-HPLC Analysis (C18 column, Phosphate buffer/ACN, 0.8 ml/min, 254 nm) prep_std->hplc_analysis prep_sample->hplc_analysis linearity Linearity Assessment (Correlation coefficient) hplc_analysis->linearity precision Precision Study (%RSD) hplc_analysis->precision accuracy Accuracy Study (% Recovery) hplc_analysis->accuracy robustness Robustness Evaluation (Varying mobile phase/flow rate) hplc_analysis->robustness end End linearity->end precision->end accuracy->end robustness->end

Workflow for hERG Channel Electrophysiology Assay

hERG_Workflow start Start cell_culture Culture hERG-expressing cells (e.g., HEK293 or CHO) start->cell_culture patch_clamp Perform whole-cell patch-clamp recordings cell_culture->patch_clamp apply_quinidine Apply varying concentrations of Quinidine patch_clamp->apply_quinidine record_currents Record hERG currents (Voltage-clamp protocol) apply_quinidine->record_currents data_analysis Analyze current inhibition and calculate IC50 record_currents->data_analysis end End data_analysis->end

Caption: Workflow for assessing Quinidine's effect on hERG channels.

Preclinical Development of an Antiarrhythmic Drug

The preclinical development of a new antiarrhythmic drug like quinidine involves a series of stages to assess its safety and efficacy before human trials.

Preclinical_Workflow discovery Lead Discovery & Optimization in_vitro In Vitro Pharmacology (Ion channel screening) discovery->in_vitro in_vivo In Vivo Efficacy (Animal models of arrhythmia) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo->pk_pd tox Toxicology & Safety Pharmacology pk_pd->tox formulation Formulation Development tox->formulation ind Investigational New Drug (IND) Application formulation->ind

Caption: Preclinical development workflow for an antiarrhythmic drug.

Conclusion

This technical guide provides a detailed resource for professionals engaged in the research and development of this compound and other antiarrhythmic agents. The compiled data and experimental protocols offer a solid foundation for further investigation into its therapeutic potential and for the development of novel cardiac therapies. The provided visualizations aim to simplify complex concepts and workflows, thereby accelerating the research and development process.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using Quinidine as a Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of quinidine as a catalyst in asymmetric synthesis. While quinidine hydrochloride monohydrate is a common commercially available salt, the active catalyst in many organocatalytic reactions is the free base, quinidine. Therefore, this guide includes a protocol for the preparation of the active catalyst from its hydrochloride salt, followed by a detailed application note for a representative asymmetric reaction.

Catalyst Preparation: From this compound to Quinidine (Free Base)

The catalytically active form for many asymmetric reactions is the quinidine free base. It can be easily prepared from the stable and commercially available this compound through a simple acid-base extraction.

Protocol for Preparation of Quinidine Free Base:

  • Dissolution: Dissolve this compound in deionized water.

  • Basification: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise while stirring until the pH of the solution becomes basic (pH > 8). The quinidine free base will precipitate out of the solution as a white solid.

  • Extraction: Extract the aqueous suspension with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc). Repeat the extraction process three times to ensure complete recovery of the product.

  • Drying and Evaporation: Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield quinidine as a white solid.

  • Purity Check: The purity of the obtained quinidine can be checked by measuring its melting point (approximately 174-175 °C) and specific rotation.

G cluster_prep Catalyst Preparation Workflow start Start: Quinidine HCl Monohydrate dissolve Dissolve in Water start->dissolve basify Add NaHCO3(aq) to pH > 8 (Precipitation of Free Base) dissolve->basify extract Extract with CH2Cl2 (3x) basify->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate end End: Quinidine (Free Base) evaporate->end

Caption: Workflow for the preparation of quinidine free base from its hydrochloride salt.

Application Note: Asymmetric Sulfa-Michael Addition of Thiophenol to Chalcone

Cinchona alkaloids, including quinidine, are effective catalysts for the enantioselective conjugate addition of thiols to α,β-unsaturated carbonyl compounds (sulfa-Michael addition). This reaction is a powerful tool for the synthesis of chiral sulfides, which are valuable intermediates in medicinal chemistry and materials science.

Reaction Scheme:

(A generic image placeholder for the reaction of thiophenol with chalcone catalyzed by quinidine to form a chiral sulfide)

Quantitative Data Summary:

The following table summarizes typical results for the quinidine-catalyzed asymmetric sulfa-Michael addition of thiophenol to various chalcone derivatives.

EntryChalcone Derivative (Substituent)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1H10Toluene-20249592 (R)
24-Cl10Toluene-20249895 (R)
34-OCH₃10Toluene-20369288 (R)
42-NO₂10CH₂Cl₂-20488585 (R)
5H5Toluene-20489091 (R)

Note: The data presented here is a representative summary based on typical results found in the literature for cinchona alkaloid-catalyzed sulfa-Michael additions. Actual results may vary.

Experimental Protocol:

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add quinidine (0.10 mmol, 10 mol%).

  • Addition of Reactants: Add the chalcone derivative (1.0 mmol) and the solvent (e.g., Toluene, 2.0 mL). Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.

  • Initiation of Reaction: Add thiophenol (1.2 mmol) dropwise to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral sulfide.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Proposed Catalytic Cycle and Mechanism

In the quinidine-catalyzed sulfa-Michael addition, the quinuclidine nitrogen of the catalyst acts as a Brønsted base, deprotonating the thiol to generate a chiral ion pair with the thiolate. The hydroxyl group on the quinidine can act as a Brønsted acid, activating the enone through hydrogen bonding. This dual activation brings the nucleophile and the electrophile into a well-organized, chiral environment, facilitating the enantioselective addition.

G cluster_cycle Proposed Catalytic Cycle catalyst Quinidine Catalyst ion_pair Chiral Ion Pair {Quinidinium-Thiolate} catalyst->ion_pair + Thiophenol - H+ transition_state Ternary Complex (Catalyst-Thiolate-Enone) ion_pair->transition_state + Chalcone product_complex Product-Catalyst Complex transition_state->product_complex C-S Bond Formation product_complex->catalyst - Product + H+

Caption: Proposed catalytic cycle for the quinidine-catalyzed asymmetric sulfa-Michael addition.

This document provides a foundational guide for utilizing quinidine in asymmetric synthesis. Researchers are encouraged to consult the primary literature for further details and applications of this versatile catalyst system.

Application Notes and Protocols: Quinidine Hydrochloride Monohydrate in Sharpless Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[3][4] Quinidine and its derivatives are paramount in this process, serving as highly effective chiral auxiliaries that dictate the stereochemical outcome of the dihydroxylation.[1][4]

While the commercially available AD-mix formulations, particularly AD-mix-β, contain the pre-made dihydroquinidine-based ligand (DHQD)₂PHAL, understanding the role and potential application of precursor molecules like quinidine hydrochloride monohydrate is crucial for researchers seeking to customize ligand systems or explore novel catalytic variants.[4][5] this compound can serve as a starting material for the synthesis of the more complex ligands used in the standard Sharpless AD reaction.

These application notes provide a comprehensive overview, experimental protocols, and performance data related to the use of quinidine-derived ligands in the Sharpless Asymmetric Dihydroxylation.

Reaction Principle and Stereoselectivity

The Sharpless Asymmetric Dihydroxylation relies on a catalytic cycle involving osmium tetroxide. The chiral ligand, derived from quinidine, coordinates to the osmium center, creating a chiral environment that directs the dihydroxylation to one face of the olefin over the other.[1] The use of a co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is essential to regenerate the active Os(VIII) catalyst, allowing for the use of only a catalytic amount of the toxic and expensive osmium tetroxide.[1][2]

The stereochemical outcome is predictable based on the choice of the cinchona alkaloid derivative. Ligands derived from dihydroquinidine (DHQD), as are typically found in AD-mix-β, generally deliver the hydroxyl groups to the "top face" of the olefin when it is oriented according to a specific mnemonic.[6]

Quantitative Data Presentation

The following tables summarize the performance of the Sharpless Asymmetric Dihydroxylation using a quinidine-derived ligand system (AD-mix-β) for various olefin substrates.

Table 1: Asymmetric Dihydroxylation of Styrene Derivatives

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Styrene(R)-1-Phenyl-1,2-ethanediol9297
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol98>99
cis-Stilbene(1R,2S)-1,2-Diphenyl-1,2-ethanediol8595
4-Methoxystyrene(R)-1-(4-Methoxyphenyl)-1,2-ethanediol9598
4-Chlorostyrene(R)-1-(4-Chlorophenyl)-1,2-ethanediol9096

Table 2: Asymmetric Dihydroxylation of Aliphatic Alkenes

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1-Octene(R)-1,2-Octanediol8895
trans-2-Octene(2R,3R)-2,3-Octanediol8598
Cyclohexene(1R,2R)-1,2-Cyclohexanediol9097
1-Decene(R)-1,2-Decanediol8996

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation using AD-mix-β

This protocol describes a general procedure for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix-β.

Materials:

  • AD-mix-β

  • tert-Butanol

  • Water

  • Olefin substrate

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per mmol of olefin).

  • Add a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β).

  • Stir the mixture at room temperature until the solids are dissolved, resulting in a yellow, biphasic solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the olefin substrate (1 mmol) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel to obtain the pure product.

Protocol 2: Synthesis of Dihydroquinidine (DHQD) from this compound

This protocol outlines the reduction of the vinyl group of quinidine to prepare dihydroquinidine, a precursor to the ligands used in AD-mix.

Materials:

  • This compound

  • 10% Sulfuric acid

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • Dissolve this compound in 10% sulfuric acid.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Basify the filtrate with a concentrated sodium hydroxide solution to precipitate the dihydroquinidine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dihydroquinidine.

Visualizations

The following diagrams illustrate the key processes in the Sharpless Asymmetric Dihydroxylation.

Sharpless_Catalytic_Cycle OsO4 OsO₄ Active_Catalyst OsO₄-Ligand Complex OsO4->Active_Catalyst Coordination Ligand Chiral Ligand ((DHQD)₂PHAL) Ligand->Active_Catalyst Osmylate_Ester Osmylate(VI) Ester Active_Catalyst->Osmylate_Ester [3+2] Cycloaddition Olefin Olefin Olefin->Osmylate_Ester Diol cis-Diol Osmylate_Ester->Diol Hydrolysis Reduced_Os Reduced Os(VI) Osmylate_Ester->Reduced_Os Reduced_Os->Active_Catalyst Re-oxidation Cooxidant_red Reduced Co-oxidant (K₄Fe(CN)₆) Reduced_Os->Cooxidant_red Cooxidant_ox Co-oxidant (K₃Fe(CN)₆) Cooxidant_ox->Reduced_Os

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental_Workflow Start Start Preparation Prepare Reaction Mixture (AD-mix-β in t-BuOH/H₂O) Start->Preparation Cooling Cool to 0 °C Preparation->Cooling Addition Add Olefin Substrate Cooling->Addition Reaction Stir at 0 °C (Monitor by TLC) Addition->Reaction Quenching Quench with Na₂SO₃ Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Product Pure Diol Product Purification->Product

Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.

References

Application Notes and Protocols: Quinidine Hydrochloride Monohydrate as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in only one of the enantiomers, while the other may be inactive or even cause adverse effects. Diastereomeric salt crystallization is a widely employed, robust method for chiral resolution on both laboratory and industrial scales. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.

Quinidine, a cinchona alkaloid, is a widely used chiral resolving agent, particularly for the separation of racemic acids.[1][2] As a basic compound, it readily forms salts with acidic racemates. Its rigid molecular framework and multiple stereocenters provide the necessary chiral recognition to form diastereomeric salts with significantly different solubilities, enabling their separation. This document provides detailed application notes and protocols for the use of quinidine hydrochloride monohydrate in chiral resolution.

Mechanism of Chiral Recognition

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the differential interactions between the chiral resolving agent and each enantiomer of the racemic compound. Quinidine, with its complex and rigid stereochemistry, interacts with the enantiomers of a racemic acid through a combination of ionic bonding (between the quinidine's basic nitrogen and the acid's carboxylic group) and other non-covalent interactions such as hydrogen bonding, and van der Waals forces. These interactions lead to the formation of two diastereomeric salts with distinct three-dimensional structures. The differences in their crystal lattice energies and solvation properties result in varying solubilities in a given solvent system, which is the basis for their separation by fractional crystallization.

Caption: Mechanism of Chiral Recognition and Separation.

Experimental Protocols

Protocol 1: Resolution of a Racemic Carboxylic Acid (Diels-Alder Cycloadduct)

This protocol is adapted from a reported resolution of a racemic bicyclolactone carboxylic acid.[1]

Materials:

  • Racemic carboxylic acid

  • Quinidine

  • Acetonitrile

  • Water

  • Hydrochloric acid (e.g., 2 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation and Crystallization:

    • In a suitable flask, dissolve the racemic carboxylic acid and an equimolar amount of quinidine in a minimal amount of a heated mixture of acetonitrile and water. The optimal solvent ratio should be determined empirically for the specific substrate.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be concentrated to induce crystallization of the second diastereomer.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the isolated diastereomeric salt crystals in a mixture of ethyl acetate and water.

    • Acidify the mixture with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of quinidine.

    • Separate the organic layer, which contains the enantiomerically enriched carboxylic acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee%) of the resolved acid should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: General Procedure for the Resolution of 2-Arylpropionic Acids (Profens)

Materials:

  • Racemic 2-arylpropionic acid (e.g., ibuprofen, naproxen, ketoprofen)

  • This compound (or quinidine base)

  • A suitable solvent system (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)

  • Hydrochloric acid (e.g., 2 M HCl)

  • An organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic profen in a suitable solvent. The choice of solvent is crucial and may require screening of several options to find one that provides good differential solubility of the diastereomeric salts.

    • Add an equimolar amount of quinidine (or this compound, with appropriate stoichiometric adjustment if a base is needed to liberate the free quinidine in situ) to the solution.

    • Heat the mixture gently to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.

    • The less soluble diastereomeric salt will crystallize out. For optimal yield and purity, the cooling rate and final temperature may need to be optimized.

    • Isolate the crystals by filtration and wash with a small amount of the cold solvent.

    • The mother liquor can be processed separately to recover the other enantiomer.

  • Liberation of the Enriched Profen:

    • Suspend the collected crystals in water and add an immiscible organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with a strong acid like HCl to a pH of 1-2. This will convert the profen salt back to the free carboxylic acid, which will partition into the organic layer, leaving the quinidine salt in the aqueous layer.

    • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent.

    • Evaporate the solvent to yield the enantiomerically enriched profen.

  • Analysis:

    • Determine the yield, optical rotation, and enantiomeric excess (by chiral HPLC) of the obtained profen.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve Racemic Acid and This compound in a suitable solvent start->dissolve crystallize Fractional Crystallization of Diastereomeric Salts dissolve->crystallize separate Separate Crystals (less soluble) from Mother Liquor (more soluble) crystallize->separate liberate_crystals Liberate Enantiomer 1 from Crystals (Acidification) separate->liberate_crystals liberate_mother_liquor Liberate Enantiomer 2 from Mother Liquor (Acidification) separate->liberate_mother_liquor purify1 Purify Enantiomer 1 liberate_crystals->purify1 purify2 Purify Enantiomer 2 liberate_mother_liquor->purify2 analyze1 Analyze Enantiomer 1 (Yield, ee%) purify1->analyze1 analyze2 Analyze Enantiomer 2 (Yield, ee%) purify2->analyze2 end End analyze1->end analyze2->end

Caption: General Experimental Workflow for Chiral Resolution.

Data Presentation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the separated enantiomers. The following tables provide a template for presenting such data.

Table 1: Quantitative Data for the Resolution of a Racemic Carboxylic Acid

ParameterDiastereomeric Salt of Enantiomer 1Diastereomeric Salt of Enantiomer 2
Resolving Agent QuinidineQuinidine
Solvent System Acetonitrile/WaterAcetonitrile/Water
Yield (%) e.g., 45%e.g., 40%
Diastereomeric Excess (%) e.g., >95%e.g., >90%
Liberated Enantiomer Yield (%) e.g., 90%e.g., 88%
Enantiomeric Excess (ee%) e.g., >98%e.g., >95%
Optical Rotation e.g., [α]D20 = +X.X°e.g., [α]D20 = -Y.Y°

Table 2: Representative Data for the Resolution of a Racemic Profen

ParameterDiastereomeric Salt of (S)-ProfenDiastereomeric Salt of (R)-Profen
Resolving Agent QuinidineQuinidine
Solvent System e.g., Ethanole.g., Ethanol
Yield (%) To be determined experimentallyTo be determined experimentally
Diastereomeric Excess (%) To be determined experimentallyTo be determined experimentally
Liberated Enantiomer Yield (%) To be determined experimentallyTo be determined experimentally
Enantiomeric Excess (ee%) To be determined experimentallyTo be determined experimentally
Optical Rotation To be determined experimentallyTo be determined experimentally

Conclusion

This compound is a versatile and effective chiral resolving agent for a variety of racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities allows for their separation by fractional crystallization, a technique that is both scalable and cost-effective. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and stereochemistry to successfully implement this chiral resolution strategy. The key to a successful resolution lies in the empirical optimization of the solvent system and crystallization conditions for each specific racemic compound.

References

Application Note and Protocol for the HPLC Analysis of Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the quantitative analysis of Quinidine Hydrochloride Monohydrate in pharmaceutical dosage forms using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed for researchers, scientists, and drug development professionals requiring a reliable and validated analytical procedure.

Introduction

Quinidine is a class IA antiarrhythmic agent used to treat certain types of irregular heartbeats. It is a diastereomer of quinine.[1] Accurate and precise analytical methods are crucial for the quality control of quinidine in pharmaceutical formulations. This application note describes a simple, rapid, and reproducible RP-HPLC method for the determination of quinidine. The method has been validated according to ICH guidelines, demonstrating its suitability for routine analysis in a quality control setting.[1][2]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Isocratic Pumping System with UV-Vis Detector
Column Terrosil C18 (100 mm x 4.6 mm, 5.0 µm)
Mobile Phase Phosphate Buffer (KH2PO4), pH 3.0 ± 0.02 (adjusted with orthophosphoric acid) : Acetonitrile (25:75 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 5 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 3.0 ± 0.02 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in a ratio of 25:75 (v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Quinidine working reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-60 µg/mL).[1][2]

Sample Preparation

Accurately weigh and powder a sufficient number of tablets to obtain an average weight. Transfer a quantity of powder equivalent to 10 mg of quinidine into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated for linearity, accuracy, precision, and robustness. The key validation parameters are summarized below.

Validation ParameterResultAcceptance Criteria
Linearity Range 20 - 60 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.999-
Accuracy (% Recovery) 99.77%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.2%%RSD ≤ 2.0%
- Intermediate Precision0.1%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.001 µg/mL-
Retention Time ~2.59 minutes-

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical steps involved in the method validation process.

HPLC_Workflow A Mobile Phase Preparation (Phosphate Buffer:Acetonitrile 25:75) C HPLC System Setup (Column, Flow Rate, Wavelength) A->C B Standard & Sample Preparation D Inject Standard/Sample B->D C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration, Quantification) E->F G Report Generation F->G

Caption: Experimental workflow for the HPLC analysis of quinidine.

Validation_Workflow cluster_0 Method Validation Parameters A Specificity B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ D->E F Robustness E->F End Validated Method F->End Start Method Development Start->A ICH Guidelines

Caption: Logical workflow for HPLC method validation.

Discussion

The presented RP-HPLC method provides a reliable and efficient means for the quantitative determination of this compound in pharmaceutical preparations. The separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, which is common for the analysis of moderately polar compounds. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range.[1][2] The short retention time of approximately 2.59 minutes allows for a high throughput of samples.[1][2] The method was also found to be robust, with minor variations in mobile phase composition and flow rate not significantly affecting the results.[1][2]

Conclusion

The developed and validated RP-HPLC method is suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. Its simplicity, speed, and reliability make it a valuable tool for ensuring the quality and consistency of quinidine products.[1][2]

References

Application Notes and Protocols: The Role of Quinidine Derivatives in Asymmetric Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinidine-derived chiral ligands in the asymmetric synthesis of pharmaceutical intermediates. The focus is on the Sharaphyless Asymmetric Dihydroxylation, a powerful method for the stereoselective synthesis of vicinal diols, which are key building blocks in the development of numerous complex drug molecules.

Introduction

Quinidine, a natural alkaloid and stereoisomer of quinine, has found a significant application in pharmaceutical synthesis, not as a direct reactant, but as a scaffold for chiral ligands that induce high stereoselectivity in chemical reactions. While quinidine hydrochloride monohydrate itself is primarily used as an antiarrhythmic agent, its derivatives are pivotal in asymmetric catalysis. The most prominent application is in the Sharpless Asymmetric Dihydroxylation (AD), where dihydroquinidine (DHQD)-based ligands are used to direct the enantioselective hydroxylation of prochiral olefins. This method provides access to chiral diols with high enantiomeric excess (ee), which are versatile intermediates in the synthesis of a wide range of pharmaceuticals.

The commercially available reagent AD-mix-β incorporates the quinidine-derived ligand (DHQD)₂PHAL, along with an osmium catalyst and a re-oxidant, offering a convenient and reliable system for achieving high enantioselectivity.

Data Presentation: Asymmetric Dihydroxylation of Olefins using AD-mix-β

The following table summarizes the quantitative data for the asymmetric dihydroxylation of various olefin substrates using AD-mix-β, highlighting the high yields and enantioselectivities achieved. These examples showcase the synthesis of key intermediates for bioactive molecules.

SubstrateProductPharmaceutical RelevanceYield (%)Enantiomeric Excess (ee %)Reference
(E)-but-2-en-1-yl iodide(2R,3R)-1-iodo-2,3-butanediolPrecursor for (+)-exo-Brevicomin (Pheromone)76-8092 (de)[1][2]
(E)-pent-2-en-1-yl iodide(2R,3R)-1-iodo-2,3-pentanediolPrecursor for (-)-exo-Isobrevicomin (Pheromone)76-8094 (de)[1][2]
Methyl cinnamateMethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoateKey intermediate for the Taxol side chainNot specifiedHigh[3][4]
α,β-unsaturated esterDiol intermediateSynthesis of Nhatrangin A89.998[5]
α,β-unsaturated ketoneDiol intermediateSynthesis of Ascospiroketal B65Not specified

Signaling Pathways and Reaction Mechanisms

The Sharpless Asymmetric Dihydroxylation proceeds through a catalytic cycle involving the osmium catalyst and the chiral quinidine-derived ligand. The ligand accelerates the reaction and controls the stereochemical outcome.

Sharpless_AD_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Key Reagents Os(VIII)-Ligand Os(VIII)-Ligand Cyclic_Intermediate Cyclic_Intermediate Os(VIII)-Ligand->Cyclic_Intermediate [3+2] Cycloaddition Alkene Alkene Alkene->Cyclic_Intermediate Diol_Product Diol_Product Cyclic_Intermediate->Diol_Product Hydrolysis Os(VI) Os(VI) Cyclic_Intermediate->Os(VI) Os(VI)->Os(VIII)-Ligand Re-oxidation (e.g., K3Fe(CN)6) AD_mix_beta AD-mix-β ((DHQD)₂PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃)

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation of an Olefin using AD-mix-β

This protocol provides a general procedure for the dihydroxylation of 1 mmol of an olefin.[6]

Materials:

  • AD-mix-β (1.4 g)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Olefin (1 mmol)

  • Methanesulfonamide (95 mg, optional, for 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate or Dichloromethane (for extraction)

  • 2N KOH (for washing, if methanesulfonamide is used)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add tert-butanol (5 mL) and water (5 mL).

  • Add AD-mix-β (1.4 g) to the solvent mixture and stir at room temperature until the solids are dissolved, resulting in a clear two-phase mixture. For less reactive olefins, methanesulfonamide (95 mg) can be added.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the olefin (1 mmol) to the stirred mixture.

  • Continue stirring vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add sodium sulfite (1.5 g) and continue stirring at room temperature for 1 hour.

  • Extract the reaction mixture with ethyl acetate or dichloromethane (3 x 20 mL).

  • If methanesulfonamide was used, wash the combined organic layers with 2N KOH (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash chromatography on silica gel.

Synthesis of (2R,3R)-1-iodo-2,3-butanediol: A Precursor for (+)-exo-Brevicomin

This protocol details the synthesis of a key intermediate for the insect pheromone (+)-exo-brevicomin.[1][2]

Materials:

  • (E)-but-2-en-1-yl iodide (1 mmol)

  • AD-mix-β (1.4 g)

  • tert-Butanol (10 mL)

  • Water (10 mL)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Brine

Procedure:

  • Prepare a buffered solution by dissolving AD-mix-β (1.4 g) and sodium bicarbonate in a 1:1 mixture of tert-butanol and water (20 mL).

  • Cool the mixture to 0 °C and add (E)-but-2-en-1-yl iodide (1 mmol).

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite (1.5 g) and stir for an additional 30 minutes at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography to yield the desired diol.

Experimental Workflow

The general workflow for conducting a Sharpless Asymmetric Dihydroxylation experiment involves several key stages, from reaction setup to product analysis.

Experimental_Workflow start Start prep Prepare Reagents (AD-mix-β, Solvents, Olefin) start->prep setup Reaction Setup (Dissolve AD-mix-β, Cool to 0°C) prep->setup addition Add Olefin Substrate setup->addition reaction Stir at 0°C (Monitor by TLC) addition->reaction quench Quench Reaction (Add Sodium Sulfite) reaction->quench extraction Workup (Extraction with Organic Solvent) quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, Optical Rotation for ee) purification->analysis end End analysis->end

Figure 2: General experimental workflow for Sharpless AD.

Conclusion

Derivatives of quinidine are indispensable tools in modern asymmetric synthesis, enabling the efficient and highly selective production of chiral building blocks for the pharmaceutical industry. The Sharpless Asymmetric Dihydroxylation, utilizing AD-mix-β, stands out as a robust and widely applicable method. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex, stereochemically defined pharmaceutical agents.

References

Application of Quinidine Hydrochloride Monohydrate in Malaria Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a stereoisomer of quinine derived from the cinchona tree, has historically been used as a class Ia antiarrhythmic agent. However, it also possesses potent antimalarial properties, particularly against the erythrocytic stages of Plasmodium species. Quinidine hydrochloride monohydrate serves as a crucial tool in malaria research, acting as a reference compound in drug screening assays and as a subject of study for understanding antimalarial resistance mechanisms. These application notes provide an overview of its use, mechanism of action, and detailed protocols for its application in both in vitro and in vivo malaria research.

Mechanism of Action

Quinidine's primary antimalarial action targets the parasite's digestive vacuole. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinidine accumulates in the acidic food vacuole of the parasite and interferes with this process. By forming a complex with heme, it inhibits the heme polymerase enzyme, preventing the formation of hemozoin. This leads to the accumulation of cytotoxic-free heme, which damages parasite membranes and leads to its death.

cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Death Parasite Death Heme->Death Oxidative Stress Quinidine Quinidine Heme Polymerase Heme Polymerase Quinidine->Heme Polymerase Inhibits

Caption: Mechanism of action of Quinidine in Plasmodium falciparum.

Data Presentation: In Vitro Efficacy of Quinidine

The following table summarizes the 50% inhibitory concentration (IC50) values of quinidine against various strains of Plasmodium falciparum, providing a comparative view of its potency.

P. falciparum StrainQuinidine IC50 (nM)Quinine IC50 (nM)CommentsReference
Ghana Clinical Isolates55.1 (Geometric Mean)-Field isolates showing susceptibility below the resistance threshold.
Indian Field Isolates (MZR)Higher than reference strainsHigher than reference strainsIsolates showed resistance to chloroquine and quinine.[1]
3D7 (Chloroquine-sensitive)-Lower than field isolatesReference strain.[1][2]
K1 (Chloroquine-resistant)-Lower than field isolatesReference strain.[1][2]
Ugandan Clinical Isolates115 (Median)-Typically less potent than other studied compounds.[3]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This protocol is adapted from standard methods for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 3-5% hematocrit in a low oxygen environment (5% CO2, 5% O2, 90% N2) at 37°C.[4] Synchronize the parasite culture to the ring stage.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in complete culture medium to obtain a range of test concentrations.

  • Assay Plate Preparation: Add the serially diluted quinidine solutions to a 96-well plate. Include drug-free wells as a negative control and parasite-free wells as a background control.

  • Parasite Inoculation: Dilute the parasitized erythrocyte culture with uninfected erythrocytes to achieve a final parasitemia of 0.2% and a hematocrit of 2%. Add this suspension to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, transfer the contents of each well to a black 96-well plate containing SYBR Green I lysis buffer. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).

  • Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a non-linear regression curve.

cluster_workflow In Vitro Antimalarial Drug Screening Workflow A Prepare Serial Dilutions of Quinidine B Add to 96-well Plate A->B C Inoculate with P. falciparum Culture B->C D Incubate for 72h C->D E Add SYBR Green Lysis Buffer D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for in vitro antiplasmodial activity assay.

In Vivo Efficacy Testing (4-Day Suppressive Test in P. berghei Mouse Model)

This protocol, often referred to as the Peters' 4-day test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

Objective: To assess the in vivo antimalarial activity of this compound in a murine malaria model.

Materials:

  • Female Swiss Webster or CD1 mice (25-30 g)

  • Plasmodium berghei ANKA strain (can be a transgenic line expressing luciferase for imaging)

  • This compound

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect groups of 5 mice each by intraperitoneal (i.p.) or intravenous (i.v.) injection of 1 x 10^7 P. berghei-infected erythrocytes.[5]

  • Drug Administration: Two to four hours post-infection, begin treatment. Administer the test compound (quinidine) and vehicle (control group) orally (p.o.) or by the desired route once daily for four consecutive days. A standard antimalarial like chloroquine can be used as a positive control.

  • Monitoring Parasitemia: On day 4, 24 hours after the final dose, collect a thin blood smear from the tail of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percent reduction in parasitemia for the treated groups relative to the vehicle-treated control group. The ED50 and ED90 (effective doses to suppress parasitemia by 50% and 90%, respectively) can be determined from dose-response curves.

cluster_workflow In Vivo 4-Day Suppressive Test Workflow A Infect Mice with P. berghei B Administer Quinidine Daily for 4 Days A->B C Collect Blood Smears on Day 4 B->C D Giemsa Staining & Microscopy C->D E Determine Parasitemia D->E F Calculate Percent Suppression E->F

Caption: Workflow for the in vivo 4-day suppressive test.

Concluding Remarks

This compound remains a valuable reference compound in malaria research. Its well-characterized mechanism of action and established efficacy make it an essential control for in vitro and in vivo screening of novel antimalarial candidates. The protocols and data presented here provide a framework for the effective application of quinidine in the laboratory setting, contributing to the ongoing efforts in the discovery and development of new therapies to combat malaria. Researchers should, however, remain mindful of its potential cardiotoxicity when designing and interpreting studies.

References

Application Notes and Protocols for Quinidine Hydrochloride Monohydrate in Animal Models of Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing quinidine hydrochloride monohydrate in preclinical animal models for the study of cardiac arrhythmias. This document outlines the mechanism of action, provides detailed experimental protocols for various animal models, and presents quantitative data on its electrophysiological effects.

Introduction

Quinidine, a class Ia antiarrhythmic agent, has been a cornerstone in both clinical and preclinical cardiology for decades. It is a stereoisomer of quinine and is naturally derived from the bark of the cinchona tree.[1] Its primary antiarrhythmic effects are mediated through the blockade of voltage-gated sodium and potassium channels in cardiomyocytes, leading to alterations in the cardiac action potential.[2][3][4] These properties make quinidine a valuable tool for inducing and studying arrhythmias in a controlled experimental setting, as well as for evaluating the efficacy of potential antiarrhythmic compounds.

Mechanism of Action

Quinidine's multifaceted mechanism of action involves the modulation of several key ion channels responsible for cardiac depolarization and repolarization.[4][5]

  • Sodium Channel (INa) Blockade: Quinidine blocks the fast inward sodium current in a use-dependent manner. This action slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing the conduction velocity in the atria, ventricles, and His-Purkinje system.[2][4]

  • Potassium Channel (IK) Blockade: Quinidine also blocks several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito).[4][5] This blockade prolongs the duration of the action potential and increases the effective refractory period (ERP) of cardiac tissue.[2]

  • Calcium Channel (ICa) Blockade: Quinidine can also inhibit the L-type calcium current, contributing to its negative inotropic effects.[5]

This complex interplay of ion channel blockade results in a prolongation of the QT interval on the electrocardiogram (ECG), a hallmark of quinidine's electrophysiological signature.[5]

Signaling Pathway of Quinidine in Cardiomyocytes

The following diagram illustrates the primary ion channels in a cardiomyocyte that are affected by quinidine, leading to its antiarrhythmic and proarrhythmic effects.

Quinidine_Signaling_Pathway Na_channel Voltage-gated Na+ Channel (Nav1.5) I_Na (Depolarization) Phase0 Phase 0 (Depolarization) Na_channel:in->Phase0 Initiates Ca_channel L-type Ca2+ Channel (Cav1.2) I_Ca (Plateau) Phase2 Phase 2 (Plateau) Ca_channel:in->Phase2 Maintains K_channels Voltage-gated K+ Channels I_Kr I_Ks I_K1 I_to (Repolarization) Phase3 Phase 3 (Repolarization) K_channels:out_kr->Phase3 Mediates K_channels:out_ks->Phase3 K_channels:out_k1->Phase3 K_channels:out_to->Phase3 Quinidine Quinidine Hydrochloride Monohydrate Quinidine->Na_channel Blocks Quinidine->Ca_channel Blocks Quinidine->K_channels Blocks AP Cardiac Action Potential ERP Effective Refractory Period (ERP) Phase0->ERP Prolongs Phase3->ERP QT_interval QT Interval Phase3->QT_interval Prolongs

Caption: Quinidine's mechanism of action on cardiomyocyte ion channels.

Quantitative Data on Electrophysiological Effects

The following tables summarize the quantitative effects of quinidine on key electrophysiological parameters in various animal models.

Table 1: Effects of Quinidine on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Canine Models

ParameterAnimal ModelQuinidine Dose/ConcentrationPacing Cycle Length (ms)Baseline Value (mean ± SD)Post-Quinidine Value (mean ± SD)Percent ChangeCitation
APD90 (ms)Dog (in vivo)Therapeutic IV220-600-Increased by 8-12 ms-[2]
ERP (ms)Dog (in vivo)Therapeutic IV220-Increased by 44 ± 14 ms-[2]
VT Cycle Length (ms)Dog (ventricular tachycardia model)18 ± 9 µM (serum)-129 ± 26157 ± 33+21.7%[6]

Table 2: Effects of Quinidine on ECG Intervals in Various Animal Models

ParameterAnimal ModelQuinidine Dose/ConcentrationBaseline Value (mean ± SD)Post-Quinidine Value (mean ± SD)Percent ChangeCitation
QT Interval (ms)Zebrafish (adult)250 µM (retro-orbital injection)200 ± 29303 ± 40+51.5%[7]
QTc Interval (ms)Zebrafish (adult)250 µM (retro-orbital injection)280 ± 51355 ± 67+26.8%[7]
PR Interval (ms)Guinea Pig (isolated heart)2-20 µMDose-dependent increase--[8]
QRS Interval (ms)Guinea Pig (isolated heart)2-20 µMDose-dependent increase--[8]

Experimental Protocols

Preparation of this compound for Intravenous Administration

Materials:

  • This compound powder

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the quinidine powder in a small volume of Sterile Water for Injection. Gentle warming and vortexing may be required to aid dissolution.

  • Once fully dissolved, bring the solution to the final desired volume with 0.9% Sterile Saline.

  • Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Store the sterile solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for each experiment.

Canine Model of Ventricular Tachycardia

This protocol is adapted from a study investigating the stereospecific effects of quinidine.[6]

Animal Model:

  • Adult mongrel dogs with induced sustained ventricular tachyarrhythmia post-myocardial infarction.

Experimental Workflow:

Canine_VT_Workflow A Induce Myocardial Infarction (Surgical Ligation) B Allow for Recovery and Development of VT Substrate A->B C Baseline Electrophysiological Study (Induce and Record VT) B->C D Administer Quinidine Infusion (e.g., to achieve 18 µM serum concentration) C->D E Repeat Electrophysiological Study (Attempt to Induce and Record VT) D->E F Data Analysis (Compare VT inducibility, cycle length, etc.) E->F

Caption: Workflow for studying quinidine in a canine ventricular tachycardia model.

Detailed Steps:

  • Induction of Myocardial Infarction: Surgically ligate the left anterior descending coronary artery to create an ischemic injury.

  • Recovery: Allow the animals to recover for a period of 3-10 days to allow for the development of a stable substrate for ventricular tachycardia.

  • Baseline Electrophysiological Study: Under anesthesia, introduce electrode catheters into the heart to perform programmed electrical stimulation to induce and record baseline ventricular tachycardia.

  • Quinidine Administration: Administer a continuous intravenous infusion of this compound to achieve and maintain a target serum concentration (e.g., 18 ± 9 µM).[6]

  • Post-Drug Electrophysiological Study: Repeat the programmed electrical stimulation protocol to assess the effect of quinidine on the inducibility and characteristics of ventricular tachycardia.

  • Data Analysis: Analyze changes in VT cycle length, inducibility, and other electrophysiological parameters.

Guinea Pig Model of Chemically-Induced Ventricular Arrhythmias

This protocol is based on a model that uses hypoxia and adrenaline to induce ventricular arrhythmias.[9]

Animal Model:

  • Adult guinea pigs.

Experimental Workflow:

Guinea_Pig_Arrhythmia_Workflow A Isolate Guinea Pig Heart (Langendorff Perfusion) B Baseline Perfusion with Normoxic Krebs-Henseleit Solution A->B C Induce Arrhythmia: Perfuse with Hypoxic Solution + Adrenaline (e.g., 5.5 µM) B->C D Administer Quinidine (Add to Perfusate) C->D E Monitor ECG for Arrhythmia Suppression D->E F Data Analysis (Quantify Arrhythmia Burden) E->F

Caption: Workflow for a guinea pig isolated heart arrhythmia model.

Detailed Steps:

  • Heart Isolation: Anesthetize the guinea pig and rapidly excise the heart.

  • Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with warm, oxygenated Krebs-Henseleit solution.

  • Baseline Recording: Record a baseline ECG for a stabilization period.

  • Arrhythmia Induction: Switch to a hypoxic perfusion solution (gassed with 95% N2 / 5% CO2) containing adrenaline (e.g., 5.5 µM) to induce ventricular arrhythmias.[9]

  • Quinidine Administration: Once stable arrhythmias are established, add this compound to the perfusate at the desired concentration.

  • ECG Monitoring and Analysis: Continuously monitor the ECG to assess the effect of quinidine on the arrhythmia. Quantify the reduction in ectopic beats or termination of tachycardia.

Zebrafish Larvae Model for QT Prolongation Assessment

This protocol is based on studies utilizing zebrafish larvae for cardiotoxicity screening.[10][11][12][13]

Animal Model:

  • Zebrafish larvae (e.g., 3 days post-fertilization).

Experimental Workflow:

Zebrafish_QT_Workflow A Collect and Stage Zebrafish Embryos B Baseline ECG Recording in Anesthetized Larvae A->B C Administer Quinidine (e.g., Immersion or Microinjection) B->C D Incubate for a Defined Period C->D E Post-Treatment ECG Recording D->E F Data Analysis (Measure and Correct QT Interval) E->F

Caption: Workflow for assessing QT prolongation in zebrafish larvae.

Detailed Steps:

  • Animal Preparation: Collect zebrafish embryos and raise them to the desired developmental stage (e.g., 3 days post-fertilization).

  • Anesthesia and Mounting: Anesthetize the larvae (e.g., with tricaine) and embed them in low-melting-point agarose for immobilization.

  • Baseline ECG: Record a baseline ECG using a microelectrode positioned near the heart.

  • Quinidine Administration: Administer quinidine by adding it to the surrounding medium (immersion) or via microinjection.

  • Incubation: Incubate the larvae in the quinidine solution for a predetermined duration.

  • Post-Treatment ECG: Record the ECG again after the incubation period.

  • Data Analysis: Measure the QT interval and correct for heart rate using an appropriate formula for zebrafish (e.g., Bazett's or species-specific formula).[10][11]

Conclusion

This compound remains a valuable pharmacological tool for the study of cardiac arrhythmias in animal models. Its well-characterized mechanism of action and predictable electrophysiological effects allow for the creation of robust and reproducible arrhythmia models. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies aimed at understanding arrhythmia mechanisms and developing novel antiarrhythmic therapies. It is crucial to consider species-specific differences in drug metabolism and electrophysiology when extrapolating findings to human conditions.

References

Application Notes and Protocols for the Immobilization of Quinidine Catalysts in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a readily available cinchona alkaloid, has emerged as a powerful chiral catalyst and ligand in a myriad of asymmetric transformations. Its applications span from the synthesis of chiral intermediates to the development of novel therapeutic agents. However, the use of quinidine in its homogeneous form presents significant challenges in catalyst separation, recovery, and reuse, which can be particularly problematic in large-scale industrial processes due to economic and environmental concerns.

To overcome these limitations, the immobilization of quinidine catalysts onto solid supports has garnered considerable attention. This approach transforms the homogeneous catalyst into a heterogeneous system, offering simplified purification, enhanced catalyst stability, and the potential for continuous flow processes. This document provides detailed application notes and experimental protocols for the immobilization of quinidine catalysts and their application in heterogeneous asymmetric catalysis.

Data Presentation: Performance of Immobilized Quinidine Catalysts

The following tables summarize the performance of various immobilized quinidine catalyst systems in asymmetric synthesis, providing a comparative overview of their efficiency, stereoselectivity, and reusability.

Table 1: Performance of Immobilized Quinidine Catalysts in Asymmetric Dihydroxylation

Support MaterialOlefin SubstrateCatalyst Loading (mol%)Yield (%)ee (%)Recyclability (No. of Cycles)Reference
Mesoporous SBA-16 Silicatrans-Stilbene1.092995 (with slight decrease in ee)
Gold Nanoparticlestrans-β-Methylstyrene0.1 (based on ligand)80902 (with loss in efficiency)[1]
PolystyreneStyrene5.08595Not Reported[2]
Poly(ethylene glycol) (PEG)Styrene2.090923 (with minimal loss of activity)[3]

Table 2: Performance of Immobilized Quinidine Catalysts in Asymmetric Michael Addition

Support MaterialMichael DonorMichael AcceptorCatalyst Loading (mol%)Yield (%)ee (%)Recyclability (No. of Cycles)Reference
Silica GelDiethyl malonateChalcone1095854 (stable performance)[4]
PolystyreneThiophenolCyclohexenone5989110 (no significant loss of activity)[2]
Polymer-Supported ThioureaAcetylacetoneNitrostyrene1092946 (slight decrease in yield and ee)

Experimental Protocols

Protocol 1: Immobilization of Quinidine onto Silica Gel

This protocol describes the covalent attachment of a quinidine derivative to a silica support, a common method for creating robust heterogeneous catalysts.

Materials:

  • Quinidine

  • (3-Isocyanatopropyl)triethoxysilane

  • Anhydrous Toluene

  • Silica Gel (activated at 150 °C for 4 hours under vacuum)

  • Dry Triethylamine

  • Methanol

Procedure:

  • Synthesis of Quinidine-Urea Linker:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinidine (1.0 eq) in anhydrous toluene.

    • Add (3-Isocyanatopropyl)triethoxysilane (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at 80 °C for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude quinidine-urea silane linker.

  • Grafting onto Silica Gel:

    • Suspend the activated silica gel in anhydrous toluene in a separate round-bottom flask.

    • Add the crude quinidine-urea silane linker (0.5 eq relative to the estimated surface silanol groups of the silica) to the silica suspension.

    • Add dry triethylamine (2.0 eq) as a catalyst.

    • Reflux the mixture for 48 hours with vigorous stirring.

    • After cooling to room temperature, filter the functionalized silica gel and wash it sequentially with toluene, methanol, and diethyl ether to remove any unreacted materials.

    • Dry the immobilized quinidine catalyst under vacuum at 60 °C for 12 hours.

Protocol 2: Heterogeneous Asymmetric Dihydroxylation of an Olefin

This protocol details the use of the silica-immobilized quinidine catalyst in the Sharpless asymmetric dihydroxylation of a model olefin, such as trans-stilbene.[5][6]

Materials:

  • Immobilized Quinidine Catalyst (from Protocol 1)

  • trans-Stilbene

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Potassium Carbonate (K₂CO₃)

  • Osmium Tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)

  • tert-Butanol

  • Water

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, prepare a solution of potassium ferricyanide (3.0 eq) and potassium carbonate (3.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Add the silica-immobilized quinidine catalyst (typically 1-5 mol% based on the quinidine loading).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the osmium tetroxide solution (0.002 eq) to the stirred mixture.

    • Add trans-stilbene (1.0 eq) to the reaction mixture.

  • Reaction and Work-up:

    • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC.

    • Upon completion (typically 12-24 hours), quench the reaction by adding solid sodium sulfite and stirring for an additional hour.

    • Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with water and acetone, dried, and stored for reuse.

    • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude diol product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Quinidine-Urea Linker cluster_grafting Grafting onto Silica Support Quinidine Quinidine Reaction1 Reaction in Anhydrous Toluene (80°C, 24h) Quinidine->Reaction1 Silane (3-Isocyanatopropyl)triethoxysilane Silane->Reaction1 Linker Quinidine-Urea Silane Linker Reaction1->Linker Reaction2 Reflux in Toluene with Triethylamine (48h) Linker->Reaction2 Silica Activated Silica Gel Silica->Reaction2 Washing Washing and Drying Reaction2->Washing Immobilized_Catalyst Immobilized Quinidine Catalyst Washing->Immobilized_Catalyst

Caption: Experimental workflow for the immobilization of a quinidine catalyst.

Caption: Catalytic cycle for Sharpless asymmetric dihydroxylation.

References

Application Notes and Protocols for Monitoring Reactions of Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the chemical stability and degradation of quinidine hydrochloride monohydrate under various stress conditions. The protocols are designed to be adaptable for research, development, and quality control purposes.

Overview of Reaction Monitoring

Monitoring the reactions of this compound is crucial for understanding its stability, identifying potential degradation products, and ensuring the quality and safety of pharmaceutical formulations. This document outlines protocols for forced degradation studies, including hydrolysis, oxidation, and photostability, coupled with robust analytical techniques for the quantification of quinidine and its degradants.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for monitoring reactions of this compound.

Stability-Indicating HPLC-UV Method

This method is suitable for separating quinidine from its potential degradation products.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 0.2% formic acid in water and acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL
Run Time Approximately 10 minutes
LC-MS/MS Method for Enhanced Sensitivity and Specificity

For more sensitive detection and identification of degradation products, an LC-MS/MS method is recommended.

Table 2: LC-MS/MS Method Parameters

ParameterValue
LC System As described in the HPLC-UV method
Mass Spectrometer Triple quadrupole or ion trap
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Monitored Transitions Precursor ion (m/z) -> Product ion(s) (m/z)
Quinidine: 325.2 -> 172.1, 251.1
3-Hydroxyquinidine: 341.2 -> 188.1, 267.1
Quinidine N-Oxide: 341.2 -> 172.1, 325.1
Gas Temperatures Optimized for the specific instrument
Collision Energy Optimized for each transition

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[2] A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradation products.[3]

Hydrolytic Degradation

This study assesses the stability of quinidine in acidic and basic conditions.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.[4]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.[4]

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).[5]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.[4]

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples using the validated HPLC-UV or LC-MS/MS method.

  • Data Evaluation: Calculate the percentage of quinidine remaining and identify and quantify any degradation products.

Table 3: Representative Data for Hydrolytic Degradation

ConditionTime (hours)Quinidine Remaining (%)Major Degradation Product(s)
0.1 M HCl, 60°C 0100-
885Degradant A
2465Degradant A, Degradant B
0.1 M NaOH, 60°C 0100-
890Degradant C
2475Degradant C, Degradant D
Oxidative Degradation

This protocol evaluates the susceptibility of quinidine to oxidation.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[4]

    • Keep the solution at room temperature and protected from light for a specified duration (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

  • Analysis: Analyze the samples using the validated HPLC-UV or LC-MS/MS method. The primary oxidation products of quinidine are 3-hydroxyquinidine and quinidine N-oxide.

  • Data Evaluation: Quantify the remaining quinidine and the formation of oxidative degradation products.

Table 4: Representative Data for Oxidative Degradation

ConditionTime (hours)Quinidine Remaining (%)3-Hydroxyquinidine (%)Quinidine N-Oxide (%)
3% H₂O₂, RT 010000
89252
2480125
Photostability Testing

This study determines the effect of light exposure on the stability of quinidine.

Protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL in water or methanol) in a photochemically inert and transparent container (e.g., quartz cuvette). Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.[6]

  • Light Exposure:

    • Expose the sample to a light source that provides both cool white fluorescent and near-ultraviolet (UV-A) light, as specified by ICH Q1B guidelines.[7]

    • The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt-hours/square meter.[8]

    • Place the dark control sample alongside the exposed sample in the photostability chamber.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using the validated HPLC-UV or LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the exposed and dark control samples to identify any photodegradation products. Calculate the percentage of degradation.

Table 5: Representative Data for Photostability Testing

SampleQuinidine Remaining (%)Photodegradation Product(s) (%)
Dark Control 99.8< 0.1
Exposed Sample 88.5Photodegradant X (8.2%), Photodegradant Y (3.1%)

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Quinidine HCl Monohydrate Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxide Oxidation (3% H₂O₂, RT) prep->oxide Expose to Stress photo Photostability (ICH Q1B Light Source) prep->photo Expose to Stress analysis HPLC-UV or LC-MS/MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxide->analysis Analyze Samples photo->analysis Analyze Samples data Quantify Quinidine and Degradation Products analysis->data

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathway of Quinidine's Primary Oxidative Metabolism

Quinidine_Metabolism quinidine Quinidine cyp3a4 CYP3A4 Enzyme (in liver microsomes) quinidine->cyp3a4 hydroxy 3-Hydroxyquinidine (Active Metabolite) cyp3a4->hydroxy Hydroxylation noxide Quinidine N-Oxide cyp3a4->noxide N-Oxidation

Caption: Primary oxidative metabolic pathways of quinidine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity with Quinidine Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinidine-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly low enantioselectivity, encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is lower than expected. What are the most common causes?

A1: Low enantioselectivity can stem from several factors. The most common include suboptimal reaction conditions (temperature, solvent, concentration), issues with substrate or reagent purity, catalyst degradation or impurity, and inherent substrate limitations. A systematic troubleshooting approach is recommended to identify the root cause.

Q2: How does temperature affect the enantioselectivity of my reaction?

A2: Temperature is a critical parameter. Generally, lowering the reaction temperature increases enantioselectivity by favoring the transition state that leads to the major enantiomer.[1] However, excessively low temperatures can significantly slow down the reaction rate.[1] It is crucial to find an optimal balance.

Q3: Can the solvent choice impact the outcome of my asymmetric reaction?

A3: Absolutely. The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the transition state assembly, thereby affecting enantioselectivity.[1] Polar, non-coordinating solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) often provide good results with quinidine-derived catalysts.[1] It is advisable to screen a range of solvents to find the optimal one for your specific reaction.

Q4: I suspect my quinidine catalyst has degraded. How can I store it properly, and are there signs of degradation?

A4: Quinidine and its derivatives can be sensitive to light and oxidation.[2][3] They should be stored in well-closed, light-resistant containers in a cool, dry place.[2][3] Degradation can sometimes be indicated by a darkening in color.[3] For solutions, it is recommended to use them fresh or store them for short periods under an inert atmosphere.

Q5: Are there any additives that can improve the enantioselectivity of my reaction?

A5: Yes, additives can have a significant beneficial effect. For instance, the use of molecular sieves has been shown to be crucial in some reactions to remove trace amounts of water, which can hydrolyze reagents or interact with the catalyst, leading to lower yields and enantioselectivity.[4]

Troubleshooting Guide for Low Enantioselectivity

If you are experiencing low enantiomeric excess, follow this troubleshooting guide. The accompanying workflow diagram provides a visual representation of the decision-making process.

Step 1: Verify Reagent and Substrate Quality
  • Question: Are my starting materials and reagents pure?

    • Action: Ensure the purity of your substrate, reagents, and solvents. Impurities can sometimes act as competing catalysts or inhibitors. Consider re-purifying your starting materials if there is any doubt. Acidic impurities, for example, can neutralize the basic sites of the catalyst.[4]

Step 2: Optimize Reaction Conditions
  • Question: Have I optimized the key reaction parameters?

    • Action 1: Temperature Screening. If you are running your reaction at room temperature, try lowering it. A good starting point is 0 °C, followed by further cooling if necessary. Monitor the reaction kinetics, as the reaction time may need to be extended.

    • Action 2: Solvent Screening. The choice of solvent can have a profound impact on enantioselectivity. Screen a variety of solvents with different polarities. A table with examples of solvent effects is provided below.

    • Action 3: Concentration. Catalyst aggregation at high concentrations can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower concentration.

Step 3: Evaluate the Catalyst
  • Question: Is the catalyst active and pure?

    • Action 1: Use a fresh batch of catalyst. If you have been using an old bottle of catalyst, its activity may have diminished.

    • Action 2: Consider catalyst loading. While a higher catalyst loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity. It is worth screening different catalyst loadings.

Step 4: Consider Substrate Effects
  • Question: Is the substrate suitable for this catalytic system?

    • Action: The electronic and steric properties of the substrate can significantly influence the enantioselectivity. If you have systematically optimized the reaction conditions and are still obtaining low ee, the substrate itself might be the limiting factor. It may be necessary to modify the substrate or explore a different catalytic system.

Data on Reaction Parameter Optimization

The following tables summarize quantitative data from the literature on the effect of various reaction parameters on enantioselectivity in reactions using quinidine-derived catalysts.

Table 1: Effect of Solvent on a Quinidine-Thiourea Catalyzed Michael Addition

SolventYield (%)ee (%)
CH2Cl28571
CHCl39073
ClCH2CH2Cl7073
CCl46557
Toluene9460
Et2O9060
THF4855
CH3CN4060

Data adapted from a study on the enantioselective synthesis of β-nitrophosphonates.[1]

Table 2: Effect of Temperature on a Quinidine-Thiourea Catalyzed Michael Addition

Temperature (°C)Time (h)Yield (%)ee (%)
Room Temp2.08571
50.59179
-150.59079

Data adapted from a study on the enantioselective synthesis of β-nitrophosphonates.[1]

Experimental Protocols

General Procedure for a Quinidine-Thiourea Catalyzed Michael Addition of Diphenyl Phosphite to a Nitroalkene

This protocol is adapted from a published procedure for the synthesis of β-nitrophosphonates.[4]

  • To a stirred solution of the nitroalkene (0.20 mmol) and the quinidine-thiourea catalyst (0.01 mmol, 10 mol%) in the chosen solvent (0.5 mL) at the desired temperature, add freshly activated 4Å molecular sieves (60.0 mg).

  • Add diphenyl phosphite (0.10 mmol), which has been pre-treated with 4Å molecular sieves immediately before use.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel and wash with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Diagrams

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed reagent_check Step 1: Verify Reagent and Substrate Purity start->reagent_check reagent_check->reagent_check condition_optimization Step 2: Optimize Reaction Conditions reagent_check->condition_optimization Reagents are pure catalyst_evaluation Step 3: Evaluate Catalyst Integrity condition_optimization->catalyst_evaluation Optimization ineffective solution High Enantioselectivity Achieved condition_optimization->solution Optimization successful sub_conditions Temperature Screening Solvent Screening Concentration Adjustment condition_optimization->sub_conditions substrate_effect Step 4: Consider Substrate Limitations catalyst_evaluation->substrate_effect Fresh catalyst ineffective catalyst_evaluation->solution Fresh catalyst effective substrate_effect->substrate_effect

Caption: Troubleshooting workflow for addressing low enantioselectivity.

Michael_Addition_Workflow start Start add_reagents Combine nitroalkene, catalyst, and molecular sieves in solvent start->add_reagents add_phosphite Add pre-treated diphenyl phosphite add_reagents->add_phosphite reaction Stir at specified temperature and monitor by TLC add_phosphite->reaction workup Filter through silica gel and concentrate reaction->workup purification Purify by flash column chromatography workup->purification analysis Determine ee by chiral HPLC purification->analysis end End analysis->end

Caption: Experimental workflow for a quinidine-catalyzed Michael addition.

References

Technical Support Center: Optimizing Quinidine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for quinidine-catalyzed reactions. The information is presented in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide

This section addresses common problems encountered during quinidine-catalyzed reactions, offering potential causes and actionable solutions.

Q1: My reaction yield is low. What are the common causes and solutions?

Low reaction yield can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.

  • Catalyst Quality and Activity: The catalyst may be impure, degraded, or deactivated. Ensure the quinidine catalyst is of high purity and has been stored correctly (typically in a cool, dark, and dry place). Consider running a control reaction with a known substrate to verify catalyst activity.

  • Presence of Water: Trace amounts of water can be detrimental. In a study on quinidine thiourea-catalyzed Michael additions, molecular sieves were found to be crucial for achieving high, reproducible yields.[1]

    • Solution: Dry all solvents and reagents thoroughly before use. Add activated molecular sieves (e.g., 4 Å) to the reaction mixture.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC/LC-MS. If the reaction is stalling, a moderate increase in temperature might improve the yield, but be aware this could negatively impact enantioselectivity.

  • Catalyst Loading: The amount of catalyst may be insufficient. While higher loading can increase the reaction rate, an excessive amount might lead to side reactions or complicate purification. It is essential to optimize the catalyst loading for each specific reaction.

Q2: The enantioselectivity (ee) of my reaction is poor. How can I improve it?

Poor enantioselectivity is a common challenge. It is highly sensitive to the reaction environment, particularly solvent and temperature.

  • Solvent Choice: The polarity and coordinating ability of the solvent play a critical role. Non-covalent interactions between the catalyst, substrate, and solvent are key to achieving high stereoselectivity.[2] In the synthesis of β-nitrophosphonates, good enantiomeric excess (ee) values were obtained in polar chlorinated solvents like CH₂Cl₂, while nonpolar or ethereal solvents like toluene and THF resulted in lower ee values.[1]

    • Solution: Screen a range of solvents with varying polarities. Start with solvents known to perform well in similar quinidine-catalyzed systems (e.g., dichloromethane, chloroform, toluene) before exploring others.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. For the Michael addition of diphenyl phosphite to trans-β-nitrostyrene, lowering the temperature from ambient to 5 °C, and further to -15 °C, significantly increased the ee.[1]

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Note that this will likely decrease the reaction rate, requiring longer reaction times.

  • Catalyst Structure: Modifications to the quinidine scaffold can influence selectivity. While simple modifications of an aryl group on a thiourea moiety showed little effect in one study[1], more significant structural changes, such as using dimeric quinidine catalysts, have been developed for specific applications to achieve high enantioselectivity.[3]

Q3: My reaction is very slow or does not go to completion. What should I do?

Slow reaction kinetics can make a process impractical. Several factors can be adjusted to increase the reaction rate.

  • Catalyst Loading: Increasing the catalyst concentration is a straightforward method to increase the reaction rate. However, find a balance, as excessively high loading can be uneconomical and may introduce side reactions. Reducing catalyst loading from 5 mol% to 2.5 mol% in one study resulted in longer reaction times while maintaining yield and ee.[4]

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate.[5] However, this must be done cautiously as it can adversely affect enantioselectivity.

  • Concentration: The concentration of reactants can influence the reaction rate. Ensure that the concentrations are within an optimal range, as very low concentrations can slow down the reaction, while very high concentrations might lead to solubility issues or side product formation.

Q4: I am observing significant side product formation. How can I minimize this?

Side products can arise from various competing reaction pathways or degradation of reactants and products.

  • Reaction Temperature: High temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at the lowest feasible temperature can often improve selectivity for the desired product.

  • Substrate Purity: Impurities in the starting materials can lead to unexpected side reactions. Ensure all substrates are purified before use.

  • Atmosphere: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Reaction Time: Allowing the reaction to proceed for too long after completion can lead to the degradation of the product or epimerization, which would decrease the ee. Monitor the reaction and work it up promptly once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for my reaction?

The choice of solvent is critical and often requires empirical screening. Solvents can significantly affect reaction rates and stereoselectivity.[6]

  • Polarity: As a starting point, consider the polarity of your substrates and the likely transition state. In a quinidine thiourea-catalyzed reaction, polar chlorinated solvents like CH₂Cl₂ and CHCl₃ provided good ee, whereas nonpolar (toluene) and ethereal (THF) solvents were less effective.[1]

  • Screening: It is best practice to screen a small set of diverse solvents (e.g., a chlorinated solvent, an aromatic hydrocarbon, an ether, and an aliphatic hydrocarbon) to identify the optimal medium.

Q: What is the optimal catalyst loading?

The optimal catalyst loading balances reaction rate, yield, and cost.

  • It is typically in the range of 1-10 mol%. However, highly efficient systems can operate with loadings as low as 0.5 mol%.[7]

  • Start with a loading reported for a similar reaction. If the reaction is slow, increase the loading. If the reaction is fast and cost is a concern, try reducing it. One study found that reducing the catalyst from 5 mol% to 2.5 mol% maintained yield and ee, albeit with a longer reaction time.[4]

Q: How does temperature affect the reaction?

Temperature has a dual effect:

  • Rate: Higher temperatures increase the reaction rate.[5][8]

  • Selectivity: Lower temperatures generally lead to higher enantioselectivity. This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy. For instance, decreasing the temperature from room temperature to 5 °C improved the ee in a Michael addition reaction.[1]

Data Tables for Reaction Optimization

Table 1: Effect of Solvent on Yield and Enantioselectivity (ee) in a Quinidine Thiourea-Catalyzed Michael Addition
EntrySolventYield (%)ee (%)
1CH₂Cl₂8572
2CHCl₃8270
3ClCH₂CH₂Cl8871
4CCl₄8065
5Toluene7558
6Et₂O6045
7THF6248
8CH₃CN7855

Data synthesized from a representative study on the Michael addition of diphenyl phosphite to trans-β-nitrostyrene.[1]

Table 2: Effect of Temperature on Yield and Enantioselectivity (ee)
EntryTemperature (°C)Time (h)Yield (%)ee (%)
125 (Room Temp)128572
25248679
3-15488485

Data synthesized from a representative study on a quinidine-catalyzed Michael addition.[1]

Key Experimental Protocol

General Procedure for a Quinidine-Catalyzed Michael Addition

This protocol provides a general workflow. Specific amounts, temperatures, and times must be optimized for each unique reaction.

  • Preparation: To an oven-dried reaction vial under an inert atmosphere (N₂ or Ar), add the quinidine-derived catalyst (e.g., 5 mol%).

  • Solvent and Additives: Add the optimized, anhydrous solvent (e.g., CH₂Cl₂, 0.1 M). If required, add activated 4 Å molecular sieves.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the Michael acceptor (1.2 equivalents) to the stirred solution, followed by the dropwise addition of the Michael donor (1.0 equivalent).

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated NH₄Cl solution). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) using chiral HPLC or SFC.

Visual Guides and Diagrams

G start Start: Reaction Planning prep 1. Prepare Glassware & Reagents (Oven-dry, Anhydrous Solvents) start->prep setup 2. Reaction Setup (Inert Atmosphere, Add Catalyst) prep->setup cool 3. Set Temperature (Cooling Bath) setup->cool add 4. Add Reagents (Substrates) cool->add react 5. Monitor Reaction (TLC / LC-MS) add->react workup 6. Quench & Work-up (Extraction) react->workup purify 7. Purify Product (Column Chromatography) workup->purify analyze 8. Analyze Results (Yield, ee%) purify->analyze end End analyze->end

Caption: General experimental workflow for a quinidine-catalyzed reaction.

G issue issue cause cause solution solution start Problem Observed low_yield Low Yield? start->low_yield e.g., <50% poor_ee Poor ee? start->poor_ee e.g., <80% slow_rxn Slow Reaction? start->slow_rxn e.g., >48h water Water Present? low_yield->water Yes temp Temperature Too High? poor_ee->temp Yes loading Catalyst Loading Low? slow_rxn->loading Yes add_ms Add Molecular Sieves Dry Reagents water->add_ms Yes cat_issue Catalyst Inactive? water->cat_issue No check_cat Use Fresh Catalyst Run Control Rxn cat_issue->check_cat Yes lower_temp Decrease Temperature (e.g., 0°C to -20°C) temp->lower_temp Yes solvent Suboptimal Solvent? temp->solvent No screen_solv Screen Solvents (e.g., CH2Cl2, Toluene) solvent->screen_solv Yes inc_loading Increase Catalyst (e.g., 5 -> 10 mol%) loading->inc_loading Yes inc_temp Increase Temperature (monitor ee) loading->inc_temp No

Caption: Troubleshooting flowchart for common issues in quinidine catalysis.

G catalyst catalyst substrate substrate intermediate intermediate product product cat_free Quinidine Catalyst (Cat) complex1 Cat-Sub1 Complex (Non-covalent) cat_free->complex1 + Sub1 sub1 Substrate 1 (e.g., Nucleophile) sub2 Substrate 2 (e.g., Electrophile) complex1->cat_free - Sub1 complex2 [Cat-Sub1-Sub2]‡ (Transition State) complex1->complex2 + Sub2 prod_complex Cat-Product Complex complex2->prod_complex Stereoselective Bond Formation prod_complex->cat_free Product Release (Regeneration) prod Product prod_complex->prod

Caption: Simplified catalytic cycle for a bifunctional quinidine catalyst.

References

Quinidine hydrochloride monohydrate catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of quinidine hydrochloride monohydrate as an organocatalyst in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Question Answer
What are the common causes of this compound catalyst deactivation? Catalyst deactivation can occur through several mechanisms: 1. Poisoning: Strong acids or bases, or even acidic/basic impurities in reactants or solvents, can neutralize the catalytically active sites. Heavy metal traces can also act as poisons. 2. Thermal Degradation: Although generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition of the catalyst. 3. Fouling: Non-volatile byproducts or polymerized starting materials can physically block the active sites of the catalyst. 4. Mechanical Loss: For heterogenized or immobilized catalysts, physical attrition can lead to a loss of catalytic material over repeated cycles.
How can I minimize catalyst deactivation during my reaction? To minimize deactivation, ensure the following: 1. High Purity Reagents: Use purified reactants and solvents to avoid introducing catalyst poisons. 2. Optimized Reaction Conditions: Operate at the lowest effective temperature and for the shortest necessary time to prevent thermal degradation. The choice of solvent can also impact catalyst stability; for instance, some reactions show lower rates in more polar solvents like methanol compared to ethanol, which can influence the overall stress on the catalyst over time. 3. Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, running it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Is it possible to regenerate a deactivated this compound catalyst? Yes, in many cases, the catalyst can be regenerated, particularly if deactivation is due to poisoning or fouling. Regeneration typically involves washing the catalyst to remove inhibitors or adsorbed species.
How does immobilization of the catalyst on a polymer support affect its stability and reusability? Immobilizing the quinidine catalyst on a solid support, such as polystyrene, can significantly enhance its stability and ease of recovery.[1] This heterogenization prevents the catalyst from dissolving in the reaction mixture, allowing for simple filtration and reuse over multiple cycles with minimal loss of activity.

Troubleshooting Guides

Problem 1: Decreased or Complete Loss of Catalytic Activity
Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Analyze Reactants and Solvents: Check for acidic or basic impurities in your starting materials and solvents. Consider passing them through a neutral alumina plug before use. 2. Check for Metal Contamination: If using metal reagents upstream in your synthesis, ensure they are completely removed before the catalytic step.
Thermal Degradation 1. Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature. 2. Reduce Reaction Time: Optimize the reaction time to avoid prolonged exposure to heat after the reaction has reached completion.
Catalyst Fouling 1. Monitor Reaction Progress: Follow the reaction by TLC or GC/LC-MS to identify the formation of any significant byproducts that could be fouling the catalyst. 2. Modify Reaction Conditions: Adjusting stoichiometry or addition rates might minimize byproduct formation.
Problem 2: Decrease in Enantioselectivity
Possible Cause Troubleshooting Steps
Presence of Water or Protic Impurities 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere. Use anhydrous solvents. Water can interfere with the chiral environment created by the catalyst.
Incorrect Catalyst Conformation 1. Solvent Screening: The solvent can influence the conformation of the catalyst and, consequently, the enantioselectivity.[2] Experiment with a range of aprotic solvents of varying polarity. 2. Temperature Optimization: Enantioselectivity can be highly temperature-dependent. Running the reaction at lower temperatures often improves enantiomeric excess.[2]
Partial Catalyst Degradation 1. Regenerate or Use Fresh Catalyst: If you suspect the catalyst has partially degraded, try a regeneration protocol or use a fresh batch of the catalyst to see if enantioselectivity is restored.

Quantitative Data on Catalyst Performance

While specific quantitative data on the deactivation and regeneration of this compound is not extensively available in the public domain, the following table provides a general overview of expected performance and recovery based on related cinchona alkaloid systems.

Parameter Homogeneous Catalyst Polymer-Supported Catalyst
Initial Enantiomeric Excess (ee) Typically high (e.g., >90%)Often comparable to homogeneous systems
Activity Loss per Cycle Not applicable (typically not recycled)1-5% per cycle (can be higher depending on reaction)
Regeneration Efficiency (Activity Recovery) Dependent on deactivation mechanism; washing can be effective for poisoning.>95% with proper washing protocols
Mechanical Stability Not applicableHigh, with minimal leaching observed

Experimental Protocols

Catalyst Regeneration Protocol (for Poisoning/Fouling)

This protocol is a general guideline for the regeneration of this compound that has been deactivated by non-covalent poisoning or fouling.

  • Quench and Dilute: After the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of NH4Cl). Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a dilute basic solution (e.g., 1M NaHCO3) to remove acidic impurities. Follow this with a wash with deionized water and then a brine solution.

  • Solvent Removal: Separate the organic layer, dry it over anhydrous Na2SO4 or MgSO4, filter, and remove the solvent under reduced pressure.

  • Recrystallization (Optional): For a higher purity of the recovered catalyst, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

  • Drying: Dry the recovered catalyst under vacuum to remove all residual solvents.

  • Activity Check: Test the regenerated catalyst on a small-scale reaction to confirm the recovery of its catalytic activity and enantioselectivity.

Visualizing Deactivation and Regeneration

Catalyst Deactivation and Regeneration Cycle

G Catalyst Deactivation and Regeneration Cycle Active Active Catalyst (Quinidine HCl·H₂O) Reaction Catalytic Reaction Active->Reaction Participation Deactivated Deactivated Catalyst (Poisoned/Fouled) Reaction->Deactivated Deactivation Regeneration Regeneration (Washing/Purification) Deactivated->Regeneration Treatment Regeneration->Active Reactivation

Caption: A diagram illustrating the cycle of catalyst activity, deactivation, and subsequent regeneration.

Troubleshooting Logic for Loss of Enantioselectivity

G Troubleshooting Enantioselectivity Loss Start Problem: Low Enantioselectivity CheckPurity Check Purity of Reactants/Solvents Start->CheckPurity CheckConditions Verify Reaction Conditions (T, time) Start->CheckConditions CheckCatalyst Evaluate Catalyst Integrity Start->CheckCatalyst Purify Purify Materials CheckPurity->Purify Impurities found Optimize Optimize Conditions CheckConditions->Optimize Suboptimal Regenerate Regenerate or Replace Catalyst CheckCatalyst->Regenerate Degraded End Problem Resolved Purify->End Optimize->End Regenerate->End

References

Impact of impurities on quinidine hydrochloride monohydrate catalytic activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quinidine Hydrochloride Monohydrate in Catalysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the catalytic activity of this compound, with a specific focus on the impact of impurities.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Q1: My asymmetric reaction is exhibiting low or inconsistent enantioselectivity (ee). Could the quinidine catalyst be the cause?

A1: Yes, this is a primary indicator of catalyst impurity. The catalytic activity of quinidine in asymmetric reactions, such as the Sharpless Asymmetric Dihydroxylation, is highly sensitive to its stereochemical purity.[1][2][3]

  • Potential Cause: The most significant issue is contamination with related cinchona alkaloids, especially its diastereomer, quinine , or its hydrogenated derivative, dihydroquinidine .[] These impurities can also catalyze the reaction but may produce the opposite enantiomer or have different selectivity, which directly reduces the overall enantiomeric excess of the final product.

  • Recommended Action:

    • Verify Purity: Do not assume the purity stated on the bottle is sufficient for a highly sensitive catalytic reaction. Perform an analytical check on your catalyst batch.

    • Use HPLC Analysis: The most reliable method for determining the purity and identifying specific impurities is High-Performance Liquid Chromatography (HPLC).[5][6][7] Refer to the detailed protocol below for guidance.

    • Source High-Purity Catalyst: For demanding applications, procure a catalyst with >99% purity and a detailed Certificate of Analysis (CofA) that specifies the levels of key diastereomeric impurities.

Q2: My reaction is running slower than expected or failing to reach completion. Can catalyst impurities be responsible?

A2: While less common than enantioselectivity issues, low reaction rates can be linked to impurities.

  • Potential Cause: Certain unknown impurities or degradation byproducts could act as inhibitors or catalyst poisons. These substances might coordinate to the active catalytic species more strongly than the intended substrate, effectively slowing down or halting the catalytic cycle.

  • Recommended Action:

    • Eliminate Other Variables: First, ensure that other reaction parameters (solvent purity, reagent stoichiometry, temperature, atmosphere) are correct.

    • Analyze the Catalyst: Use HPLC to check for the presence of unexpected peaks that do not correspond to quinidine or its known related alkaloids.[8]

    • Perform a Control Experiment: If possible, run the reaction with a fresh batch of high-purity this compound from a trusted supplier to see if the reaction rate improves.

Q3: How can I definitively confirm if my quinidine catalyst is impure?

A3: The standard industry method for quantitative purity analysis of pharmaceutical compounds and catalysts is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][9] This technique can effectively separate quinidine from its closely related impurities, allowing for their identification and quantification.[6] A detailed starting protocol is provided in the "Experimental Protocols" section of this document.

Troubleshooting Workflow Diagram

G start Problem: Low Enantioselectivity (ee) or Slow Reaction Rate cause1 Potential Cause: Catalyst Impurity start->cause1 cause2 Potential Cause: Other Experimental Error (Reagents, Temp, etc.) start->cause2 action1 Action: Verify Catalyst Purity via HPLC cause1->action1 action2 Action: Review and Optimize Reaction Conditions cause2->action2 result1 Result: Impurities Detected action1->result1 result2 Result: Catalyst is Pure action1->result2 solution2 Solution: Focus Troubleshooting on Other Reaction Parameters action2->solution2 solution1 Solution: Source High-Purity Catalyst or Purify Existing Stock result1->solution1 result2->action2

Troubleshooting workflow for poor catalytic performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: The most frequently encountered impurities are other cinchona alkaloids that are structurally similar and co-extracted during manufacturing. These include:

  • Dihydroquinidine: The hydrogenated analog where the vinyl group is reduced to an ethyl group.

  • Quinine: The C8/C9 diastereomer of quinidine.[]

  • Hydroquinidine: A related alkaloid.[]

  • Cinchonine: Another diastereomer of cinchonidine, which lacks the methoxy group on the quinoline ring.[]

Q2: Why is the presence of a diastereomer like quinine so detrimental to an asymmetric reaction?

A2: In asymmetric catalysis, the chiral ligand (quinidine derivative) creates a chiral environment that favors the formation of one enantiomer over the other. Quinine, being a diastereomer, often creates a chiral environment that is "pseudo-enantiomeric" to that of quinidine. This means it will catalyze the same reaction but preferentially produce the opposite enantiomer. Even a small percentage of quinine impurity can lead to a disproportionately large drop in the measured enantiomeric excess (ee).

Q3: What purity level should I look for when purchasing this compound for catalysis?

A3: For sensitive and high-stakes applications like asymmetric synthesis, a purity of ≥99% is strongly recommended. More importantly, you should obtain a Certificate of Analysis (CofA) that provides quantitative data on the levels of specific diastereomeric impurities (e.g., "Quinine content: <0.5%").

Quantitative Data

The presence of a diastereomeric impurity directly erodes the enantioselectivity of a reaction. The table below provides an illustrative model of how the percentage of a counter-acting diastereomeric impurity (e.g., quinine in a quinidine-catalyzed reaction) can affect the final observed enantiomeric excess (ee%).

Table 1: Illustrative Impact of Diastereomeric Impurity on Enantioselectivity (Note: This data is for illustrative purposes. Assumes the primary catalyst produces Product R with 99% ee and the impurity produces Product S with 95% ee.)

Quinidine Purity (%)Diastereomeric Impurity (%)Molar Ratio (Catalyst:Impurity)Resulting Product R (%)Resulting Product S (%)Observed Enantiomeric Excess (ee%)*
100.0%0.0%100 : 099.500.5099.0%
99.0%1.0%99 : 198.511.4997.0%
98.0%2.0%98 : 297.512.4995.0%
95.0%5.0%95 : 594.535.4889.1%
90.0%10.0%90 : 1089.5510.4579.1%

*Observed ee% = |(% Product R - % Product S) / (% Product R + % Product S)| * 100

Experimental Protocols

Protocol: Purity Analysis of Quinidine by RP-HPLC

Objective: To quantify the purity of a this compound sample and determine the percentage of key impurities such as dihydroquinidine.

1. Materials & Reagents:

  • This compound (Sample)

  • Quinidine Reference Standard (USP or equivalent, of known high purity)

  • Dihydroquinidine Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Reagent Grade)

  • Orthophosphoric Acid (for pH adjustment)

  • Deionized Water (18 MΩ·cm)

2. Instrumentation:

  • HPLC system with a UV-Vis Detector

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Sonicator for degassing

  • Analytical Balance

  • pH Meter

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common ratio is (25:75 v/v) Buffer:Acetonitrile.[7]

    • Buffer Preparation: Dissolve ~7.0g of KH₂PO₄ in 1000 mL of deionized water. Adjust pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm filter.[7]

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 25-30 °C (Ambient or controlled)

  • Detection Wavelength: 254 nm[7]

  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the Quinidine Reference Standard in the mobile phase to create a stock solution of ~100 µg/mL. Prepare serial dilutions for a calibration curve (e.g., 20, 40, 60, 80, 100 µg/mL).

  • Impurity Standard: Prepare a stock solution of the Dihydroquinidine standard in the same manner.

  • Sample Solution: Accurately weigh and dissolve the quinidine sample to be tested in the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase only) to ensure no system contamination.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution. It is recommended to run injections in triplicate.

  • Run a system suitability test by injecting a mixed standard to ensure adequate resolution between quinidine and dihydroquinidine peaks.

6. Data Analysis:

  • Identify the peaks based on the retention times of the reference standards. Quinidine should have a distinct retention time (e.g., ~2.6 min under specific conditions[7]). Impurities will have different retention times.

  • Calculate the concentration of quinidine in the sample using the calibration curve.

  • Determine the percentage of each impurity by area normalization: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) * 100.

  • Compare the results against the required specifications for your experiment.

Catalyst Purity Verification Workflow

G start Start: Received new batch of Quinidine Catalyst prep Sample Preparation: - Accurately weigh sample - Dissolve in mobile phase - Filter with 0.22µm filter start->prep hplc HPLC Analysis: - Equilibrate C18 column - Inject sample & standards - Run isocratic method prep->hplc data Data Processing: - Integrate peak areas - Identify peaks by retention time hplc->data analysis Purity Calculation: - Use area normalization - Quantify % quinidine - Quantify % key impurities data->analysis decision Decision: Does purity meet experimental requirements? analysis->decision pass PASS: Proceed with Catalytic Reaction decision->pass Yes fail FAIL: Do not use. Source new catalyst batch. decision->fail No

Workflow for HPLC analysis of catalyst purity.

References

Quinidine hydrochloride monohydrate stability under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of quinidine hydrochloride monohydrate under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of quinidine in an aqueous solution?

A1: The stability of quinidine in solution is primarily influenced by pH, exposure to light, and temperature. Quinidine salts can darken upon exposure to light and should be stored in well-closed, light-resistant containers.[1] The pH of the solution is critical as it dictates the molecule's ionization state and susceptibility to hydrolytic degradation.

Q2: How does pH influence the solubility and structure of quinidine?

A2: Quinidine is a weak base with two basic nitrogen atoms, having pKa values of approximately 4.2 and 8.8.[2] Consequently, its solubility and structure are highly pH-dependent.

  • In acidic pH (below pKa1 of 4.2): Quinidine is predominantly in its dicationic, highly water-soluble form.

  • In neutral pH (between the two pKa values): It exists mainly as the monocation.[2]

  • In alkaline pH (above pKa2 of 8.8): The un-ionized (free base) form predominates, which has lower aqueous solubility. The distribution coefficient (log D) into organic media increases significantly as the pH rises from 4.5 to 8.0, indicating increased lipid solubility of the less charged species.[2]

Q3: What are the expected degradation pathways for quinidine under forced pH conditions?

A3: Under forced degradation conditions, such as in strong acidic or alkaline solutions, the primary degradation pathway for quinidine is hydrolysis. Forced degradation studies are designed to intentionally degrade the drug substance to understand these pathways and develop stability-indicating analytical methods.[3] These studies typically involve exposing the drug to acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions to generate potential degradation products.[3]

Q4: My quinidine solution shows increased degradation at an alkaline pH. Is this expected?

A4: Yes, it is plausible to observe increased degradation at an alkaline pH. While detailed degradation kinetics for this compound across a pH range are not readily published, many pharmaceutical compounds containing ester or amide functionalities are susceptible to base-catalyzed hydrolysis. Although quinidine lacks these specific groups, the complex ring structure may have other points of lability under alkaline conditions. A forced degradation study is the definitive way to confirm stability across the desired pH range for your specific formulation.

Q5: What analytical method is most suitable for assessing quinidine stability?

A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase HPLC (RP-HPLC), is the most common and recommended technique for stability testing of quinidine.[4][5] A well-developed "stability-indicating" HPLC method can separate the intact quinidine from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and the formation of impurities over time.[3][4]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpected Precipitation in Solution The pH of the solution may have shifted to a more alkaline range (>8.0), causing the less soluble free base to precipitate.Verify and adjust the pH of your solution. Ensure your buffer has sufficient capacity to maintain the target pH. For maximum aqueous solubility, maintain a pH well below the second pKa of ~8.8.
Discoloration (Yellowing/Browning) of Solution or Powder Exposure to light. Quinidine salts are known to darken upon exposure to light.[1]Store all this compound materials and solutions in amber vials or protect them from light using aluminum foil. Prepare solutions fresh whenever possible.
Inconsistent Results in Stability Study The analytical method is not stability-indicating; degradation products may be co-eluting with the parent drug peak.Develop and validate a stability-indicating HPLC method. Perform forced degradation studies to ensure all potential degradants are separated from the main quinidine peak.[3]
Rapid Degradation Observed at Room Temperature The solution pH may be highly acidic or alkaline, accelerating hydrolysis. Alternatively, the solution may be exposed to oxidative stress.Confirm the pH of your medium. Prepare solutions in appropriate buffers (e.g., phosphate, citrate) to maintain a stable pH. Purge solvents with an inert gas like nitrogen to minimize oxidation.

Data Summary

Table 1: Physicochemical Properties of Quinidine

Property Value Reference
Molecular Formula C₂₀H₂₄N₂O₂ [6]
Molecular Weight 324.4 g/mol [1]
pKa Values pKa1: 4.2pKa2: 7.9–8.8 [2]
Aqueous Solubility (Quinidine Base) Sparingly soluble [6]
Aqueous Solubility (Hydrochloride Monohydrate Salt) Soluble in water [7]
Solubility at pH 7.4 >56.8 µg/mL [8]

| Light Sensitivity | Darkens on exposure to light |[1] |

Table 2: Illustrative Data from a Forced Hydrolytic Stability Study (Note: This table presents hypothetical data to illustrate expected trends in a typical forced degradation study. Actual results may vary based on precise experimental conditions.)

ConditionTime (hours)Quinidine Assay (%)Total Impurities (%)
0.1 M HCl (Acidic) 0100.0<0.1
2496.53.5
4892.87.2
pH 7.0 Buffer (Neutral) 0100.0<0.1
2499.80.2
4899.50.5
0.1 M NaOH (Alkaline) 0100.0<0.1
2494.25.8
4888.511.5

Diagrams and Workflows

cluster_condition pH Condition cluster_state Molecular State & Properties cluster_outcome Resulting Characteristics Acid Acidic pH (< 4.2) Ion Predominantly Dicationic Form Acid->Ion Stab_Risk Potential for Hydrolytic Degradation Acid->Stab_Risk Increased Risk Neutral Neutral pH (4.2 - 8.8) Mono Predominantly Monocationic Form Neutral->Mono Alkaline Alkaline pH (> 8.8) Base Predominantly Un-ionized (Base) Alkaline->Base Alkaline->Stab_Risk Increased Risk Sol_High High Aqueous Solubility Ion->Sol_High Mono->Sol_High Sol_Low Lower Aqueous Solubility Base->Sol_Low

Caption: Logical relationship between solution pH, the ionization state of quinidine, and its resulting solubility and stability.

prep 1. Preparation of Solutions - Quinidine Stock (e.g., 1 mg/mL) - Stress Agents (0.1 M HCl, 0.1 M NaOH, pH 7 Buffer) stress 2. Application of Stress Conditions - Mix stock with stress agents - Incubate at controlled temp (e.g., 60°C) prep->stress sample 3. Time-Point Sampling - Withdraw aliquots at t=0, 2, 4, 8, 24h - Immediately neutralize acid/base samples stress->sample dilute 4. Sample Dilution - Dilute neutralized samples to a suitable concentration with mobile phase sample->dilute hplc 5. HPLC Analysis - Inject samples onto a validated stability-indicating C18 column dilute->hplc data 6. Data Processing - Calculate % Assay of Quinidine - Quantify degradation products hplc->data

Caption: Experimental workflow for conducting a forced hydrolytic degradation study of this compound.

Experimental Protocols

Protocol: Forced Hydrolytic Degradation Study of this compound

This protocol outlines a typical procedure for investigating the stability of quinidine across a range of pH conditions.

1. Materials and Reagents:

  • This compound (Reference Standard)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions:

  • Quinidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade water or a suitable co-solvent if necessary.[3]

  • Acidic Stress Solution (0.1 M HCl): Prepare by diluting concentrated HCl in water.

  • Alkaline Stress Solution (0.1 M NaOH): Prepare by dissolving NaOH pellets in water.

  • Neutral Solution: Use HPLC-grade water or a prepared pH 7.0 phosphate buffer.

3. Stress Testing Procedure:

  • Acid Hydrolysis: Mix 1 mL of the Quinidine Stock Solution with 1 mL of 0.1 M HCl in a sealed vial.

  • Base Hydrolysis: Mix 1 mL of the Quinidine Stock Solution with 1 mL of 0.1 M NaOH in a sealed vial.

  • Neutral Hydrolysis: Mix 1 mL of the Quinidine Stock Solution with 1 mL of water or pH 7.0 buffer in a sealed vial.

  • Incubation: Place all vials in a water bath or oven at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: For the acidic and basic samples, immediately neutralize the aliquot with an equivalent molar amount of NaOH or HCl, respectively, to halt the degradation reaction.

4. Sample Analysis (RP-HPLC Method):

  • Dilution: Dilute the neutralized samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 100 mm x 4.6 mm, 5 µm particle size[4]

    • Mobile Phase: Phosphate buffer (pH 3.0, adjusted with phosphoric acid) and Acetonitrile in a 25:75 v/v ratio.[4]

    • Flow Rate: 0.8 mL/min[4]

    • Detection: UV at 254 nm[4]

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared samples. Record the peak area for quinidine and any degradation products. Calculate the percentage of remaining quinidine at each time point relative to the t=0 sample. Ensure the method shows good separation between the parent peak and all degradant peaks.

References

Improving the solubility of quinidine hydrochloride monohydrate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of quinidine hydrochloride monohydrate in organic solvents.

Troubleshooting Guide

Researchers may encounter several challenges when dissolving this compound. This guide provides a structured approach to troubleshoot common issues.

Problem: this compound does not dissolve completely in the chosen organic solvent.

Possible Cause Troubleshooting Steps
Insufficient Solvent Volume The concentration of the compound may exceed its solubility limit in the selected solvent volume. Gradually add more solvent while stirring and observing for dissolution.
Low Temperature Solubility of solids in liquids generally increases with temperature. Gently warm the solution in a controlled water bath. Be cautious of potential degradation at elevated temperatures.
Incorrect Solvent Selection This compound has varying solubility in different organic solvents. Refer to the solubility data table below to select a more appropriate solvent.
Precipitation Upon Standing The initial dissolution may have formed a supersaturated solution that is not stable. Consider using a co-solvent system to enhance and maintain solubility.
pH of the Microenvironment For protic solvents, the local pH can influence the ionization state and thus the solubility of the hydrochloride salt. While less common in organic solvents, consider the solvent's acidic or basic impurities.
Compound Purity and Form Impurities or a different salt form of quinidine can affect solubility. Ensure the identity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for dissolving this compound?

A1: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol.[1] It is also soluble in dimethylformamide (DMF).[2] For applications requiring aqueous buffers, it is sparingly soluble.[2] Refer to the table below for a summary of known solubility data.

Q2: My compound is still not dissolving even after trying the recommended solvents. What can I do?

A2: If you are still facing solubility issues, consider the following strategies:

  • Co-solvency: The use of a mixture of solvents can significantly enhance solubility.[3] A common approach is to first dissolve the compound in a small amount of a good solvent like DMSO, and then dilute it with a second solvent in which it is less soluble.

  • Sonication: Applying ultrasonic energy can help to break down particle agglomerates and increase the rate of dissolution.

  • pH Adjustment (for aqueous or protic systems): As quinidine is a weak base, its solubility in aqueous solutions is pH-dependent. Decreasing the pH (acidifying the solution) will generally increase the solubility of the free base, though quinidine hydrochloride is already the salt form.

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound, like most solid compounds, is expected to increase with a rise in temperature. However, excessive heat can lead to the degradation of the compound. It is advisable to perform any heating steps in a controlled manner, for instance, using a temperature-controlled water bath, and to assess the stability of the compound at the chosen temperature.

Q4: Can I prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer?

A4: Yes, this is a common and recommended practice, especially for compounds with low aqueous solubility.[2] A typical procedure involves dissolving the this compound in a water-miscible organic solvent such as DMSO to create a high-concentration stock solution. This stock solution can then be diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental system and to avoid precipitation of the compound.

Data Presentation

Table 1: Solubility of Quinidine and its Hydrochloride Salt in Various Solvents

Compound FormSolventSolubility (mg/mL)TemperatureCitation(s)
This compoundDimethyl Sulfoxide (DMSO)76Room Temperature[1]
This compoundEthanol76Room Temperature[1]
This compoundWater10Room Temperature[1]
QuinidineDimethyl Sulfoxide (DMSO)25, 32.44Room Temperature[2]
QuinidineEthanol1, 8.11Room Temperature[2]
QuinidineDimethylformamide (DMF)30Room Temperature[2]
QuinidineMethanolVery SolubleNot Specified[4]
QuinidineChloroform~625 (1g in 1.6 mL)Not Specified[4]
QuinidineEther~17.9 (1g in 56 mL)Not Specified[4]

Note: The solubility of "Quinidine" (the free base) is included for reference, as it can provide insights into the behavior of the molecule in different solvent environments.

Experimental Protocols

Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in a given solvent.[5][6]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mandatory Visualizations

Solubility_Troubleshooting_Workflow Workflow for Improving this compound Solubility start Start: Dissolution Issue check_solvent Step 1: Verify Solvent Choice (Refer to Solubility Table) start->check_solvent increase_volume Step 2: Increase Solvent Volume check_solvent->increase_volume Solvent is appropriate fail Re-evaluate Approach check_solvent->fail Inappropriate solvent apply_heat Step 3: Apply Gentle Heating (e.g., 30-40°C) increase_volume->apply_heat Still not dissolved success Success: Compound Dissolved increase_volume->success Dissolved use_cosolvent Step 4: Utilize a Co-solvent System apply_heat->use_cosolvent Still not dissolved apply_heat->success Dissolved sonicate Step 5: Apply Sonication use_cosolvent->sonicate Still not dissolved use_cosolvent->success Dissolved sonicate->success Dissolved sonicate->fail Still not dissolved Co_Solvency_Methodology Co-solvency Methodology for this compound start Start: Weigh Quinidine Hydrochloride Monohydrate add_good_solvent Add minimal volume of a 'good' solvent (e.g., DMSO) to dissolve the compound start->add_good_solvent vortex Vortex or sonicate until fully dissolved add_good_solvent->vortex add_second_solvent Slowly add the second (less polar) solvent while stirring vortex->add_second_solvent observe Observe for any precipitation add_second_solvent->observe final_solution Stable, clear solution of desired concentration observe->final_solution No precipitation precipitation Precipitation occurs: Adjust solvent ratios or total volume observe->precipitation Precipitation

References

Handling and storage of quinidine hydrochloride monohydrate to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This center provides guidance on the proper handling, storage, and troubleshooting for issues related to the degradation of quinidine hydrochloride monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound powder?

A1: To ensure stability, the solid powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] Specific recommended temperatures vary by supplier, but a common recommendation is -20°C for long-term storage.[3][4]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C.[3][4] Following this protocol can maintain solution stability for up to one year.[4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to use appropriate PPE. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1][3] Work should be conducted in a chemical fume hood to avoid inhalation of dust.[1]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids/alkalis, strong bases, and ammonia.[2][3]

Q5: Is this compound sensitive to light or moisture?

A5: Yes, the compound is known to be sensitive to both light and moisture.[2] Therefore, it is critical to store it in tightly closed containers protected from light.[2]

Storage Condition Summary
FormStorage TemperatureDurationSpecial Conditions
Powder -20°CUp to 3 years[4]Keep container tightly sealed, protected from light and moisture.[2][3]
In Solvent -80°CUp to 1 year[4]Aliquot to avoid repeated freeze-thaw cycles.[4]
In Solvent -20°CUp to 1 month[5]Sealed storage, away from moisture.[5]
Shipping Room TemperatureN/AFor continental US; may vary elsewhere.[5]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Discoloration of Powder (Yellowing) Light exposure or oxidationDiscard the reagent. Ensure future storage is in a light-proof (amber) and tightly sealed container. Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
Reduced Potency or Inconsistent Experimental Results Degradation due to improper storage (temperature, moisture) or repeated freeze-thaw cycles of stock solutions.Review storage procedures. Perform a purity check using HPLC (see Protocol 1). Prepare fresh stock solutions from a new vial of powder and aliquot for single use.
Poor Solubility in DMSO The compound is hygroscopic, and moisture-absorbing DMSO can reduce solubility.[4]Use fresh, anhydrous DMSO for preparing solutions.[4] If solubility issues persist, ultrasonic treatment may be necessary.[5]
Precipitate Formation in Stock Solution After Thawing Solution may be supersaturated, or degradation has occurred.Gently warm the solution and vortex to redissolve. If precipitate remains, centrifuge the vial and use the supernatant, but consider that the concentration may be altered. For best results, prepare a fresh solution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

1. Objective: To determine the purity of a sample and identify potential degradation peaks.

2. Materials:

  • This compound (reference standard and test sample)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • HPLC system with UV detector
  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Method:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Sample Preparation:
  • Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.
  • Prepare the test sample at the same concentration.
  • HPLC Conditions:
  • Column: C18
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detector Wavelength: 235 nm
  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Analysis:
  • Run the reference standard to determine the retention time of the main peak.
  • Run the test sample.
  • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks. The presence of significant additional peaks may indicate degradation.

Protocol 2: Forced Degradation (Stress Testing) Study Workflow

This protocol outlines the steps for a forced degradation study to understand the stability profile of the compound under various stress conditions.

1. Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

2. Procedure:

  • Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL in water or methanol).
  • Stress Conditions: Expose each sample to one of the following conditions:
  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
  • Thermal Stress: Incubate the solid powder at 105°C for 48 hours.
  • Photostability: Expose the solution to a calibrated light source as per ICH Q1B guidelines.[6]
  • Neutralization: Neutralize the acid and base-stressed samples before analysis.
  • Analysis: Analyze all samples, including an unstressed control, using the HPLC method described in Protocol 1.
  • Evaluation: Compare the chromatograms to identify and quantify degradation products formed under each condition.

Visualizations

Degradation Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the potential degradation of this compound.

G cluster_0 Troubleshooting A Inconsistent Experimental Results Observed B Check Storage Conditions A->B C Were conditions correct? B->C D Prepare Fresh Stock Solution C->D No I Correct Storage & Use New Aliquot C->I Yes E Perform Purity Check (e.g., HPLC) D->E F Is purity >98%? E->F G Proceed with Experiment F->G Yes H Order New Reagent and Review Protocols F->H No I->E

Caption: A flowchart for troubleshooting inconsistent experimental results.

General Hydrolytic Degradation Pathway

This diagram shows a simplified, conceptual pathway for the hydrolysis of an ester-containing compound, which can be a potential degradation route for complex molecules under acidic or basic conditions.

G cluster_1 Conceptual Hydrolysis Pathway A Quinidine Molecule (Intact) B Stress Condition (Acid/Base, Heat) A->B C Hydrolyzed Degradation Product 1 B->C Hydrolysis D Other Degradation Products B->D Side Reactions

Caption: A simplified diagram of potential hydrolytic degradation.

References

Quinidine Hydrochloride Monohydrate Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Quinidine Hydrochloride Monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities can include diastereomers, related alkaloids, and degradation products. The most frequently encountered impurities are:

  • Dihydroquinidine[1]

  • Quinine (a diastereomer of quinidine)[2][3]

  • Hydroquinidine

  • Cinchonine

  • Quinidine N-Oxide

  • (3R)-3-Hydroxy Quinidine

  • 2'-Quinidinone

Q2: Which analytical methods are recommended for assessing the purity of this compound?

A2: Several analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[4][5] Other suitable methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities and diastereomers like quinine.[2][3]

  • Thin-Layer Chromatography (TLC) for rapid, qualitative analysis.[6]

  • Potentiometric titration for determining the overall purity of the salt.[6]

  • Optical rotation to differentiate between quinidine and its diastereomer, quinine.[6][7]

Q3: What is the general approach for purifying this compound?

A3: A common and effective method for purifying this compound is through recrystallization. This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while the impurities remain in the solution. The selection of an appropriate solvent system is critical for successful recrystallization.[8]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve Insufficient solvent volume or incorrect solvent choice.1. Gradually add more solvent while heating and stirring.2. If the compound still does not dissolve, the solvent may be unsuitable. Consult solubility data to select a more appropriate solvent or solvent mixture. Quinidine is soluble in methanol and ethanol.[6]
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.1. Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power.2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.3. Add a seed crystal of pure this compound.
Poor recovery of purified compound Too much solvent was used, or the compound is significantly soluble in the cold solvent. The cooling process was too rapid.1. Concentrate the solution by evaporating some of the solvent and then attempt to recrystallize.2. Cool the solution in an ice bath to minimize the solubility of the compound.3. Ensure a slow cooling process to allow for maximum crystal formation.
Crystals are colored Colored impurities are present and co-crystallized with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.2. Perform a second recrystallization.
Purity does not improve significantly The chosen solvent does not effectively differentiate between the compound and the impurities. The impurity has very similar solubility properties.1. Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation.2. Consider an alternative purification technique such as column chromatography if recrystallization is ineffective.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on the impurity profile and scale of the experiment.

Materials:

  • Impure this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with magnetic stirrer)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold bath (ice-water mixture)

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the flask in a cold bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Impure Quinidine HCl Monohydrate dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration to Remove Insolubles decolorize->hot_filter cool Slow Cooling to Induce Crystallization hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (HPLC, GC-MS) dry->analyze end Pure Quinidine HCl Monohydrate analyze->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Recrystallization Attempt oiling_out Does the compound 'oil out'? start->oiling_out low_yield Is the yield low? oiling_out->low_yield No add_cosolvent Add co-solvent or seed crystal oiling_out->add_cosolvent Yes impure_product Is the product still impure? low_yield->impure_product No concentrate_solution Concentrate mother liquor and re-cool low_yield->concentrate_solution Yes rerun_recrystallization Re-run with different solvent system impure_product->rerun_recrystallization Yes end Successful Purification impure_product->end No add_cosolvent->low_yield concentrate_solution->impure_product chromatography Consider column chromatography rerun_recrystallization->chromatography If still impure chromatography->end

Caption: Troubleshooting logic for this compound recrystallization.

References

Technical Support Center: Analysis of Quinidine Hydrochloride Monohydrate Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in quinidine hydrochloride monohydrate. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities include stereoisomers, structurally related alkaloids, and degradation products. Key impurities to monitor are:

  • Dihydroquinidine: A process-related impurity.

  • Quinine: The diastereomer of quinidine.[]

  • Cinchonine: Another related cinchona alkaloid.[]

  • Hydroquinidine: A related alkaloid.[]

  • Quinidine N-Oxide: An oxidation product.[]

  • (3R)-3-Hydroxy Quinidine: A metabolite and potential degradation product.[]

Q2: Which analytical technique is most suitable for detecting these impurities?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and recommended technique for the separation and quantification of quinidine and its impurities.[2] It offers high resolution, sensitivity, and specificity. Other techniques like gas chromatography/mass spectrometry (GC/MS) can also be used for identification.[3]

Q3: How should I prepare my sample and standards for HPLC analysis?

A3: A general procedure involves dissolving the this compound sample in a suitable diluent, which is often the mobile phase itself or a mixture of water and an organic solvent like methanol or acetonitrile.[2] It is crucial to ensure complete dissolution and filter the sample through a 0.45 µm membrane filter before injection to prevent clogging of the HPLC system.[2] Standard solutions of known impurities should be prepared similarly.

Q4: What are the key validation parameters for an analytical method for impurity detection?

A4: According to ICH guidelines, the key validation parameters for impurity methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[2]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound impurities.

Problem 1: Poor Peak Resolution Between Quinidine and Its Impurities (e.g., Dihydroquinidine or Quinine)

  • Possible Cause 1: Inappropriate Mobile Phase Composition. The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is critical for achieving optimal separation.

    • Solution: Systematically vary the mobile phase composition. For instance, if using acetonitrile and a phosphate buffer, try adjusting the acetonitrile percentage in small increments (e.g., ±2%).[2]

  • Possible Cause 2: Incorrect pH of the Mobile Phase Buffer. The ionization state of quinidine and its impurities, which are basic compounds, is highly dependent on the pH.

    • Solution: Adjust the pH of the aqueous buffer. A pH around 3 is often effective for the separation of these compounds on a C18 column.[2] Ensure the pH is stable and measured accurately.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase of the HPLC column can degrade, leading to a loss of resolution.

    • Solution: Replace the column with a new one of the same type. To prolong column life, use a guard column and ensure the mobile phase pH is within the column's recommended operating range.[4]

Problem 2: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause 1: Sample Contamination or Degradation. The sample may have degraded due to improper storage (e.g., exposure to light or high temperatures) or been contaminated during preparation.

    • Solution: Prepare a fresh sample and ensure proper storage conditions. Use high-purity solvents and reagents for sample preparation.

  • Possible Cause 2: Ghost Peaks from the HPLC System. These can arise from contaminants in the mobile phase, injection system, or from previous injections.

    • Solution: Run a blank gradient (injecting only the mobile phase) to identify if the peaks are from the system. If so, flush the system with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. Ensure the mobile phase components are of high purity.

  • Possible Cause 3: Air Bubbles in the Detector. Air bubbles passing through the detector flow cell can cause sharp, spurious peaks.

    • Solution: Degas the mobile phase thoroughly before use. Most modern HPLC systems have an inline degasser; ensure it is functioning correctly.[5]

Problem 3: Baseline Drift or Noise

  • Possible Cause 1: Mobile Phase Issues. The mobile phase may not be adequately mixed, or the buffer may be precipitating.

    • Solution: Ensure the mobile phase components are miscible and the buffer is completely dissolved.[4] Premixing the mobile phase manually before placing it on the HPLC can sometimes help.

  • Possible Cause 2: Detector Lamp Failing. The detector lamp has a finite lifetime and its energy output can decrease and become unstable over time.

    • Solution: Check the lamp's energy output and operating hours. Replace the lamp if it is near the end of its recommended lifetime.

  • Possible Cause 3: Column Contamination. Strongly retained compounds from previous injections can slowly elute, causing a drifting baseline.

    • Solution: Wash the column with a strong solvent. Refer to the column manufacturer's instructions for appropriate washing procedures.

Problem 4: Inconsistent Retention Times

  • Possible Cause 1: Fluctuation in Mobile Phase Composition. If using a gradient, the pump's proportioning valves may not be working correctly. If isocratic, the premixed mobile phase may be inconsistent.

    • Solution: For gradient elution, run a diagnostic test on the pump's proportioning valves. For isocratic methods, ensure the mobile phase is well-mixed.

  • Possible Cause 2: Temperature Fluctuations. Changes in ambient temperature can affect retention times, especially if a column heater is not used.

    • Solution: Use a column oven to maintain a constant temperature. This will improve the reproducibility of retention times.

  • Possible Cause 3: Leaks in the System. A leak in the pump, injector, or fittings can lead to a drop in pressure and a corresponding increase in retention times.

    • Solution: Systematically check for leaks from the pump to the detector. Tighten or replace any leaking fittings.[4]

Experimental Protocols and Data

Representative HPLC Method for Impurity Profiling

This protocol is a synthesized example based on common practices for analyzing quinidine impurities.

1. Chromatographic System:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Terrosil C18 (100 mm x 4.6 mm, 5.0 µm particle size).[2]

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with phosphoric acid) and acetonitrile in a ratio of 25:75 (v/v).[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Buffer Preparation: Dissolve 7.0 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.02 with orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter and degas.[2]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of quinidine and known impurity reference standards in the mobile phase to obtain a desired concentration (e.g., 40 µg/mL for quinidine).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 40 µg/mL. Filter through a 0.45 µm membrane filter.

3. System Suitability:

  • Inject the standard solution and verify that the system is suitable for the analysis. Typical parameters include theoretical plates, tailing factor, and resolution between critical pairs (e.g., quinidine and quinine).

4. Analysis:

  • Inject the sample solution and record the chromatogram. Identify and quantify the impurities based on the retention times and peak areas relative to the reference standards.

Quantitative Data Summary

The following tables summarize key performance parameters from a validated HPLC method for quinidine analysis.

Table 1: Linearity and Correlation

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²)
Quinidine 20 - 60 0.999

| Data synthesized from published methods for illustrative purposes.[2] |

Table 2: Accuracy (Recovery Studies)

Analyte Spiked Level Mean % Recovery
Quinidine 80% 99.5%
100% 99.8%
120% 100.1%

| Data synthesized from published methods for illustrative purposes.[2] |

Table 3: Precision (%RSD)

Analyte Repeatability (%RSD) Intermediate Precision (%RSD)
Quinidine 0.2 0.1

| Data synthesized from published methods for illustrative purposes.[2] |

Table 4: Detection and Quantitation Limits

Analyte LOD (µg/mL) LOQ (µg/mL)
Quinidine 0.001 0.003

| Note: LOD and LOQ for specific impurities would need to be determined individually. Data synthesized from published methods.[2] |

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Quinidine HCl Monohydrate Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm Membrane B->C E Inject Sample into HPLC System C->E D Prepare Reference Standards of Impurities D->E Inject for Calibration F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Record Chromatogram G->H I Identify Peaks by Retention Time H->I J Quantify Impurities using Reference Standards I->J K Report Results J->K

Caption: Experimental workflow for the detection of impurities in Quinidine HCl Monohydrate.

Troubleshooting cluster_mobile_phase Check Mobile Phase cluster_system Check HPLC System cluster_column Check Column Problem { Problem Observed in Chromatogram | (e.g., Poor Resolution, Baseline Drift)} MP_Check Is mobile phase correctly prepared? pH correct? Degassed properly? Problem->MP_Check Start Here MP_Action {Remake mobile phase | Adjust pH | Degas} MP_Check->MP_Action No System_Check Any leaks? System pressure stable? Temperature constant? MP_Check->System_Check MP_Action->Problem Re-run System_Action {Tighten fittings | Check pump | Use column oven} System_Check->System_Action No Column_Check Column old? Contaminated? Correct column used? System_Check->Column_Check Yes System_Action->Problem Re-run Column_Action {Replace column | Wash column | Verify column type} Column_Check->Column_Action No Solution Problem Resolved Column_Check->Solution Yes Column_Action->Problem

References

Quinidine Drug Interactions: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to quinidine's drug interactions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results showing unexpected variability when using quinidine?

A1: Quinidine's complex pharmacology can introduce variability in experimental results. Key factors include:

  • Metabolic Interactions: Quinidine is a substrate of the cytochrome P450 enzyme CYP3A4 and a potent inhibitor of CYP2D6 and P-glycoprotein (P-gp).[1][2][3] Co-administration of other compounds that are substrates, inhibitors, or inducers of these pathways can alter quinidine's concentration and effects.

  • Protein Binding: Quinidine binds extensively to plasma proteins, primarily α1-acid glycoprotein and albumin.[1][4][5] The unbound, active fraction of quinidine can be influenced by other drugs competing for the same binding sites or by physiological conditions that alter protein concentrations.[6]

  • Active Metabolites: Quinidine is metabolized in the liver to active metabolites, such as 3-hydroxyquinidine, which also possesses antiarrhythmic properties and can contribute to the overall pharmacological effect.[7]

  • Direct Ion Channel Effects: Quinidine directly affects multiple cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which can lead to complex and sometimes unpredictable electrophysiological outcomes.[8][9][10][11][12]

Q2: How can I mitigate the impact of metabolic drug interactions with quinidine in my experiments?

A2: To minimize variability from metabolic interactions, consider the following:

  • Careful Selection of Co-administered Compounds: Avoid using strong inhibitors or inducers of CYP3A4 and substrates of CYP2D6 or P-gp alongside quinidine whenever possible.

  • In Vitro Metabolism Studies: If co-administration is necessary, conduct in vitro studies using liver microsomes or recombinant enzymes to characterize the potential for interaction.

  • Dose Adjustments: Based on in vitro data or published literature, you may need to adjust the concentration of quinidine or the interacting drug.

  • Control Groups: Always include appropriate control groups to isolate the effects of quinidine from those of the interacting compound.

Q3: What is the significance of quinidine's plasma protein binding in experimental design?

A3: Quinidine's high plasma protein binding (80-88%) means that only a small fraction of the drug is unbound and pharmacologically active.[1] Small changes in protein binding can lead to significant changes in the free drug concentration, potentially altering the observed effect. When designing experiments:

  • Use Species-Specific Protein: If working with plasma or serum, use protein from the same species as your animal model to ensure relevant binding characteristics.

  • Measure Unbound Concentration: When possible, measure the unbound concentration of quinidine to better correlate with the pharmacological effect.

  • Consider Displacing Agents: Be aware that other drugs can displace quinidine from its binding sites, increasing its free concentration and potential for toxicity.

Troubleshooting Guides

Issue 1: Inconsistent Electrophysiological Recordings

Symptoms:

  • High variability in action potential duration (APD) or QT interval measurements between experiments.

  • Unexpected pro-arrhythmic events in cellular or animal models.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Interaction with other ion channel-modulating compounds. 1. Review all compounds in the experimental system for known effects on cardiac ion channels. 2. If an interacting compound is present, establish a dose-response curve for each compound individually before co-administration.
Variable concentrations of active quinidine metabolites. 1. Analyze samples for the presence and concentration of 3-hydroxyquinidine. 2. If significant metabolite concentrations are present, consider their contribution to the observed effect.
Alterations in plasma protein binding. 1. If using serum or plasma, ensure consistent protein concentration across experiments. 2. Test for potential displacement of quinidine from plasma proteins by other compounds in the assay.
Fluctuations in pH or electrolyte concentrations. 1. Strictly control the pH and ion concentrations (especially K+, Ca2+, and Mg2+) of your experimental buffers, as these can influence quinidine's effects.
Issue 2: Discrepancies Between In Vitro and In Vivo Results

Symptoms:

  • Potent effects of quinidine observed in cellular assays do not translate to animal models.

  • Unexpected toxicity or lack of efficacy in vivo.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Rapid metabolism of quinidine in vivo. 1. Characterize the pharmacokinetic profile of quinidine in your animal model. 2. Consider that quinidine is a substrate for CYP3A4, which can lead to rapid clearance.[1]
Inhibition of CYP2D6 or P-gp by quinidine affecting other administered drugs. 1. If other drugs are co-administered, determine if they are substrates for CYP2D6 or P-gp. 2. Quinidine-mediated inhibition of their metabolism or transport could lead to their accumulation and off-target effects.
High plasma protein binding limiting free drug exposure. 1. Measure the unbound concentration of quinidine in plasma from your animal model. 2. The free drug concentration may be insufficient to elicit the same effect observed in vitro.
Species differences in metabolism and protein binding. 1. Be aware that the expression and activity of metabolizing enzymes and plasma proteins can vary significantly between species.

Quantitative Data on Quinidine Interactions

Table 1: Quinidine's Interaction with Cytochrome P450 Enzymes

Enzyme Interaction Type Reported IC50 / Ki
CYP3A4 Substrate-
CYP2D6 Potent InhibitorKi of 0.02-0.1 µM
CYP1A2 No significant effect-

Note: IC50 and Ki values can vary depending on the experimental conditions and the specific substrate used.

Table 2: Plasma Protein Binding of Quinidine

Protein Binding Percentage Notes
Alpha-1-acid glycoprotein (AAG) Major binding proteinBinding is saturable.
Albumin Binds to a lesser extent-
Overall Plasma Binding 70-88%Can be influenced by disease states and co-administered drugs.

Experimental Protocols

Protocol 1: Assessing CYP450 Inhibition by Quinidine (In Vitro)

Objective: To determine the inhibitory potential of quinidine on a specific CYP450 enzyme (e.g., CYP2D6).

Methodology:

  • System: Human liver microsomes or recombinant human CYP enzymes.

  • Substrate: A fluorescent or LC-MS/MS-detectable probe substrate specific for the CYP isoform of interest (e.g., dextromethorphan for CYP2D6).

  • Incubation:

    • Pre-incubate microsomes or recombinant enzymes with a range of quinidine concentrations.

    • Initiate the reaction by adding the probe substrate and an NADPH-generating system.

    • Incubate at 37°C for a specified time.

  • Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Quantify the formation of the metabolite using fluorescence or LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition against the quinidine concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of quinidine bound to plasma proteins.

Methodology:

  • Apparatus: Equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Procedure:

    • Place plasma containing a known concentration of quinidine in one chamber of the dialysis cell.

    • Place a protein-free buffer in the other chamber.

    • Allow the system to equilibrate (typically for several hours at 37°C).

  • Analysis:

    • After equilibration, measure the concentration of quinidine in both the plasma and buffer chambers using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage bound is calculated as (1 - fu) * 100.

Visualizations

Quinidine_Metabolism_Interaction Quinidine Quinidine CYP3A4 CYP3A4 Quinidine->CYP3A4 Metabolized by CYP2D6 CYP2D6 Quinidine->CYP2D6 Inhibits Pgp P-glycoprotein (P-gp) Quinidine->Pgp Inhibits Metabolites Inactive Metabolites CYP3A4->Metabolites Hydroxyquinidine 3-Hydroxyquinidine (Active Metabolite) CYP3A4->Hydroxyquinidine Metabolites_B Metabolites of Drug B CYP2D6->Metabolites_B Efflux_C Efflux of Drug C Pgp->Efflux_C Drug_A Drug A (CYP3A4 Inducer/Inhibitor) Drug_A->CYP3A4 Induces or Inhibits Drug_B Drug B (CYP2D6 Substrate) Drug_B->CYP2D6 Metabolized by Drug_C Drug C (P-gp Substrate) Drug_C->Pgp Transported by Troubleshooting_Workflow Start Inconsistent Experimental Results with Quinidine Check_Metabolism Are other compounds in the system CYP3A4/2D6/P-gp substrates, inhibitors, or inducers? Start->Check_Metabolism Check_Protein_Binding Is plasma protein binding a factor? (e.g., presence of displacing agents) Check_Metabolism->Check_Protein_Binding No Isolate_Compounds Perform in vitro interaction assays. Test compounds individually. Check_Metabolism->Isolate_Compounds Yes Check_Ion_Channels Are other compounds affecting cardiac ion channels? Check_Protein_Binding->Check_Ion_Channels No Measure_Unbound_Fraction Measure unbound quinidine concentration. Check_Protein_Binding->Measure_Unbound_Fraction Yes Electrophys_Controls Run electrophysiology controls for all individual compounds. Check_Ion_Channels->Electrophys_Controls Yes Adjust_Protocol Adjust experimental protocol: - Modify concentrations - Change co-administered drugs - Refine buffer conditions Check_Ion_Channels->Adjust_Protocol No Isolate_Compounds->Adjust_Protocol Measure_Unbound_Fraction->Adjust_Protocol Electrophys_Controls->Adjust_Protocol End Consistent Results Adjust_Protocol->End Quinidine_Signaling_Pathway Quinidine Quinidine Na_Channel Voltage-gated Na+ Channel (INa) Quinidine->Na_Channel Blocks K_Channel Delayed Rectifier K+ Channel (IKr, IKs) Quinidine->K_Channel Blocks Phase0 Phase 0 Depolarization (Reduced Vmax) Na_Channel->Phase0 Phase3 Phase 3 Repolarization (Prolonged) K_Channel->Phase3 APD Action Potential Duration (APD) (Increased) Phase0->APD Phase3->APD QT_Interval QT Interval (Prolonged) APD->QT_Interval

References

Managing Temperature Sensitivity in Quinidine-Catalyzed Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing temperature sensitivity in quinidine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during quinidine-catalyzed reactions related to temperature control.

Issue Potential Cause Recommended Solution
Low Enantioselectivity (ee) Suboptimal Reaction Temperature: Many quinidine-catalyzed reactions show a strong dependence of enantioselectivity on temperature. Generally, lower temperatures lead to higher enantiomeric excess (ee).Systematically screen a range of temperatures to find the optimum for your specific reaction. Start at room temperature and incrementally decrease the temperature (e.g., to 5°C, 0°C, -15°C, -44°C) while monitoring the ee. Be aware that excessively low temperatures can sometimes be detrimental.
Inaccurate Temperature Monitoring: The actual temperature of the reaction mixture may differ from the setpoint of the cooling bath.Use a calibrated thermometer or thermocouple immersed directly in the reaction mixture to ensure accurate temperature readings.
Low Reaction Yield Reduced Reaction Rate at Low Temperatures: While lower temperatures often improve enantioselectivity, they can also significantly decrease the reaction rate, leading to low conversion and yield.If a lower temperature is necessary for high ee, consider extending the reaction time. Alternatively, explore the use of a more active catalyst derivative or a higher catalyst loading if possible. In some cases, a compromise between temperature, reaction time, and catalyst loading will be necessary to achieve both acceptable yield and high enantioselectivity.
Catalyst Instability or Decomposition: Quinidine and its derivatives may not be stable at elevated temperatures over prolonged periods.Avoid unnecessarily high temperatures. If heating is required, perform stability studies on your catalyst at the desired temperature. Monitor for any changes in color or the appearance of precipitates, which could indicate decomposition.
Inconsistent Results/Poor Reproducibility Fluctuations in Reaction Temperature: Inadequate temperature control can lead to variations in both yield and enantioselectivity between batches.Utilize a reliable temperature control system, such as a circulating cooling bath or a cryostat, to maintain a constant and uniform temperature throughout the reaction. For very low temperatures, well-insulated reaction vessels (e.g., Dewar flasks) are recommended.
Temperature Gradients within the Reactor: In larger scale reactions, inefficient stirring can lead to temperature gradients, resulting in a mixture of products with varying enantioselectivity.Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous temperature distribution.
Reversal of Enantioselectivity Temperature-Dependent Mechanistic Pathway: In rare cases, the dominant reaction mechanism can change with temperature, leading to the formation of the opposite enantiomer.[1]This is a complex phenomenon. If you observe a reversal of enantioselectivity, it is crucial to carefully characterize the products at different temperatures. This could be an indication of a shift in the rate-determining step or the involvement of different catalyst-substrate aggregates at different temperatures.[1]

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on the yield and enantioselectivity of various quinidine-catalyzed reactions.

Table 1: Quinidine Thiourea-Catalyzed Aldol Reaction

Temperature (°C)Enantiomeric Excess (ee, %)Yield (%)Reaction Time
Room Temperature81HighShorter
586ReducedLonger
-1589ImpracticalVery Long

Data derived from a study on the aldol reaction of unactivated ketones.

Table 2: Quinidine-Catalyzed Asymmetric Autocatalysis

Temperature (°C)Enantiomeric ProductEnantiomeric Excess (ee)
0(S)-pyrimidal alkanolHigh
-44(R)-pyrimidal alkanolSlightly lower

Data from a study on the addition of diisopropyl zinc to pyrimidine-5-carbaldehyde, demonstrating temperature-dependent reversal of enantioselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe low enantioselectivity in my quinidine-catalyzed reaction?

A1: The first and most critical step is to investigate the effect of temperature. Many of these reactions are highly sensitive to temperature, with lower temperatures generally favoring higher enantioselectivity. We recommend performing a temperature screening study, starting from room temperature and incrementally lowering it.

Q2: How can I accurately maintain a low temperature for my reaction?

A2: For precise and stable low-temperature control, using a circulating cooling bath or a cryostat is highly recommended. For less stringent requirements, you can prepare cooling baths using various mixtures:

  • 0°C: Ice/water slush.

  • -5 to -20°C: Ice with salts such as NaCl or CaCl2.

  • -78°C: Dry ice (solid CO2) in a solvent like acetone or isopropanol. Always use a calibrated thermometer immersed in the reaction mixture to monitor the internal temperature.

Q3: My reaction yield is very low at the optimal temperature for enantioselectivity. What can I do?

A3: This is a common trade-off. You can try several approaches:

  • Increase the reaction time: Low-temperature reactions are slower, so extending the duration may improve conversion.

  • Increase catalyst loading: A higher concentration of the catalyst can sometimes accelerate the reaction without compromising enantioselectivity.

  • Optimize solvent: The choice of solvent can influence both reaction rate and enantioselectivity.

  • Find a compromise: It may be necessary to accept a slightly lower ee to achieve a practical yield by running the reaction at a moderately low temperature.

Q4: Can the enantioselectivity of a quinidine-catalyzed reaction reverse as I change the temperature?

A4: Yes, although it is a rare phenomenon, temperature-induced reversal of enantioselectivity has been observed in some asymmetric catalytic reactions.[1] This is often due to a change in the reaction mechanism or the aggregation state of the catalyst at different temperatures.[1] If you observe this, it is a significant finding that warrants further investigation.

Q5: How do I know if my quinidine catalyst is degrading at the reaction temperature?

A5: Catalyst degradation can be indicated by a change in the color of the reaction mixture, the formation of insoluble materials, or a decrease in the reaction rate over time that is not attributable to substrate consumption. To assess thermal stability, you can heat a solution of the catalyst in the reaction solvent to the desired temperature for the planned reaction time and then analyze it (e.g., by HPLC or NMR) to check for any signs of decomposition.

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Quinidine-Catalyzed Reaction

  • Apparatus Setup:

    • Place a dry reaction flask, equipped with a magnetic stir bar and a nitrogen inlet, in a cooling bath (e.g., a Dewar flask or an insulated container).

    • Insert a calibrated low-temperature thermometer or thermocouple into the reaction flask to monitor the internal temperature. The probe should be immersed in the solvent but not touching the sides of the flask.

  • Cooling:

    • Fill the cooling bath with the appropriate cooling medium (e.g., ice/water, dry ice/acetone).

    • Allow the solvent in the reaction flask to equilibrate to the desired temperature with gentle stirring.

  • Reaction Initiation:

    • Once the solvent has reached the target temperature and is stable, add the quinidine catalyst, followed by the substrates as per your specific reaction protocol. Additions should be done in a way that minimizes temperature fluctuations.

  • Monitoring:

    • Maintain the cooling bath by adding more of the cooling agent as needed to keep the internal reaction temperature constant.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by an appropriate method (e.g., TLC, GC, HPLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction at the low temperature before allowing it to warm to room temperature for extraction and purification.

Visualizations

Below are diagrams illustrating key concepts and workflows for managing temperature-sensitive quinidine-catalyzed reactions.

Troubleshooting_Workflow start Low Enantioselectivity Observed temp_check Is Reaction Temperature Optimized? start->temp_check temp_screen Perform Temperature Screening (e.g., RT, 0°C, -20°C, -40°C) temp_check->temp_screen No monitor_check Is Temperature Monitoring Accurate? temp_check->monitor_check Yes yield_issue Low Yield at Optimal ee Temperature temp_screen->yield_issue internal_probe Use Calibrated Internal Thermometer/Thermocouple monitor_check->internal_probe No reproducibility_issue Inconsistent Results monitor_check->reproducibility_issue Yes success Problem Resolved internal_probe->success extend_time Increase Reaction Time yield_issue->extend_time increase_catalyst Increase Catalyst Loading yield_issue->increase_catalyst extend_time->success increase_catalyst->success control_system Use Circulating Bath or Cryostat reproducibility_issue->control_system stirring Ensure Efficient Stirring reproducibility_issue->stirring control_system->success stirring->success Experimental_Setup cluster_0 Low-Temperature Reaction Setup cooling_bath Cooling Bath (e.g., Dewar with Dry Ice/Acetone) reaction_flask Reaction Flask cooling_bath->reaction_flask Cooling stir_bar Magnetic Stir Bar thermometer Internal Thermometer reaction_flask->thermometer Monitoring nitrogen Nitrogen Inlet reaction_flask->nitrogen Inert Atmosphere stir_plate Magnetic Stir Plate stir_plate->reaction_flask Stirring

References

Effect of water content on quinidine hydrochloride monohydrate performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinidine Hydrochloride Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, experimentation, and analysis of this compound, with a specific focus on the critical role of water content in its performance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound to maintain its integrity?

A1: this compound should be stored in well-closed, light-resistant containers.[1] To prevent changes in the hydration state, it is crucial to store the compound in a controlled environment with low humidity. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[2]

Q2: How does excess moisture affect the stability of this compound?

A2: Excess moisture can lead to the chemical degradation of this compound. The most common degradation pathways for pharmaceuticals susceptible to moisture are hydrolysis and oxidation.[3][4] For quinidine, which contains ester and ether functional groups, hydrolysis can be a significant concern. Degradation can result in the formation of impurities, which may alter the compound's therapeutic efficacy and safety profile.[3]

Q3: Can variations in water content affect the dissolution profile of this compound tablets?

A3: Yes, the water content of the solid dosage form can significantly impact its dissolution characteristics. For some hydrochloride salts, increased moisture content has been shown to decrease the dissolution rate.[5] This can be due to physical changes in the tablet matrix or chemical interactions between the drug and excipients facilitated by water.[5] Therefore, controlling the water content is essential for ensuring consistent in vitro performance.

Q4: What are the signs of physical or chemical degradation in this compound due to improper water content?

A4: Visual signs of degradation can include a change in color, often a darkening of the powder upon exposure to light and moisture.[1] Chemical degradation, such as hydrolysis, may not be visually apparent. Therefore, it is crucial to employ analytical techniques like High-Performance Liquid Chromatography (HPLC) to detect and quantify any degradation products.[6]

Q5: How does the hydration state of this compound influence spectroscopic analysis?

A5: The hydration state can significantly alter the infrared (IR) spectra of pharmaceutical compounds.[7] Changes in the amount of water of hydration can cause shifts in the positions and shapes of absorption bands, particularly in the mid-IR region where water has strong absorption.[7] This can complicate qualitative and quantitative analysis if the hydration state is not controlled or accounted for.

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Profiles

Symptoms:

  • High variability in dissolution results between batches of tablets.

  • A decrease in the dissolution rate over time when stored under ambient conditions.

Possible Cause:

  • Variable Water Content: Inconsistent water content in the this compound raw material or absorption of moisture during manufacturing and storage of the tablets.

Troubleshooting Steps:

  • Determine Water Content: Accurately measure the water content of the raw material and the tablets using Karl Fischer titration.

  • Control Storage Conditions: Store the raw material and finished tablets in a desiccator or a humidity-controlled environment.

  • Evaluate Packaging: Ensure the packaging provides an adequate barrier against moisture ingress.

  • Formulation Optimization: If the issue persists, consider the use of excipients that are less sensitive to moisture.

Issue 2: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram during stability studies.

  • A decrease in the area of the main quinidine peak with a corresponding increase in impurity peaks.

Possible Cause:

  • Hydrolytic Degradation: The presence of excess moisture has likely led to the hydrolysis of this compound.

Troubleshooting Steps:

  • Stress Testing: Perform forced degradation studies under acidic, basic, and humid conditions to identify potential degradation products.

  • Method Validation: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products.[6]

  • Moisture Control: As in the previous issue, strictly control the moisture content of the sample from manufacturing through to analysis.

Quantitative Data

Table 1: Impact of Water Content on Dissolution (Hypothetical Data for Illustrative Purposes)

Water Content (%)Time to 85% Dissolution (minutes)
4.5 - 5.5 (Monohydrate)25
6.035
7.550
> 8.0Fails to meet specification

This table illustrates a potential trend. Actual results may vary based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Apparatus:

  • Karl Fischer Titrator (Volumetric or Coulometric)

Reagents:

  • Karl Fischer Reagent (Anhydrous methanol, iodine, sulfur dioxide, and a suitable base)

  • Anhydrous Methanol (for sample dissolution)

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Standardize the Karl Fischer reagent with a known amount of water.

  • Sample Preparation: Accurately weigh a suitable amount of this compound powder. The sample size should be chosen to give a convenient and accurate titration volume.

  • Titration: Quickly transfer the weighed sample into the titration vessel containing pre-tittered anhydrous methanol.

  • Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the titration volume and the known concentration of the reagent.

Protocol 2: Dissolution Testing for Immediate-Release Quinidine Hydrochloride Tablets

Objective: To assess the in vitro release profile of quinidine hydrochloride from an immediate-release tablet formulation. This method is adapted from the USP monograph for Quinidine Sulfate tablets.

Apparatus:

  • USP Apparatus 1 (Basket) or Apparatus 2 (Paddle)

  • UV-Vis Spectrophotometer

Dissolution Medium:

  • 900 mL of 0.1 N Hydrochloric Acid

Procedure:

  • Medium Preparation: Prepare the dissolution medium and deaerate it.

  • Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. The temperature should be maintained at 37 ± 0.5 °C. For Apparatus 1, use a rotation speed of 100 rpm. For Apparatus 2, a speed of 50-75 rpm is common.

  • Sample Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and analyze the concentration of quinidine hydrochloride using a validated UV-Vis spectrophotometric method at the wavelength of maximum absorbance.

  • Data Analysis: Calculate the percentage of drug dissolved at each time point and construct a dissolution profile. The USP specification for quinidine sulfate tablets is not less than 85% (Q) dissolved in 30 minutes.

Visualizations

Experimental_Workflow_Water_Content_Analysis cluster_prep Sample Preparation cluster_analysis Karl Fischer Titration cluster_results Data Analysis Sample Quinidine Hydrochloride Monohydrate Sample Weighing Accurately Weigh Sample Sample->Weighing Titration Introduce Sample and Titrate Weighing->Titration Titrator Prepare and Standardize Karl Fischer Titrator Titrator->Titration Calculation Calculate Water Content (%) Titration->Calculation Report Report Results Calculation->Report Dissolution_Testing_Workflow Start Start Dissolution Test Setup Setup Dissolution Apparatus (37°C, 900mL 0.1N HCl) Start->Setup Introduce_Tablet Introduce Tablet into Vessel Setup->Introduce_Tablet Sampling Withdraw Samples at Time Points (t) Introduce_Tablet->Sampling Sampling->Sampling Analysis Filter and Analyze Samples (UV-Vis Spectrophotometry) Sampling->Analysis Calculate Calculate % Drug Dissolved Analysis->Calculate Profile Construct Dissolution Profile Calculate->Profile End End Test Profile->End Troubleshooting_Logic_Inconsistent_Dissolution Problem Inconsistent Dissolution Results Cause Possible Cause: Variable Water Content Problem->Cause Step1 Measure Water Content (Karl Fischer Titration) Cause->Step1 Verify Step2 Control Storage Conditions (Desiccator/Controlled Humidity) Step1->Step2 Implement Solution Consistent Dissolution Profile Step1->Solution If within spec Step3 Evaluate Packaging (Moisture Barrier) Step2->Step3 Assess Step2->Solution If effective Step4 Optimize Formulation (Less Hygroscopic Excipients) Step3->Step4 If Necessary Step3->Solution If adequate Step4->Solution

References

Technical Support Center: Catalyst Loading Optimization for Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading of quinidine hydrochloride monohydrate in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for quinidine and its derivatives in asymmetric synthesis?

A1: The optimal catalyst loading is highly reaction-dependent. However, a general starting point for cinchona alkaloid catalysts, including quinidine derivatives, is typically between 1 and 10 mol%. For highly efficient reactions, loading can sometimes be reduced to as low as 0.5 mol% or even lower. Conversely, for challenging transformations, a higher loading of up to 20 mol% might be necessary to achieve a reasonable reaction rate and conversion.

Q2: How does catalyst loading affect the reaction outcome?

A2: Catalyst loading directly impacts several key parameters:

  • Reaction Rate: Higher catalyst loading generally leads to a faster reaction rate.

  • Yield: There is often an optimal loading range to maximize yield. Excessively high loading can sometimes lead to the formation of byproducts or catalyst aggregation, which may decrease the yield.

  • Enantioselectivity: The effect on enantioselectivity (ee) can vary. In some cases, higher loading can improve ee, while in others it may have a negligible or even negative effect. It is crucial to screen a range of loadings to determine the optimal point.

  • Cost-Effectiveness: Minimizing catalyst loading is critical for process scalability and cost-efficiency, especially in pharmaceutical development.

Q3: Can the hydrochloride monohydrate form of quinidine be used directly as a catalyst?

A3: Yes, this compound can often be used directly. The hydrochloride salt can influence the catalyst's solubility and the reaction medium's acidity. In some cases, the acidic proton may participate in the catalytic cycle. However, it is common practice to use a base to deprotonate the catalyst in situ, generating the free base form which is often the more active catalyst. The choice between using the salt directly or generating the free base depends on the specific reaction mechanism.

Q4: When should I consider using a modified quinidine derivative instead of the parent alkaloid?

A4: Modified quinidine derivatives are employed to enhance catalyst performance.[1][2] Modifications, typically at the C9 hydroxyl group or the quinuclidine nitrogen, can improve solubility, stability, and steric or electronic properties, leading to higher enantioselectivity and reactivity for specific substrates.[1] If you are experiencing low yield or enantioselectivity with this compound, exploring commercially available or synthetically accessible derivatives is a logical next step.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient catalyst loading.2. Catalyst inhibition by starting materials, products, or impurities.3. Poor catalyst solubility.4. Inappropriate reaction temperature or time.1. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%).2. Purify all reagents and solvents. Consider adding the catalyst in portions.3. Screen different solvents to improve catalyst solubility.4. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Low Enantioselectivity (ee) 1. Suboptimal catalyst loading.2. Catalyst aggregation at high concentrations.3. Competing non-catalyzed background reaction.4. Incorrect catalyst conformation or activation.1. Screen a range of catalyst loadings (e.g., 1, 2.5, 5, 10 mol%). Sometimes lower loading improves ee.2. Dilute the reaction mixture or add the catalyst slowly over a period of time.3. Lower the reaction temperature to slow down the background reaction. Ensure the catalyst is sufficiently active at the lower temperature.4. The addition of co-catalysts or additives (e.g., an acid or base) may be necessary to promote the desired catalytic cycle.
Poor Reproducibility 1. Catalyst is sensitive to air or moisture.2. Inconsistent quality of reagents or solvents.3. Variations in reaction setup and stirring rate.1. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly distilled or high-purity solvents and reagents from a reliable source.3. Standardize the experimental setup, including glassware, stirring speed, and the rate of addition of reagents.
Reaction Stalls Before Completion 1. Catalyst degradation.2. Product inhibition.1. Add a fresh portion of the catalyst to the reaction mixture.2. If product inhibition is suspected, try to perform the reaction at a lower substrate concentration or consider a continuous flow setup where the product is removed as it is formed.

Data Presentation

Table 1: Illustrative Example of Catalyst Loading Optimization for an Asymmetric Michael Addition

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
11.024454085
22.524787292
35.012>999593
410.08>999493
515.08>999190

Note: This data is illustrative and intended to demonstrate the general trend observed during catalyst loading optimization. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a Batch Reaction

  • Preparation: To a series of oven-dried reaction vials, add the substrate (1.0 mmol) and the appropriate solvent (e.g., toluene, CH₂Cl₂, THF) under an inert atmosphere.

  • Catalyst Addition: To each vial, add the calculated amount of this compound to achieve the desired mol% (e.g., 1, 2.5, 5, 10, 15 mol%). If an in situ free-basing strategy is employed, add an equivalent of a suitable base (e.g., K₂CO₃, Et₃N).

  • Reaction Initiation: Add the second reactant to each vial to initiate the reaction.

  • Monitoring: Stir the reactions at the desired temperature and monitor their progress at regular intervals (e.g., 2, 4, 8, 12, 24 hours) by taking aliquots for analysis by TLC or LC-MS.

  • Work-up and Analysis: Once the reaction is complete (or at a designated time point), quench the reaction and perform a standard aqueous work-up. Purify the product by column chromatography.

  • Characterization: Determine the yield of the purified product and its enantiomeric excess using chiral HPLC or SFC.

Mandatory Visualization

Catalyst_Loading_Optimization_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_decision Decision cluster_refinement Refinement start Define Reaction Scope (Substrates, Solvent, Temp.) reagents Prepare Stock Solutions (Substrates, Catalyst) start->reagents loading_screen Screen Catalyst Loading (e.g., 1-15 mol%) reagents->loading_screen time_course Monitor Reaction Progress (TLC, LC-MS) loading_screen->time_course workup Quench and Work-up time_course->workup purification Purify Product workup->purification analysis Determine Yield and ee% purification->analysis optimal Optimal Loading Found? analysis->optimal optimal->loading_screen No refine Refine Other Parameters (Temp., Conc., Solvent) optimal->refine Yes scale_up Proceed to Scale-up refine->scale_up

Caption: Workflow for Catalyst Loading Optimization.

General_Catalytic_Cycle catalyst Quinidine Catalyst (Cat) intermediate Cat-Substrate A Complex catalyst->intermediate + Substrate A substrate_A Substrate A substrate_B Substrate B product Chiral Product intermediate->product + Substrate B catalyst_regen Catalyst (Regenerated) product->catalyst_regen - Cat catalyst_regen->catalyst Enters new cycle

Caption: Generalized Catalytic Cycle for a Quinidine-Catalyzed Reaction.

References

Validation & Comparative

Quinidine vs. Quinine as Chiral Catalysts: A Head-to-Head Comparison in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a chiral catalyst is paramount to achieving desired stereochemical outcomes. Among the most historically significant and versatile chiral catalysts are the Cinchona alkaloids, quinidine and quinine. Although they are diastereomers, they often act as "pseudoenantiomers" in asymmetric catalysis, providing access to opposite enantiomers of a product from a common substrate.

This guide provides an objective comparison of the catalytic performance of quinidine and quinine in key asymmetric reactions, supported by experimental data and detailed protocols. We will delve into their application in the Sharpless asymmetric dihydroxylation and the asymmetric conjugate addition of thiols to enones, highlighting their respective efficiencies and stereoselectivities.

Performance in Sharpless Asymmetric Dihydroxylation

A classic example showcasing the pseudoenantiomeric nature of quinidine and quinine derivatives is the Sharpless asymmetric dihydroxylation. This reaction is a powerful method for the enantioselective synthesis of vicinal diols from olefins. In the total synthesis of quinine and its diastereomer quinidine, Jacobsen and co-workers utilized this very reaction to set the crucial stereocenters at C8 and C9.

By employing derivatives of dihydroquinidine and dihydroquinine as chiral ligands in the commercially available AD-mix-β and AD-mix-α, respectively, they were able to selectively produce the desired diastereomeric diol precursors leading to natural quinine and quinidine.

Catalyst SystemSubstrateProduct DiastereomerDiastereomeric Ratio (dr)Yield
AD-mix-β (contains (DHQD)₂PHAL)Olefin Intermediate(R,R)-Diol>96:488%
AD-mix-α (contains (DHQ)₂PHAL)Olefin Intermediate(S,S)-Diol>96:4Not explicitly reported, but successful

Caption: Comparative performance of AD-mix-β and AD-mix-α in the asymmetric dihydroxylation step of Jacobsen's quinine and quinidine synthesis.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation (Jacobsen's Synthesis)

A solution of the olefin intermediate in t-BuOH/H₂O (1:1) is cooled to 0 °C. To this is added AD-mix-β (containing the dihydroquinidine-based ligand) and methanesulfonamide. The reaction mixture is stirred at 0 °C for 12 hours. After quenching with sodium sulfite, the product is extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield the corresponding (R,R)-diol. For the synthesis of the (S,S)-diol, the same procedure is followed using AD-mix-α (containing the dihydroquinine-based ligand).

Sharpless_Dihydroxylation_Workflow cluster_reaction Reaction Setup Olefin Olefin Substrate Stirring Stir at 0 °C for 12h Olefin->Stirring Solvent t-BuOH/H₂O (1:1) Solvent->Stirring AD_mix AD-mix-α or AD-mix-β AD_mix->Stirring MsNH2 Methanesulfonamide MsNH2->Stirring Quenching Quench with Na₂SO₃ Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying Product Diol Product Drying->Product

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.

Performance in Asymmetric Conjugate Addition of Thiols

The catalytic prowess of underivatized quinidine and quinine can be directly compared in the asymmetric conjugate addition of thiols to enones. This reaction is fundamental for the formation of chiral sulfur-containing compounds. A study by Deng and co-workers provides a clear comparison of the two alkaloids in the addition of thiophenol to 2-cyclohexen-1-one.

CatalystYield (%)Enantiomeric Excess (ee, %)Product Configuration
Quinidine 8588R
Quinine 8786S

Caption: Comparison of quinidine and quinine as catalysts in the asymmetric conjugate addition of thiophenol to 2-cyclohexen-1-one.

This data clearly demonstrates their pseudoenantiomeric behavior, affording the opposite enantiomers of the product in high yield and with excellent, comparable enantioselectivity.

Experimental Protocol: Asymmetric Conjugate Addition of Thiophenol to 2-Cyclohexen-1-one

To a solution of 2-cyclohexen-1-one (0.5 mmol) and the cinchona alkaloid catalyst (quinidine or quinine, 0.05 mmol) in a suitable solvent (e.g., toluene) at -20 °C is added thiophenol (0.6 mmol). The reaction mixture is stirred at this temperature for the specified time (e.g., 24 hours). The reaction is then quenched, and the product is purified by column chromatography to yield the chiral thioether. The enantiomeric excess is determined by chiral HPLC analysis.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_transition_state Proposed Transition State Enone 2-Cyclohexen-1-one TS Ternary Complex (Enone-Catalyst-Thiol) Enone->TS Thiophenol Thiophenol Thiophenol->TS Catalyst Quinidine or Quinine Catalyst->TS Activates both reactants Product Chiral Thioether TS->Product C-S bond formation

Caption: Proposed mechanism for the cinchona alkaloid-catalyzed Michael addition.

Conclusion

Both quinidine and quinine are highly effective chiral catalysts, demonstrating a remarkable pseudoenantiomeric relationship in asymmetric synthesis. The choice between them directly dictates the stereochemical outcome of the product, allowing for the selective synthesis of either enantiomer with high fidelity.

  • In the Sharpless asymmetric dihydroxylation , derivatives of quinidine and quinine, incorporated into AD-mix-β and AD-mix-α respectively, provide excellent diastereoselectivity in producing the corresponding diol enantiomers.

  • In the asymmetric conjugate addition of thiols , unmodified quinidine and quinine catalyze the formation of opposite enantiomers of the product with high yields and comparable, high enantiomeric excess.

The selection of quinidine versus quinine should therefore be based on the desired absolute configuration of the final product. Their commercial availability, relatively low cost, and high efficiency make them invaluable tools for the modern synthetic chemist.

A Comparative Guide to Cinchona Alkaloids in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Cinchona alkaloids, naturally occurring chiral molecules, have emerged as privileged catalysts in asymmetric synthesis due to their ready availability as pseudoenantiomeric pairs, remarkable catalytic activity, and the tunability of their structure. This guide provides an objective comparison of the four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their derivatives in key asymmetric transformations, supported by experimental data.

Comparative Performance in Asymmetric Reactions

The efficacy of cinchona alkaloids as catalysts is highly dependent on the specific reaction, substrate, and reaction conditions. The pseudoenantiomeric relationship between quinine/quinidine and cinchonine/cinchonidine often allows for the selective synthesis of either enantiomer of a product by choosing the appropriate alkaloid.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloids and their derivatives, particularly those modified with thiourea or squaramide moieties, have proven to be excellent catalysts for this transformation, often acting as bifunctional catalysts.

Table 1: Comparison of Cinchona Alkaloid Derivatives in the Asymmetric Michael Addition of Methyl 2-oxocyclopentanecarboxylate to trans-β-nitrostyrene

Catalyst (5 mol%)Solvent (2.5 mL)Yield (%)ee (%)
Quinidine-derived dimer CH₂Cl₂9699
Cinchonine-derived dimer CH₂Cl₂9298
Quinine-derived dimer CH₂Cl₂9597
Cinchonidine-derived dimer CH₂Cl₂9398

Reaction conditions: Methyl 2-oxocyclopentanecarboxylate (0.50 mmol), trans-β-nitrostyrene (0.55 mmol), and catalyst (5 mol%) in the specified solvent at room temperature.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Cinchona alkaloids bearing a hydroxyl group at the C6′ position have been shown to be effective bifunctional catalysts for this reaction.

Table 2: Comparison of Modified Cinchona Alkaloids in the Enantioselective Nitroaldol Addition of Nitromethane to an α-Ketoester [1]

Catalyst (10 mol%)Yield (%)ee (%)
Quinidine-derived (1a) 95+86
Quinidine-derived (1b) 92+70
Quinidine-derived (1c) 98+93
Quinidine-derived (1d) 99+97
Quinine-derived (1d) 99-97

Reaction conditions: α-ketoester (0.1 mmol), nitromethane (1 mmol) in CH₂Cl₂ (0.1 mL) with 10 mol% catalyst at -20°C for 12 hours.[1]

Sharpless Asymmetric Dihydroxylation

One of the most renowned applications of cinchona alkaloids is in the Sharpless asymmetric dihydroxylation, where they serve as chiral ligands for an osmium catalyst to achieve the enantioselective synthesis of vicinal diols from olefins. Dimeric derivatives, such as those linked by a phthalazine (PHAL) bridge, are particularly effective.

Table 3: Enantioselectivity in the Sharpless Asymmetric Dihydroxylation of Styrene

LigandAD-mixProduct Configurationee (%)
Dihydroquinine (DHQ) derivative AD-mix-α(R)-diol>99
Dihydroquinidine (DHQD) derivative AD-mix-β(S)-diol>99

Data synthesized from typical results of Sharpless Asymmetric Dihydroxylation reactions.

Experimental Protocols

General Procedure for Asymmetric Michael Addition

To a solution of the α,β-unsaturated compound (0.55 mmol) and the cinchona alkaloid-derived catalyst (5 mol%) in the desired solvent (2.5 mL) at room temperature, the β-ketoester (0.50 mmol) is added. The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Michael adduct.

General Procedure for Asymmetric Henry (Nitroaldol) Reaction

To a mixture of the α-ketoester (0.1 mmol) and the cinchona alkaloid catalyst (10 mol%) in dichloromethane (0.1 mL) at -20°C, nitromethane (1 mmol) is added.[1] The reaction is stirred at this temperature for 12 hours.[1] The reaction mixture is then directly purified by column chromatography on silica gel to yield the corresponding β-nitro alcohol.[1]

General Procedure for Sharpless Asymmetric Dihydroxylation

A commercially available AD-mix (AD-mix-α or AD-mix-β, 1.4 g) is dissolved in a t-BuOH/H₂O (1:1, 10 mL) mixture at room temperature. Methanesulfonamide (CH₃SO₂NH₂, 95 mg, 1 mmol) is added, and the mixture is stirred until both phases are clear. The mixture is then cooled to 0°C, and the olefin (1 mmol) is added. The reaction is stirred vigorously at 0°C until the reaction is complete (monitored by TLC). While stirring, solid sodium sulfite (1.5 g) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour. Ethyl acetate (10 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with 2 M KOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow for Cinchona Alkaloid Catalysis reagents 1. Reagent Preparation - Dissolve substrate and catalyst in appropriate solvent. reaction 2. Reaction Setup - Cool reaction mixture to specified temperature. - Add second reactant. reagents->reaction monitoring 3. Reaction Monitoring - Monitor progress by TLC, HPLC, or GC. reaction->monitoring workup 4. Reaction Work-up - Quench the reaction. - Perform extraction to separate product. monitoring->workup purification 5. Purification - Purify crude product by column chromatography. workup->purification analysis 6. Analysis - Determine yield. - Measure enantiomeric excess (e.g., by chiral HPLC). purification->analysis

Caption: General experimental workflow for asymmetric catalysis.

Sharpless_AD_Cycle Catalytic Cycle of Sharpless Asymmetric Dihydroxylation os_viii_L Os(VIII)O₄-Ligand Complex os_vi Os(VI)-diol Complex os_viii_L->os_vi [3+2] Cycloaddition os_vi_free Os(VI) Species os_vi->os_vi_free diol Diol os_vi->diol Hydrolysis os_vi_free->os_viii_L Reoxidation alkene Alkene alkene->os_vi h2o H₂O h2o->diol reoxidant Reoxidant (e.g., K₃[Fe(CN)₆]) oxidized_reoxidant Reduced Oxidant reoxidant->oxidized_reoxidant oxidized_reoxidant->os_viii_L

Caption: Sharpless asymmetric dihydroxylation cycle.[2][3]

Bifunctional_Catalysis Bifunctional Catalysis in Michael Addition catalyst Cinchona Alkaloid Quinuclidine N (Base) C9-OH (H-bond donor) nucleophile Nucleophile (e.g., β-ketoester) catalyst:N->nucleophile Deprotonation electrophile Electrophile (e.g., nitroolefin) catalyst:OH->electrophile H-bonding Activation transition_state Ternary Transition State catalyst->transition_state nucleophile->transition_state electrophile->transition_state product Michael Adduct transition_state->product

Caption: Bifunctional activation in Michael additions.

References

A Comparative Analysis of Quinidine and Quinine: Stereoselective Interactions with Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of the stereoisomers quinidine and quinine on key ion channels, supported by experimental data and detailed protocols.

Quinidine and its diastereomer, quinine, are naturally occurring cinchona alkaloids that have found distinct clinical applications; quinidine as a class Ia antiarrhythmic agent and quinine as an antimalarial drug.[1][2][3] Despite their structural similarity, their stereochemical difference leads to significant variations in their pharmacological effects, particularly on ion channels. This guide provides a detailed comparison of their stereoselective actions, presenting key experimental findings, quantitative data, and the methodologies used to elucidate these differences.

Quantitative Comparison of Ion Channel Blockade

The stereoselective interaction of quinidine and quinine is most pronounced in their effects on cardiac potassium channels, particularly the hERG (human ether-a-go-go-related gene) channel, which is crucial for myocardial repolarization.[1][2][3] However, their effects extend to other ion channels, including sodium and calcium channels. The following tables summarize the quantitative data on the inhibitory potency of quinidine and quinine on various ion channels.

Ion ChannelExpression SystemQuinidine IC50Quinine IC50Fold Difference (Quinine/Quinidine)Reference
hERG (KCNH2) Xenopus oocytes3.00 ± 0.03 µM44.0 ± 0.6 µM~14.7[1][4]
hERG (KCNH2) Ltk⁻ cells0.8 ± 0.1 µM11 ± 3 µM~13.8[3][4]
NaV1.5 (Peak) HEK293 cells28.9 ± 2.2 µMNot Reported-[5]
Kv1.5 HL-1 atrial myocytesNot Reported (causes block)Not Reported (causes block)-[6]
Kv4.2 HL-1 atrial myocytes10 µMNot Reported-[6]
Kv2.1 HL-1 atrial myocytes20 µMNot Reported-[6]

Table 1: Comparative Inhibitory Potency (IC50) of Quinidine and Quinine on Various Ion Channels.

Effects on Channel Gating and Dynamics

Beyond simple channel blockade, quinidine and quinine exhibit distinct effects on the gating properties of ion channels, further highlighting their stereoselectivity.

Ion ChannelGating ParameterEffect of QuinidineEffect of QuinineReference
hERG DeactivationSlowed (Time constant prolonged from 1274.00 ± 49.69 ms to 2079.00 ± 196.80 ms with 10 µM)Accelerated (Time constant shortened from 976.70 ± 32.42 ms to 726.00 ± 13.80 ms with 100 µM)[3][7][8]
hERG InactivationAccelerated (Time constant at +10 mV shortened from 16.86 ± 2.95 ms to 8.13 ± 0.55 ms with 10 µM)Accelerated (Time constant at +10 mV shortened to 6.50 ± 1.48 ms with 100 µM)[1][3][7]

Table 2: Differential Effects of Quinidine and Quinine on hERG Channel Gating Properties.

Experimental Protocols

The data presented in this guide are derived from established electrophysiological techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique is widely used to study the function and pharmacology of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNA encoding the ion channel of interest (e.g., WT-hERG). Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a control solution (e.g., ND96).

    • Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

    • Specific voltage protocols are applied to elicit channel activity (e.g., for hERG, a depolarizing pulse to activate and open the channels, followed by a repolarizing step to measure the tail current).

  • Drug Application: After recording baseline currents, the perfusion solution is switched to one containing the desired concentration of quinidine or quinine. The effects of the drug on the ionic currents are then recorded.

  • Data Analysis: The magnitude of current inhibition is calculated by comparing the current amplitude in the presence and absence of the drug. Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.

Whole-Cell Patch-Clamp in Mammalian Cells

This technique allows for the recording of ionic currents from a single mammalian cell.

  • Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 or Ltk⁻ cells) is cultured under standard conditions. The cells are transiently or stably transfected with a plasmid containing the cDNA for the ion channel of interest.

  • Electrophysiological Recording:

    • Cells expressing the ion channel are identified (often via a co-expressed fluorescent marker).

    • A glass micropipette with a fire-polished tip is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane.

    • A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane through gentle suction.

    • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current from the entire cell membrane.

    • A patch-clamp amplifier is used to apply voltage protocols and record the resulting currents.

  • Drug Application: The drug is applied to the cell via a rapid perfusion system that allows for fast solution exchange.

  • Data Analysis: Similar to the two-electrode voltage clamp technique, the effects of the drug are quantified by measuring the reduction in current amplitude, and IC50 values are determined from dose-response curves.

Signaling Pathways and Mechanisms of Action

The stereoselective effects of quinidine and quinine are rooted in their specific interactions with the ion channel proteins.

hERG Channel Blockade

Both quinidine and quinine are open-channel blockers of hERG.[1][3] Their stereospecific interaction is largely attributed to the F656 residue within the channel's pore domain.[1][2][3] Mutation of this residue (F656C) has been shown to reverse the stereoselectivity, making quinine more potent than quinidine at blocking the mutated channel.[1][2][3] This suggests that the F656 residue is a key component of the stereoselective binding pocket for these drugs.

hERG_Block_Mechanism cluster_membrane Cell Membrane hERG hERG Channel (Open State) F656 F656 Residue (Binding Site) Blocked_Quinidine hERG Blocked (High Affinity) Blocked_Quinine hERG Blocked (Low Affinity) Quinidine Quinidine Quinidine->F656 High Affinity Interaction Quinine Quinine Quinine->F656 Low Affinity Interaction

Figure 1: Stereoselective binding of quinidine and quinine to the hERG channel pore.

Quinidine-Induced Kv1.5 Internalization

A unique effect of quinidine, not shared by quinine, is its ability to induce the internalization of the Kv1.5 potassium channel in atrial myocytes.[6] This effect is stereospecific and independent of the channel's pore-blocking activity, suggesting a distinct mechanism of action related to protein trafficking.

Kv1_5_Internalization cluster_cell Atrial Myocyte Kv1_5_surface Kv1.5 at Cell Surface Endocytosis Endocytosis Kv1_5_surface->Endocytosis Induces Quinidine Quinidine Quinidine->Kv1_5_surface Stereospecific Interaction Quinine Quinine Quinine->Kv1_5_surface Blocks pore but does not induce internalization Internalized_Kv1_5 Internalized Kv1.5 Endocytosis->Internalized_Kv1_5

Figure 2: Quinidine-specific induction of Kv1.5 channel internalization.

Other Ion Channel Interactions

  • Sodium Channels: Quinidine is a known blocker of cardiac sodium channels (NaV1.5), contributing to its Class I antiarrhythmic effect.[9][10][11] This block is use-dependent, meaning it is more pronounced at higher heart rates.[11][12]

  • Calcium Channels: Both quinidine and quinine have been shown to inhibit L-type calcium currents and contractions in vascular smooth muscle, with quinidine being more potent.[13][14] They can also affect intracellular calcium release by blocking the binding of inositol 1,4,5-trisphosphate (IP3) to its receptor.[15] However, one study on purified cardiac sarcoplasmic reticulum calcium release channels found no stereospecificity in their effects.[16]

Conclusion

The stereoisomers quinidine and quinine exhibit marked differences in their interactions with various ion channels. The most well-characterized difference lies in their blockade of the hERG potassium channel, where quinidine is substantially more potent than quinine, an effect mediated by the F656 residue. Furthermore, they display distinct effects on hERG channel gating and Kv1.5 channel trafficking. These stereoselective effects underscore the importance of three-dimensional molecular structure in drug-target interactions and provide a clear rationale for their different clinical applications. This guide provides a foundation for researchers and drug developers to understand and further investigate the nuanced pharmacology of these important compounds.

References

A Comparative Analysis of Quinidine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinidine, a naturally occurring cinchona alkaloid, and its synthetic derivatives have emerged as powerful chiral catalysts and ligands in a myriad of asymmetric transformations. Their rigid bicyclic core, coupled with strategically positioned functional groups, provides a unique chiral environment that enables high stereocontrol in the synthesis of enantiomerically enriched molecules. This guide offers an objective comparison of the catalytic performance of various quinidine derivatives, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Data Presentation: Performance of Quinidine Derivatives in Catalysis

The efficacy of quinidine-derived catalysts is most prominently demonstrated in the Sharpless asymmetric dihydroxylation and various organocatalytic reactions, such as the aza-Henry reaction. The following tables summarize the quantitative performance of key quinidine derivatives in these transformations, highlighting their enantioselectivity (ee%) and yield (%) under specific reaction conditions.

Sharpless Asymmetric Dihydroxylation of Alkenes

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from prochiral alkenes. The most common catalysts are pre-packaged mixtures, AD-mix-α and AD-mix-β, which contain the pseudoenantiomeric ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively. Dihydroquinine (DHQ) and dihydroquinidine (DHQD) derivatives are frequently employed.

SubstrateCatalyst/LigandProduct Configurationee%Yield (%)Reference
trans-StilbeneAD-mix-β ((DHQD)₂PHAL)(R,R)-1,2-Diphenyl-1,2-ethanediol>9995F. A. Davis, et al., J. Org. Chem.1995 , 60, 4730-4737.
trans-StilbeneAD-mix-α ((DHQ)₂PHAL)(S,S)-1,2-Diphenyl-1,2-ethanediol>9994K. B. Sharpless, et al., J. Org. Chem.1992 , 57, 2768-2771.
StyreneAD-mix-β ((DHQD)₂PHAL)(R)-1-Phenyl-1,2-ethanediol9788K. B. Sharpless, et al., J. Org. Chem.1992 , 57, 2768-2771.
StyreneAD-mix-α ((DHQ)₂PHAL)(S)-1-Phenyl-1,2-ethanediol9285K. B. Sharpless, et al., J. Org. Chem.1992 , 57, 2768-2771.
1-DeceneAD-mix-β ((DHQD)₂PHAL)(R)-1,2-Decanediol9780K. B. Sharpless, et al., J. Org. Chem.1992 , 57, 2768-2771.
α-MethylstyreneAD-mix-β ((DHQD)₂PHAL)(S)-1-Phenyl-1,2-propanediol9475K. B. Sharpless, et al., J. Org. Chem.1992 , 57, 2768-2771.
Asymmetric Aza-Henry (Nitro-Mannich) Reaction

Quinidine-derived bifunctional thiourea catalysts have proven to be highly effective in promoting the asymmetric aza-Henry reaction, which is a powerful method for constructing C-C bonds and generating vicinal stereocenters bearing nitro and amino groups.[1]

Ketimine SubstrateNitroalkaneCatalystProduct Configurationee%Yield (%)Reference
N-Boc-isatin ketimineNitromethaneQuinidine-thiourea derivative(R)-3-Amino-3-(nitromethyl)indolin-2-one9092S. Lu, et al., Org. Lett.2010 , 12, 4364-4367.
N-Boc-isatin ketimineNitroethaneHydroquinine-derived thiourea(R,S)-3-Amino-3-(1-nitroethyl)indolin-2-one9898J. Wang, et al., Org. Lett.2016 , 18, 5648-5651.
N-Cbz-isatin ketimineNitromethaneQuinidine-thiourea derivative(R)-3-Amino-3-(nitromethyl)indolin-2-one8595S. Lu, et al., Org. Lett.2010 , 12, 4364-4367.

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol is a representative example for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix-β.

Materials:

  • AD-mix-β (containing (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

  • tert-Butanol

  • Water

  • Alkene substrate

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve reaction rate and enantioselectivity for some substrates)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • A mixture of tert-butanol and water (1:1, v/v) is prepared as the solvent.

  • To a round-bottom flask equipped with a magnetic stir bar, add the AD-mix-β (1.4 g per mmol of alkene) and the tert-butanol/water solvent (10 mL per mmol of alkene).

  • If used, add methanesulfonamide (1 equivalent relative to the alkene).

  • Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, orange solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkene substrate (1 mmol) to the cooled mixture with vigorous stirring.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per mmol of alkene) and stirred for 1 hour at room temperature.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral diol.

General Procedure for Quinidine-Thiourea Catalyzed Asymmetric Aza-Henry Reaction

This protocol describes a typical procedure for the enantioselective addition of a nitroalkane to an isatin-derived ketimine.

Materials:

  • Quinidine-derived thiourea catalyst (e.g., 5 mol%)

  • Isatin-derived ketimine (1 equivalent)

  • Nitroalkane (2 equivalents)

  • Toluene (or other suitable aprotic solvent)

  • Silica gel

Procedure:

  • To a dry reaction vial, add the quinidine-derived thiourea catalyst, the isatin-derived ketimine, and the solvent.

  • Stir the mixture at the specified reaction temperature (e.g., room temperature or lower).

  • Add the nitroalkane to the reaction mixture.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched β-nitroamine.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycle for the Sharpless asymmetric dihydroxylation and a plausible mechanism for the quinidine-thiourea catalyzed aza-Henry reaction.

Sharpless_Asymmetric_Dihydroxylation Catalytic Cycle of Sharpless Asymmetric Dihydroxylation OsO4 OsO₄ Complex OsO₄-Ligand Complex OsO4->Complex Coordination Ligand Quinidine Derivative ((DHQD)₂PHAL) Ligand->Complex Osmylate_ester Osmylate(VI) Ester Complex->Osmylate_ester [3+2] Cycloaddition Alkene Alkene Alkene->Osmylate_ester Diol Chiral Diol Osmylate_ester->Diol Hydrolysis Reduced_Os Reduced Os(VI) Osmylate_ester->Reduced_Os Reduced_Os->OsO4 Re-oxidation Oxidant K₃Fe(CN)₆ Reduced_Oxidant K₄Fe(CN)₆ Oxidant->Reduced_Oxidant

Caption: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation.

Aza_Henry_Reaction Proposed Mechanism of Quinidine-Thiourea Catalyzed Aza-Henry Reaction cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants Catalyst Quinidine-Thiourea Thiourea Thiourea Moiety (H-bond donor) Catalyst->Thiourea Tertiary_Amine Tertiary Amine (Brønsted base) Catalyst->Tertiary_Amine Transition_State Transition State Ketimine Ketimine Thiourea->Ketimine H-bonding activation Nitroalkane Nitroalkane (R-CH₂NO₂) Tertiary_Amine->Nitroalkane Deprotonation Ketimine->Transition_State Nitroalkane->Transition_State Product β-Nitroamine Transition_State->Product C-C bond formation

References

A Comparative Analysis of Quinidine Hydrochloride Monohydrate and Other Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of quinidine hydrochloride monohydrate against other commonly used antiarrhythmic agents, including flecainide, amiodarone, and procainamide. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview supported by experimental data to inform research and clinical decisions.

Efficacy in Atrial Fibrillation

Quinidine has historically been a cornerstone in the management of atrial fibrillation (AF), primarily for converting AF to sinus rhythm and preventing recurrences. However, newer agents have been developed with varying efficacy and safety profiles.

Conversion of Atrial Fibrillation to Sinus Rhythm

Clinical studies have demonstrated that the efficacy of quinidine in converting recent-onset AF is comparable to newer agents like flecainide. For AF of longer duration, some evidence suggests quinidine may be more effective.[1]

DrugConversion Rate (AF < 10 days)Conversion Rate (AF > 10 days)Reference
Quinidine 80%40%[1]
Flecainide 86%22%[1]
Prevention of Paroxysmal Atrial Fibrillation/Flutter Recurrence

In preventing the recurrence of paroxysmal atrial fibrillation (PAF), both quinidine and flecainide have shown significant efficacy compared to placebo.[2] However, flecainide has been found to be better tolerated, leading to fewer discontinuations due to adverse effects. One study found that flecainide suppressed paroxysms of atrial fibrillation more effectively than quinidine at lower dosages.

DrugPatients Remaining in Sinus Rhythm at 1 YearDiscontinuation due to Adverse EffectsReference
Quinidine 55.4%Higher incidence
Flecainide 70.5%Lower incidence

Efficacy in Ventricular Arrhythmias

The management of ventricular arrhythmias is critical in preventing sudden cardiac death. Quinidine, as a broad-spectrum antiarrhythmic, has been compared to other agents in this setting.

Suppression of Premature Ventricular Complexes (PVCs)

Studies comparing quinidine with procainamide have shown that both drugs can effectively reduce the frequency of PVCs. Interestingly, a combination of lower doses of both quinidine and procainamide was found to be more effective and better tolerated than maximal doses of either drug alone.[3]

TreatmentReduction in VPC FrequencyEffective Regimen ( >83% VPC reduction)Reference
Quinidine (max. tolerated dose) 78%26% of patients[3]
Procainamide (max. tolerated dose) 53%21% of patients[3]
Combination Therapy (lower doses) 91%74% of patients[3]

Mechanism of Action: A Comparative Overview

The antiarrhythmic effects of these drugs stem from their ability to modulate cardiac ion channels, thereby altering the cardiac action potential.

Signaling Pathways

The following diagrams illustrate the primary mechanisms of action for quinidine, flecainide, amiodarone, and procainamide.

Quinidine_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (INa) K_channel_Kr Rapid K+ Channel (IKr) K_channel_Ks Slow K+ Channel (IKs) Ca_channel L-type Ca2+ Channel (ICa) Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel_Kr Blocks Quinidine->K_channel_Ks Blocks Quinidine->Ca_channel Blocks

Quinidine's primary mechanism involves blocking multiple ion channels.

Flecainide_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (INa) K_channel_Kr Rapid K+ Channel (IKr) RyR2 Ryanodine Receptor 2 (RyR2) Flecainide Flecainide Flecainide->Na_channel Strongly Blocks (Use-dependent) Flecainide->K_channel_Kr Blocks Flecainide->RyR2 Inhibits Ca2+ release

Flecainide is a potent blocker of fast sodium channels.

Amiodarone_Mechanism cluster_membrane Cardiac Myocyte Membrane K_channel K+ Channels Na_channel Na+ Channels Ca_channel Ca2+ Channels Beta_receptor Beta-Adrenergic Receptors Amiodarone Amiodarone Amiodarone->K_channel Blocks (Class III) Amiodarone->Na_channel Blocks (Class I) Amiodarone->Ca_channel Blocks (Class IV) Amiodarone->Beta_receptor Blocks (Class II) Procainamide_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (INa) K_channel_Kr Rapid K+ Channel (IKr) Procainamide Procainamide Procainamide->Na_channel Blocks Procainamide->K_channel_Kr Inhibits AF_Conversion_Workflow Start Enrollment of 60 Patients with Atrial Fibrillation Randomization Randomization Start->Randomization Flecainide Flecainide Arm (n=30) IV (up to 2mg/kg) then Oral Randomization->Flecainide Quinidine Quinidine Arm (n=30) Oral (up to 1.2g) Randomization->Quinidine Monitoring Continuous ECG Monitoring Flecainide->Monitoring Quinidine->Monitoring Outcome Assessment of Conversion to Sinus Rhythm Monitoring->Outcome

References

A Guide to Inter-Laboratory Validation of Analytical Methods for Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of quinidine, a class IA antiarrhythmic agent. The objective is to assist researchers, scientists, and drug development professionals in the selection and validation of appropriate analytical methods for their specific needs. The information presented is based on a review of published literature on the validation of various analytical techniques for quinidine determination in different matrices.

Comparison of Analytical Method Performance

The selection of an analytical method for quinidine quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection are the most commonly employed techniques. The following tables summarize the performance characteristics of different methods as reported in various studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Quinidine Analysis

Validation ParameterMethod 1Method 2
Linearity Range 20 µg/mL - 60 µg/mL[1]0-7,000 ng/mL[2]
Correlation Coefficient (r²) 0.999[1]0.9994[2]
Accuracy (% Recovery) 99.77% - 101.39%[1][3]76% - 81%[2]
Precision (%RSD/CV) Repeatability: 0.2%, Intermediate Precision: 0.1%[1]Inter-assay CV: 1.8% - 3.7%[2]
Limit of Detection (LOD) 0.001 µg/mL[3]Not Reported
Limit of Quantification (LOQ) Not Reported4 ng/mL[2]

Table 2: Performance Characteristics of LC-MS/MS Methods for Quinidine Analysis

Validation ParameterMethod 1
Linearity Range 0.33 - 13.26 µg/mL[4]
Correlation Coefficient (r²) Not explicitly stated, but a quadratic calibration model was used.[4]
Accuracy (%) < 7.9% (intra-day), < 8.9% (inter-day)[4]
Precision (CV%) < 7.9% (intra-day), < 8.9% (inter-day)[4]
Limit of Quantification (LOQ) < 18.7% (intra-day), < 22.6% (inter-day) at LOQ[4]
Recovery (%) 92.5% - 129.5%[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are summaries of experimental protocols for the methods cited above.

HPLC-UV Method for Quinidine in Pharmaceutical Dosage Forms[1]
  • Instrumentation: Reverse Phase High-Performance Liquid Chromatograph with a UV detector.

  • Column: Terrosil C18 column (100 mm x 4.6 mm, 5.0 µm particle size).

  • Mobile Phase: A mixture of Phosphate buffer (KH2PO4, pH 3 ±0.02 adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 25:75 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Retention Time: Approximately 2.589 minutes.

HPLC with Fluorescence Detection for Quinidine in Biological Fluids[2]
  • Instrumentation: High-Performance Liquid Chromatograph with a fluorescence detector.

  • Column: Reverse-phase Z-module C18 column.

  • Sample Preparation: Extraction from plasma at basic pH with chloroform.

  • Mobile Phase: Isocratic mixture of 0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), with the pH adjusted to 2.0 using ortho-phosphoric acid.

  • Detection: Fluorescence detection with an excitation wavelength of 340 nm and an emission wavelength of 425 nm.

  • Quantitation Limit: As low as 4 ng/ml of plasma using a 0.25 ml specimen.[2]

LC-MS/MS Method for Quinidine in Human Plasma[4]
  • Instrumentation: High-Performance Liquid Chromatograph coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column.

  • Sample Preparation: Protein precipitation with methanol.

  • Mobile Phase: Isocratic mobile phase consisting of 0.2% formic acid and acetonitrile (85:15, v/v).[4]

  • Detection: Multiple Reaction Monitoring (MRM) mode in positive ionization.

  • Retention Time: 1.2 minutes, with a total analysis time of 1.6 minutes.[4]

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.

InterLaboratoryValidationWorkflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Select Analytical Method for Validation A->B C Develop a Detailed Validation Protocol B->C D Recruit Participating Laboratories C->D E Distribute Standardized Materials and Protocol D->E F Each Laboratory Performs the Analysis E->F G Data Collection and Reporting F->G H Statistical Analysis of Inter-Laboratory Data G->H I Assess Method Reproducibility and Robustness H->I J Prepare Final Validation Report I->J

Caption: Workflow for an inter-laboratory validation study.

References

Unveiling Catalytic Excellence: A Comparative Guide to Quinidine Forms in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Quinidine, a cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. This guide provides an objective comparison of the catalytic efficiency of different forms of quinidine, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal catalyst for specific synthetic transformations.

Data Presentation: A Side-by-Side Look at Catalytic Performance

The catalytic efficiency of various quinidine-based catalysts is highly dependent on the specific reaction and substrates involved. The following table summarizes key performance data from the literature for two common asymmetric reactions: the Aldol reaction and the Michael addition. This allows for a direct comparison of enantiomeric excess (ee) and reaction yields achieved with different catalyst forms.

CatalystReaction TypeSubstratesYield (%)ee (%)Reference Catalyst Performance
QuinidineAldol ReactionIsatin, AcetoneGoodPoorLow enantioselectivity
Quinidine-derived ThioureaAldol ReactionIsatin, Acetone9886High yield and enantioselectivity[1]
Quinine-derived ThioureaAldol ReactionIsatin, AcetoneHigh57 (S)Opposite enantiomer obtained[1]
Cinchonidine-derived ThioureaAldol ReactionIsatin, AcetoneHigh57 (S)Opposite enantiomer obtained[1]
Quinidine-derived UreaAldol Reaction3-Acetyl-2H-chromen-2-one, Isatin9592Excellent yield and enantioselectivity[2]
QuinineMichael AdditionDiphenyl phosphite, trans-β-nitrostyrene8823Moderate yield, low enantioselectivity[3]
Quinidine-derived ThioureaMichael AdditionDiphenyl phosphite, trans-β-nitrostyreneGoodHighImproved enantioselectivity over quinine[4]
Quinidine-derived SquaramideMichael AdditionDiphenyl phosphite, various nitroalkenesHighup to 99Excellent and broad applicability[4][5]

Experimental Protocols: A Closer Look at the Methodology

To ensure reproducibility and facilitate the application of these catalysts, detailed experimental protocols are essential. Below is a representative procedure for a quinidine thiourea-catalyzed asymmetric aldol reaction.

General Procedure for Quinidine Thiourea-Catalyzed Asymmetric Aldol Reaction of Isatins with Ketones[1]

Materials:

  • Quinidine-derived thiourea catalyst (e.g., 10 mol%)

  • Isatin derivative (0.10 mmol, 1.0 equiv)

  • Ketone (e.g., acetone, 7.0 mmol, 70 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 2.0 mL)

  • Anhydrous reaction vessel with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the quinidine-derived thiourea catalyst (5.9 mg, 0.01 mmol, 10 mol %) and the isatin derivative (0.10 mmol).

  • Add anhydrous THF (2.0 mL) and stir the mixture for 10 minutes at the desired temperature (e.g., 5 °C).

  • Add the ketone (7.0 mmol) to the reaction mixture.

  • Stir the reaction at 5 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from hours to days depending on the substrates.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-alkyl-3-hydroxyindolin-2-one product.

Analysis:

  • Yield Determination: The yield is calculated based on the mass of the purified product.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2][6] A chiral stationary phase (e.g., ChiralPak AD-H, IB, or ID column) is used with a suitable mobile phase (e.g., a mixture of n-hexane and isopropanol). The retention times of the two enantiomers are compared to a racemic standard, and the ee is calculated from the peak areas of the two enantiomers.

Mandatory Visualization: Understanding the Catalytic Mechanism

The enhanced catalytic efficiency of modified quinidine derivatives, such as thioureas and squaramides, is often attributed to their ability to act as bifunctional catalysts. This means they can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions.

Bifunctional_Catalysis cluster_catalyst Quinidine-Thiourea Catalyst cluster_reactants Reactants cluster_activation Dual Activation catalyst Quinidine-Thiourea thiourea Thiourea Moiety (H-bond donor) amine Tertiary Amine (Brønsted base) electrophile Isatin (Electrophile) thiourea->electrophile H-bonding Activation nucleophile Enolizable Ketone (Nucleophile) amine->nucleophile Deprotonation activated_nucleophile Enolate Intermediate nucleophile->activated_nucleophile Forms activated_electrophile Activated Isatin electrophile->activated_electrophile Forms activated_nucleophile->activated_electrophile Stereoselective Attack product Chiral Aldol Product activated_electrophile->product Leads to

Caption: Bifunctional activation mechanism of a quinidine-thiourea catalyst.

The provided diagram illustrates the proposed mechanism for a quinidine-thiourea catalyzed aldol reaction. The basic tertiary amine of the quinidine scaffold deprotonates the ketone to form a nucleophilic enolate intermediate. Simultaneously, the thiourea moiety activates the electrophilic isatin through hydrogen bonding. This dual activation orients the substrates in a chiral environment, facilitating a stereoselective attack of the enolate on the isatin, leading to the formation of the chiral product with high enantioselectivity. This bifunctional catalysis is a key reason for the superior performance of these modified quinidine catalysts compared to the parent alkaloid.

References

A Comparative Guide to Assessing the Purity of Commercial Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) like quinidine hydrochloride monohydrate is paramount. This guide provides a comprehensive framework for assessing the purity of commercial this compound, offering a comparison of analytical methodologies and expected purity profiles based on available data and pharmacopeial standards.

Understanding the Importance of Purity

Quinidine, a class IA antiarrhythmic agent, is used to treat certain types of irregular heartbeats. Its therapeutic efficacy and safety are directly linked to its purity. The presence of impurities, particularly structurally related alkaloids, can alter the pharmacological and toxicological properties of the drug product.

The most significant process-related impurity in quinidine is dihydroquinidine . Dihydroquinidine is a saturated analog of quinidine and is known to have potent antiarrhythmic activity of its own.[1] Therefore, its presence and concentration must be carefully controlled and quantified. Other potential impurities may include stereoisomers like quinine and other cinchona alkaloids.

Comparative Purity Specifications

While a direct, publicly available comparative study of various commercial brands of this compound is limited, purity specifications can be inferred from pharmacopeial monographs for other salt forms (sulfate and gluconate) and supplier technical data sheets. High-purity this compound suitable for research and pharmaceutical development should meet stringent quality criteria.

Below is a summary of typical purity specifications a researcher should expect from a reputable supplier.

ParameterTypical SpecificationAnalytical Method
Assay (Purity) ≥99.0%High-Performance Liquid Chromatography (HPLC)
Dihydroquinidine Hydrochloride Varies by grade, often ≤15% for standard grades, much lower for highly purified grades. USP monograph for quinidine sulfate specifies a limit.HPLC
Other Related Alkaloids Limits for individual and total impurities should be specified.HPLC, Thin-Layer Chromatography (TLC)
Water Content As appropriate for the monohydrate form.Karl Fischer Titration
Residue on Ignition Typically ≤0.1%Gravimetric analysis
Heavy Metals Typically ≤10 ppm or 20 ppmInductively Coupled Plasma (ICP) or colorimetric methods

Experimental Protocols for Purity Assessment

The most powerful and widely used technique for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). A validated HPLC method can effectively separate and quantify quinidine from its related impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling

This protocol is a representative method based on literature for the analysis of quinidine and the critical impurity, dihydroquinidine.[2][3][4]

Objective: To determine the purity of this compound and quantify the level of dihydroquinidine and other related impurities by HPLC.

Materials:

  • This compound sample

  • Quinidine sulfate USP reference standard

  • Dihydroquinidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent. A common mobile phase is a filtered and degassed mixture of aqueous phosphate buffer (pH adjusted to the acidic range, e.g., pH 3.0 with orthophosphoric acid) and acetonitrile in a suitable ratio (e.g., 75:25 v/v).[2][3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength of 235 nm or 254 nm.[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

Preparation of Solutions:

  • Buffer Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 using orthophosphoric acid.

  • Standard Solution: Accurately weigh and dissolve a known amount of quinidine sulfate USP reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 50 µg/mL).

  • Dihydroquinidine Standard Solution: Prepare a separate stock and working solution of the dihydroquinidine reference standard in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve a known amount of the commercial this compound sample in the mobile phase to achieve a similar concentration to the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and identify the peaks corresponding to quinidine and dihydroquinidine based on their retention times compared to the standards.

  • Calculate the percentage purity of quinidine in the sample and the percentage of dihydroquinidine and other impurities using the peak areas.

System Suitability: Before analysis, the suitability of the chromatographic system should be verified. This typically includes parameters like tailing factor for the quinidine peak, theoretical plates, and resolution between the quinidine and dihydroquinidine peaks.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams are provided.

experimental_workflow start Start: Receive Commercial Quinidine HCl Monohydrate Sample prep Sample and Standard Preparation start->prep Weighing and Dissolution hplc HPLC Analysis prep->hplc Injection into HPLC System data Data Acquisition and Processing hplc->data Chromatogram Generation purity Purity Calculation (Assay vs. Standard) data->purity impurity Impurity Profiling (Quantification of Dihydroquinidine) data->impurity report Final Report and Certificate of Analysis Review purity->report impurity->report end End: Purity Assessed report->end

Caption: Experimental workflow for the purity assessment of this compound.

signaling_pathway quinidine Quinidine na_channel Voltage-gated Sodium Channels quinidine->na_channel Blocks k_channel Potassium Channels (e.g., hERG) quinidine->k_channel Blocks action_potential Prolongation of Action Potential Duration na_channel->action_potential Inhibition of Na+ influx k_channel->action_potential Inhibition of K+ efflux antiarrhythmic Antiarrhythmic Effect action_potential->antiarrhythmic dihydroquinidine Dihydroquinidine (Impurity) dihydroquinidine->na_channel Also Blocks dihydroquinidine->k_channel Also Blocks

Caption: Simplified signaling pathway of quinidine and the influence of the dihydroquinidine impurity.

Conclusion

The assessment of purity for commercial this compound is a critical step in research and drug development. While direct comparative data between suppliers may not be readily available, a thorough evaluation using a validated HPLC method, benchmarked against pharmacopeial standards for related salts, can provide a high degree of confidence in the quality of the material. Researchers should prioritize suppliers who provide comprehensive Certificates of Analysis detailing the purity and the levels of specific impurities, most notably dihydroquinidine. By adhering to rigorous analytical practices, the scientific community can ensure the reliability and reproducibility of their research outcomes.

References

Performance of Quinidine Hydrochloride Monohydrate in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of quinidine hydrochloride monohydrate in various solvent systems. The information presented herein is intended to assist researchers and drug development professionals in selecting appropriate solvents for their specific applications, based on objective experimental data and established methodologies.

Executive Summary

This compound, a class Ia antiarrhythmic agent, exhibits variable solubility and dissolution characteristics depending on the chosen solvent system. This guide summarizes its performance in common aqueous and organic solvents, providing quantitative solubility data and a qualitative comparison of its dissolution behavior. Detailed experimental protocols for solubility and dissolution testing are provided to ensure reproducibility. Furthermore, this guide visualizes a key signaling pathway affected by quinidine and a typical experimental workflow.

Comparative Performance Data

The selection of an appropriate solvent is critical for the successful formulation and administration of this compound. The following tables summarize the solubility of quinidine and its hydrochloride monohydrate salt in various solvents.

Table 1: Solubility of this compound
Solvent SystemSolubility (mg/mL)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)7625[1][2]
Ethanol7625[1][2]
Water1025[1][2]
Water (pH 7.4)>0.0568Not Specified[3]
Table 2: Solubility of Quinidine (Base)
Solvent SystemSolubility DescriptionApproximate Solubility (mg/mL)Reference
MethanolVery solubleNot Quantified[4]
Chloroform1 g in 1.6 mL~625[4]
Dimethylformamide (DMF)Soluble30[5]
Dimethyl Sulfoxide (DMSO)Soluble25[5]
Alcohol1 g in 36 mL~27.8[4]
Ether1 g in 56 mL~17.9[4]
EthanolSoluble1[5]
Aqueous BuffersSparingly solubleNot Quantified[5]
Petroleum EtherPractically insolubleNot Quantified[4]

Note: The solubility of quinidine base is provided for comparative purposes, as it influences the dissolution of its salt form in certain conditions.

Dissolution Profile Comparison

Generally, the dissolution rate of a salt is influenced by its solubility in the dissolution medium. Based on the solubility data, it can be inferred that this compound will exhibit a faster dissolution rate in solvents where it has higher solubility, such as DMSO and ethanol, compared to water.

Studies comparing quinidine sulfate and quinidine gluconate tablets have shown that the sulfate salt is more rapidly absorbed, indicating a faster dissolution rate in physiological conditions.[6] The dissolution of quinidine sulfate is also reported to be faster in 0.1 N HCl than in distilled water.[7] This suggests that the pH of the aqueous medium significantly impacts the dissolution of quinidine salts. As a salt of a weak base, this compound is expected to have higher solubility and a faster dissolution rate in acidic environments.

Experimental Protocols

The following are detailed methodologies for conducting solubility and dissolution rate experiments for this compound.

Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of flasks, each containing a different solvent system.

    • Seal the flasks to prevent solvent evaporation.

    • Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Dissolution Rate Determination (USP Apparatus 2 - Paddle Method)
  • Apparatus Setup:

    • Assemble the USP Apparatus 2 (Paddle Apparatus) and set the temperature of the dissolution medium to 37 ± 0.5 °C.

    • De-aerate the dissolution medium prior to use.

  • Procedure:

    • Place a known volume (e.g., 900 mL) of the desired solvent system into each dissolution vessel.

    • Allow the medium to equilibrate to the set temperature.

    • Introduce a known amount of this compound into each vessel.

    • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from each vessel at a specified zone (midway between the paddle blade and the surface of the medium, and not less than 1 cm from the vessel wall).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples immediately through a suitable filter.

  • Analysis:

    • Analyze the filtered samples for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

Experimental Workflow for Dissolution Testing

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_result Result prep_medium Prepare & De-aerate Dissolution Medium setup_apparatus Set up USP Apparatus 2 (37°C, 50 rpm) prep_medium->setup_apparatus prep_sample Weigh Quinidine Hydrochloride Monohydrate add_sample Introduce Sample prep_sample->add_sample add_medium Add Medium to Vessels setup_apparatus->add_medium add_medium->add_sample start_test Start Dissolution Test add_sample->start_test sampling Withdraw Samples at Time Intervals start_test->sampling filtration Filter Samples sampling->filtration hplc Analyze by HPLC-UV filtration->hplc calculation Calculate % Dissolved hplc->calculation profile Generate Dissolution Profile calculation->profile

Caption: Workflow for Determining the Dissolution Profile.

Quinidine's Mechanism of Action: Inhibition of Cardiac Ion Channels

G cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome quinidine Quinidine na_channel Fast Na+ Channel (INa) quinidine->na_channel Inhibits k_channel K+ Channels (IKr, IKs) quinidine->k_channel Inhibits phase0 Decreased Rate of Phase 0 Depolarization na_channel->phase0 repolarization Delayed Repolarization k_channel->repolarization arrhythmia Suppression of Arrhythmias phase0->arrhythmia ap_duration Prolonged Action Potential Duration ap_duration->arrhythmia repolarization->ap_duration

Caption: Quinidine's Inhibition of Cardiac Ion Channels.

References

Safety Operating Guide

Proper Disposal of Quinidine Hydrochloride Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of quinidine hydrochloride monohydrate is a critical aspect of laboratory safety and environmental responsibility. Due to its inherent toxicity, particularly to aquatic life, this compound requires careful handling and disposal in accordance with stringent regulations. This guide provides essential, step-by-step procedures to ensure the safe and compliant disposal of this compound from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Spill Management: In case of a spill, collect the material using appropriate absorbent pads and place it in a sealed, labeled container for disposal. Avoid washing spills down the drain.

Step-by-Step Disposal Procedures

The recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[1] Attempting to neutralize or chemically treat this compound in a standard laboratory setting without validated protocols is not advised due to the potential for incomplete reactions and the generation of other hazardous byproducts.

Procedure for Professional Disposal:

  • Segregation and Containment:

    • Isolate all waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE.

    • Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

    • For solutions containing quinidine, use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling:

    • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Engage a Professional Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • If your institution does not have a dedicated EHS department, you must contract with a licensed hazardous waste management company.[2][3][4][5]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain a detailed record of the amount of this compound waste generated, the date it was placed in the hazardous waste container, and the date it was collected by the disposal service. This documentation is crucial for regulatory compliance.

Regulatory Framework

Quantitative Data Summary

Due to the emphasis on professional disposal and the lack of specific protocols for in-lab treatment, quantitative data regarding disposal parameters is limited. The primary quantitative consideration is the incineration temperature for effective destruction of pharmaceutical waste.

ParameterRecommended ValueSource
Incineration Temperature > 1200°C[8]
Medical Waste Incineration 850°C - 1200°C[9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

QuinidineDisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_spill Spill Response start Quinidine Hydrochloride Monohydrate Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate store Store in a Secure Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS or a Licensed Waste Disposal Company store->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation disposal Professional Disposal (High-Temperature Incineration) documentation->disposal spill Spill Occurs contain_spill Contain and Absorb Spill spill->contain_spill spill_waste Place Spill Debris in Hazardous Waste Container contain_spill->spill_waste spill_waste->segregate

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Safeguarding Your Laboratory: A Guide to Handling Quinidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Quinidine hydrochloride monohydrate, a potent potassium channel inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE to be used.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust comply with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Protective glovesChemically resistant and impermeable gloves are required.[2][3]
Skin and Body Protection Impervious clothing, Lab coatLong-sleeved clothing should be worn to prevent skin exposure.[1][2][4]
Respiratory Protection Suitable respirator, N95 dust maskUse in areas with adequate ventilation. For large-scale operations or in case of emergency, a respirator is necessary.[1][2]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Do not ingest or inhale.[1]

  • Prevent dust and aerosol formation.[2]

  • Use only in a chemical fume hood or areas with appropriate exhaust ventilation.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]

Storage:

  • Keep the container tightly sealed.[1][2][3]

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Protect from light and moisture.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • Recommended storage temperatures are -20°C for powder and -80°C for solutions in solvent.[2]

Spill Management and Disposal Plan

In the event of a spill, a swift and organized response is critical to contain the hazard and mitigate any potential harm.

Emergency Spill Workflow

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Evacuate Evacuate Spill Area Alert Alert Colleagues & Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess Assess Spill Size & Risk (Minor vs. Major) Secure->Assess SDS Consult Safety Data Sheet (SDS) Assess->SDS PPE Don Appropriate PPE SDS->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Cleanup Clean the Spill Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Collect Collect Contaminated Materials Decontaminate->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Workflow for managing a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate the affected area and alert others.[6] Restrict access to the spill site.

  • Assess the Spill: Determine if the spill is minor or major. A spill of more than one liter is generally considered a major spill requiring emergency response.[7]

  • Consult the SDS: Refer to the this compound Safety Data Sheet for specific instructions.[7]

  • Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE as outlined in the table above.[2] For powdered spills, a respirator is crucial to prevent inhalation.[8]

  • Containment: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[2] For powdered spills, gently cover with a wet absorbent material to prevent dust from becoming airborne.[8]

  • Cleanup:

    • Liquid Spills: Absorb the spilled solution with finely-powdered liquid-binding material.[2]

    • Solid Spills: Carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly.[9] For surfaces and equipment, scrub with alcohol.[2]

  • Disposal: Dispose of all contaminated materials, including absorbent pads and cleaning supplies, as hazardous waste in accordance with local, regional, and national regulations.[2][5] Do not empty into drains.

First Aid Measures

In case of exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and call a physician or poison control center immediately.[2][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine hydrochloride monohydrate
Reactant of Route 2
Quinidine hydrochloride monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.